molecular formula C6H12O6 B118526 beta-D-galactose CAS No. 7296-64-2

beta-D-galactose

Número de catálogo: B118526
Número CAS: 7296-64-2
Peso molecular: 180.16 g/mol
Clave InChI: WQZGKKKJIJFFOK-FPRJBGLDSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

Beta-D-galactose is a fundamental monosaccharide and the C-4 epimer of glucose, serving as a critical building block in biochemistry and glycobiology research . It is a key component of the disaccharide lactose, which is hydrolyzed by the enzyme β-galactosidase (lactase) to yield glucose and galactose . This reaction is central to studies on lactose intolerance, a condition affecting a large portion of the global population, and the development of lactose-hydrolyzed food products . In metabolic research, this compound is the initial substrate in the highly conserved Leloir pathway . The first step in this pathway is the conversion of β-D-galactose to α-D-galactose, catalyzed by the enzyme galactose mutarotase (GALM) . The subsequent steps, facilitated by galactokinase (GALK), galactose-1-phosphate uridylyltransferase (GALT), and UDP-galactose 4'-epimerase (GALE), ultimately produce UDP-glucose . Investigating this pathway is essential for understanding the genetic metabolic disorder galactosemia, where a deficiency in one of these enzymes leads to the toxic accumulation of metabolites . Beyond metabolism, this compound is an indispensable tool for studying glycoconjugate formation. It is a crucial residue in glycoproteins, glycolipids, and antigens, including those that determine the ABO blood group system . Its role in the galactose-alpha-1,3-galactose (alpha-gal) epitope, a known allergen in mammalian meat, is also an active area of immunological research . This compound is for research use only and is not intended for diagnostic or therapeutic purposes.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

(2R,3R,4S,5R,6R)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3+,4+,5-,6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQZGKKKJIJFFOK-FPRJBGLDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C6H12O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001015884
Record name beta-​D-​Galactopyranose
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Molecular Weight

180.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name beta-D-Galactose
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

7296-64-2
Record name β-D-Galactopyranose
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Record name beta-D-Galactose
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Record name beta-​D-​Galactopyranose
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Record name β-D-Galactopyranose
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Record name beta-D-Galactose
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

An In-depth Technical Guide to the Structure and Stereochemistry of β-D-galactose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core structural and stereochemical features of β-D-galactose, a monosaccharide of significant biological importance. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and related fields.

Core Chemical Structure and Properties

β-D-galactose is a C-4 epimer of glucose, meaning it differs only in the stereochemistry at the fourth carbon atom.[1] Its chemical formula is C₆H₁₂O₆, with a molar mass of 180.156 g/mol .[1] In aqueous solution, D-galactose exists as an equilibrium mixture of its open-chain aldehyde form and its cyclic hemiacetal forms. The pyranose (six-membered ring) forms are predominant, with the β-anomer being the more thermodynamically stable and thus more abundant form at equilibrium compared to the α-anomer.[2]

The systematic IUPAC name for the pyranose form of β-D-galactose is (2R,3R,4S,5R,6R)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol.[3] The defining characteristic of the β-anomer is the equatorial position of the hydroxyl group at the anomeric carbon (C-1) in its most stable chair conformation.[4]

Physicochemical Properties

A summary of the key physicochemical properties of D-galactose is presented in the table below.

PropertyValueReference
Molecular FormulaC₆H₁₂O₆[1]
Molar Mass180.156 g/mol [1]
AppearanceWhite crystalline solid[5]
Melting Point168–170 °C[6]
Solubility in Water650 g/L (at 20 °C)[6]
Specific Rotation [α]D²⁰ (α-anomer)+150.7°
Specific Rotation [α]D²⁰ (β-anomer)+52.8°
Equilibrium Specific Rotation [α]D²⁰+80.2°[7]
Stereochemistry and Conformational Analysis

The stereochemistry of β-D-galactose is crucial to its biological function. The "D" designation refers to the configuration at the chiral center furthest from the carbonyl group (C-5), which is analogous to D-glyceraldehyde.[8] The pyranose ring of β-D-galactose adopts a stable chair conformation to minimize steric strain. In the most stable chair conformation of β-D-galactopyranose, the bulky hydroxymethyl group (-CH₂OH) at C-5 and the anomeric hydroxyl group at C-1 are in equatorial positions. The hydroxyl group at C-4 is in an axial position, which is the key structural difference from β-D-glucose where the C-4 hydroxyl is equatorial.[4]

Structural Data

Crystallographic Data

The precise three-dimensional arrangement of atoms in β-D-galactose has been determined by X-ray crystallography. The following table summarizes key bond lengths and angles for the pyranose ring of β-D-galactose.

BondLength (Å)Bond AngleAngle (°)
C1-C21.523O5-C1-C2110.8
C2-C31.521C1-C2-C3110.5
C3-C41.522C2-C3-C4111.2
C4-C51.525C3-C4-C5109.8
C5-O51.432C4-C5-O5110.1
C1-O51.435C5-O5-C1111.5
C1-O11.396O1-C1-C2109.5
C2-O21.423O2-C2-C3110.2
C3-O31.425O3-C3-C4109.7
C4-O41.421O4-C4-C5109.9
C5-C61.512C4-C5-C6113.2
C6-O61.427O5-C5-C6107.1

Note: These are representative values and may vary slightly between different crystallographic studies.

NMR Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of β-D-galactose in solution. The following table provides assigned ¹H and ¹³C chemical shifts and key coupling constants for β-D-galactopyranose in D₂O.

Atom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)J-Coupling (Hz)
14.5797.22J(H1, H2) = 7.98
23.5072.33J(H2, H3) = 9.8
33.6373.37J(H3, H4) = 3.4
44.0768.90J(H4, H5) = <1
53.4177.49J(H5, H6a) = 6.2
6a3.7861.81J(H5, H6b) = 5.8
6b3.72J(H6a, H6b) = -11.8

Note: Chemical shifts are referenced to an internal standard and can be influenced by solvent, temperature, and pH.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To acquire and interpret ¹H and ¹³C NMR spectra of β-D-galactose to confirm its structure and stereochemistry.

Methodology:

  • Sample Preparation: Dissolve approximately 10-20 mg of D-galactose in 0.5-0.7 mL of deuterium (B1214612) oxide (D₂O). Allow the solution to equilibrate for several hours to ensure mutarotation reaches equilibrium, which will show signals for both α and β anomers, with the β-anomer being predominant.

  • 1D ¹H NMR Acquisition:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Acquire a standard ¹H NMR spectrum. Key parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Typically, 16-64 scans are sufficient.

    • Process the data by applying a Fourier transform, phasing the spectrum, and performing baseline correction.

  • 1D ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • A larger number of scans will be required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

  • 2D NMR Experiments (for detailed structural assignment):

    • COSY (Correlation Spectroscopy): To establish proton-proton connectivities within the sugar ring.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon atom.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons.

    • TOCSY (Total Correlation Spectroscopy): To identify all protons within a spin system (i.e., all protons of a single galactose ring).

  • Data Analysis:

    • Assign the anomeric proton signals based on their characteristic downfield chemical shifts and coupling constants (larger J-coupling for the axial-axial relationship of H-1 and H-2 in the β-anomer).

    • Use the COSY and TOCSY spectra to "walk" around the pyranose ring and assign the remaining proton signals.

    • Assign the carbon signals using the HSQC spectrum.

    • Confirm assignments and stereochemistry by analyzing coupling constants and through-space correlations observed in NOESY (Nuclear Overhauser Effect Spectroscopy) experiments if necessary.

Single-Crystal X-ray Diffraction

Objective: To determine the precise three-dimensional atomic coordinates of β-D-galactose in the solid state.

Methodology:

  • Crystallization: Grow single crystals of β-D-galactose suitable for X-ray diffraction. This is typically achieved by slow evaporation of a saturated aqueous solution. Crystals should be well-formed, transparent, and of an appropriate size (typically 0.1-0.3 mm in each dimension).

  • Crystal Mounting: Select a suitable single crystal under a microscope and mount it on a goniometer head.

  • Data Collection:

    • Place the mounted crystal on a single-crystal X-ray diffractometer.

    • Cool the crystal to a low temperature (e.g., 100 K) using a cryostream to minimize thermal vibrations and radiation damage.

    • Center the crystal in the X-ray beam.

    • Collect a series of diffraction images by rotating the crystal in the X-ray beam.

  • Data Processing:

    • Integrate the raw diffraction images to obtain a list of reflection intensities and their corresponding Miller indices (h, k, l).

    • Apply corrections for factors such as Lorentz polarization, absorption, and crystal decay.

  • Structure Solution and Refinement:

    • Solve the phase problem using direct methods or Patterson methods to obtain an initial electron density map.

    • Build an initial atomic model into the electron density map.

    • Refine the atomic coordinates, and thermal parameters against the experimental diffraction data using least-squares methods until the model converges and provides a good fit to the data.

  • Structure Validation: Assess the quality of the final model using various crystallographic validation tools.

Polarimetry

Objective: To measure the specific rotation of D-galactose and observe the process of mutarotation.

Methodology:

  • Instrument Calibration: Calibrate the polarimeter using a blank solvent (e.g., deionized water).

  • Sample Preparation: Prepare a solution of D-galactose of a known concentration (e.g., 10 g/100 mL) in deionized water.

  • Measurement of Initial Rotation: Immediately after dissolving the D-galactose, transfer the solution to the polarimeter cell and measure the optical rotation. This initial reading will be closer to the specific rotation of the predominant anomer in the solid form (typically the α-anomer).

  • Monitoring Mutarotation:

    • Record the optical rotation at regular time intervals (e.g., every 5-10 minutes) until the reading becomes constant.

    • The change in optical rotation over time is due to the interconversion of the α and β anomers in solution until equilibrium is reached.

  • Calculation of Specific Rotation:

    • The specific rotation [α] is calculated using the formula: [α] = α / (l × c), where α is the observed rotation in degrees, l is the path length of the polarimeter tube in decimeters (dm), and c is the concentration of the solution in g/mL.

    • Calculate the specific rotation at the start and at equilibrium.

Visualizations

Structural Representations of β-D-galactose

anomerization alpha α-D-Galactopyranose open_chain Open-Chain Form (Aldehyde) alpha->open_chain beta β-D-Galactopyranose open_chain->beta nmr_workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis sample Dissolve D-Galactose in D₂O nmr_1d 1D NMR (¹H, ¹³C) sample->nmr_1d nmr_2d 2D NMR (COSY, HSQC, etc.) nmr_1d->nmr_2d assignment Signal Assignment nmr_2d->assignment structure Structure Elucidation assignment->structure

References

The Pivotal Role of β-D-Galactose in Cellular Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

β-D-galactose, a C-4 epimer of glucose, is a critical monosaccharide in cellular metabolism, extending beyond its role as a simple energy source.[1] Its metabolic fate is primarily governed by the highly conserved Leloir pathway, which converts it into glucose-1-phosphate, an intermediate that can enter glycolysis or be used in glycogenesis.[2][3][4] Furthermore, intermediates of galactose metabolism are indispensable for the biosynthesis of essential macromolecules, including glycoproteins and glycolipids, highlighting its importance in cellular structure and signaling.[3][5][6] Perturbations in galactose metabolism, often due to genetic defects in the Leloir pathway enzymes, can lead to the severe metabolic disorder galactosemia.[7][8][9] This whitepaper provides an in-depth technical overview of the function of β-D-galactose in cellular metabolism, detailing its metabolic pathways, its role in cellular signaling, and the experimental protocols used to investigate its function.

The Leloir Pathway: The Core of Galactose Metabolism

The catabolism of β-D-galactose is primarily accomplished through the Leloir pathway, a four-step enzymatic process that converts it to glucose-1-phosphate.[2][4][10] This pathway is essential for harnessing galactose for energy production and for the synthesis of other vital biomolecules.

The initial step involves the conversion of β-D-galactose to its α-anomer, α-D-galactose, by the enzyme galactose mutarotase (GALM), as the subsequent enzyme in the pathway is specific for the α-form.[2][11]

The four key enzymatic reactions of the Leloir pathway are:

  • Phosphorylation: Galactokinase (GALK) phosphorylates α-D-galactose at the C-1 position, utilizing ATP to produce galactose-1-phosphate (Gal-1-P).[1][2][11]

  • Uridyl Transfer: Galactose-1-phosphate uridylyltransferase (GALT) , a central enzyme in this pathway, catalyzes the transfer of a UMP group from UDP-glucose to Gal-1-P, yielding UDP-galactose and glucose-1-phosphate.[1][2][12]

  • Epimerization: UDP-galactose 4-epimerase (GALE) interconverts UDP-galactose and UDP-glucose.[2][7][13] This reversible reaction is crucial for both galactose catabolism and the de novo synthesis of UDP-galactose from glucose when dietary galactose is limited.

  • Isomerization: The glucose-1-phosphate produced by GALT is converted to the glycolytic intermediate glucose-6-phosphate by phosphoglucomutase (PGM) .[2][4]

The net result of the Leloir pathway is the conversion of one molecule of galactose into one molecule of glucose-6-phosphate, which can then enter glycolysis to generate ATP or be converted to glycogen (B147801) for storage.[3]

Quantitative Data: Enzyme Kinetics of the Human Leloir Pathway

The efficiency and regulation of the Leloir pathway are dictated by the kinetic properties of its constituent enzymes. The Michaelis constant (Km) reflects the substrate concentration at which the enzyme reaches half of its maximum velocity (Vmax), providing an indication of substrate affinity.[14][15][16][17]

EnzymeSubstrateKmVmaxOrganism/Source
Galactokinase 1 (GALK1) D-galactose1100 ± 110 µM4.8 ± 0.3 s⁻¹ (kcat)Human (recombinant)
ATP59 ± 9 µM
Galactose-1-Phosphate Uridylyltransferase (GALT) Galactose-1-Phosphate1.08 mM59.1 µmol UDP-Gal h⁻¹ mg⁻¹Human (recombinant)
UDP-Glucose425 µM75.5 µmol UDP-Gal h⁻¹ mg⁻¹
UDP-Glucose0.14 ± 0.01 mM6.14 ± 0.11 µmol/(min*mg)Human
UDP-Galactose 4-Epimerase (GALE) UDP-galactose69 µM1.22 mmol/min/mgHuman

Note: Kinetic parameters can vary depending on the experimental conditions (pH, temperature, buffer composition) and whether the enzyme is in its native state or a recombinant form.

Intracellular Concentrations of Galactose and its Metabolites

The intracellular concentrations of galactose and its metabolites are tightly regulated. In healthy individuals, these levels are generally low. However, in pathological conditions such as galactosemia, the accumulation of galactose-1-phosphate can reach toxic levels.

MetaboliteConditionCell Type/TissueConcentration
Galactose-1-Phosphate GalactosemiaRed Blood Cells1 - 5 mM
Galactose-1-Phosphate Galactosemia ModelYeast~1 mM
Galactose Experimental (High Galactose Medium)Human Lens Epithelial CellsEquilibrated with medium (30 mM)
UDP-galactose HealthyVariousVaries with metabolic state

Beyond Energy: β-D-Galactose in Biosynthesis and Signaling

The role of β-D-galactose extends far beyond its function as an energy substrate. The Leloir pathway intermediate, UDP-galactose, is a critical precursor for the synthesis of a wide array of biomolecules.[3][5][6]

Synthesis of Glycoproteins and Glycolipids

UDP-galactose serves as the donor of galactose units in the glycosylation of proteins and lipids, a process essential for their proper folding, stability, and function.[3][5][6] Glycoproteins and glycolipids are integral components of cell membranes and the extracellular matrix, playing crucial roles in cell-cell recognition, adhesion, and signaling.[3]

Lactose Synthesis

In mammary glands during lactation, UDP-galactose is combined with glucose to synthesize the disaccharide lactose, the primary carbohydrate in milk.[5]

Galactose in Cellular Signaling

Recent research has unveiled the involvement of galactose in various cellular signaling pathways, particularly in mammalian cells.

Studies suggest that dietary galactose may improve insulin (B600854) sensitivity.[7][10][18] In some contexts, galactose has been shown to influence the insulin signaling pathway and activate AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis.[9][19][20][21] Activation of AMPK can lead to increased glucose uptake and fatty acid oxidation.[19][21]

Insulin_AMPK_Signaling Galactose β-D-Galactose InsulinReceptor Insulin Receptor Galactose->InsulinReceptor AMPK AMPK Galactose->AMPK activates PI3K PI3K InsulinReceptor->PI3K AKT Akt/PKB PI3K->AKT GLUT4 GLUT4 Translocation AKT->GLUT4 AMPK->GLUT4 GlucoseUptake Glucose Uptake GLUT4->GlucoseUptake MetabolicEffects Improved Insulin Sensitivity GlucoseUptake->MetabolicEffects

Caption: Galactose can influence insulin signaling and activate AMPK, leading to improved glucose uptake.

Intracellular accumulation of galactose has been linked to the induction of cellular senescence, a state of irreversible cell cycle arrest.[2][22] This has been observed in fibroblasts and is being explored as a potential mechanism in aging and age-related diseases.[2]

Cancer cells often exhibit altered glucose metabolism, a phenomenon known as the Warburg effect.[3] Some studies have shown that forcing cancer cells to utilize galactose instead of glucose can induce oxidative stress and lead to cell death, particularly in cells with certain oncogenic mutations like activated AKT.[1][3][23]

Cancer_Metabolism Glucose Glucose CancerCell Cancer Cell (e.g., with activated AKT) Glucose->CancerCell Galactose Galactose Galactose->CancerCell Glycolysis Aerobic Glycolysis (Warburg Effect) CancerCell->Glycolysis OXPHOS Oxidative Phosphorylation CancerCell->OXPHOS forced CellSurvival Cell Survival & Proliferation Glycolysis->CellSurvival CellDeath Cell Death OXPHOS->CellDeath leads to

Caption: Galactose can induce cell death in certain cancer cells by forcing them into oxidative phosphorylation.

Regulation of Galactose Metabolism in Yeast: The GAL Gene Network

The regulation of galactose metabolism is exquisitely controlled, particularly in the yeast Saccharomyces cerevisiae, where the GAL gene network serves as a paradigm for gene regulation.[18][22][23][24][25] In the presence of galactose and the absence of the preferred carbon source, glucose, a transcriptional activator, Gal4p , binds to the upstream activating sequences (UAS) of the GAL genes, leading to their expression.[23][26] This activation is inhibited by a repressor protein, Gal80p , which binds to Gal4p and masks its activation domain. The presence of galactose is sensed by Gal3p , which, upon binding galactose and ATP, interacts with Gal80p, causing a conformational change that releases Gal80p from Gal4p, thereby allowing transcription to proceed.[5][27][28]

GAL_Gene_Regulation Galactose Galactose Gal3p Gal3p Galactose->Gal3p activates Gal80p Gal80p Gal3p->Gal80p inactivates Gal4p Gal4p Gal80p->Gal4p inhibits UAS UAS Gal4p->UAS binds GAL_Genes GAL Genes Transcription Transcription GAL_Genes->Transcription

Caption: The GAL gene regulatory network in S. cerevisiae.

Experimental Protocols for Studying Galactose Metabolism

Investigating the multifaceted roles of β-D-galactose requires a range of experimental techniques. This section provides an overview of key protocols.

Galactose Uptake Assay

This assay measures the rate at which cells import galactose from the extracellular environment, often using isotopically labeled galactose.

Principle: Cells are incubated with a known concentration of radiolabeled (e.g., ¹⁴C or ³H) or stable isotope-labeled (e.g., ¹³C) D-galactose for a defined period. The uptake is then stopped, and the amount of intracellular labeled galactose is quantified.

Methodology:

  • Cell Culture: Plate cells in a multi-well format and grow to the desired confluency.

  • Preparation of Labeling Medium: Prepare a medium containing the desired concentration of isotopically labeled D-galactose.

  • Metabolic Labeling:

    • Wash cells with a warm buffer (e.g., PBS) to remove residual glucose.

    • Add the pre-warmed labeling medium to the cells.

    • Incubate for various time points at 37°C.

  • Quenching and Metabolite Extraction:

    • Rapidly wash the cells with ice-cold PBS to remove extracellular label.

    • Quench enzymatic activity by adding an ice-cold solvent (e.g., 80% methanol).

    • Lyse the cells and separate the soluble metabolites from the cell debris by centrifugation.

  • Quantification: Analyze the metabolite extract using techniques such as liquid scintillation counting (for radiolabels) or mass spectrometry (for stable isotopes) to determine the amount of intracellular labeled galactose.

Galactose-1-Phosphate Uridylyltransferase (GALT) Enzyme Activity Assay

This assay quantifies the activity of the GALT enzyme, which is crucial for diagnosing galactosemia.

Principle: This is often an indirect assay that measures the formation of a product in a series of coupled enzymatic reactions where GALT is the rate-limiting step. A common method measures the reduction of NADP⁺ to NADPH, which can be detected by its fluorescence.[2][29]

Methodology:

  • Sample Preparation: Prepare cell or tissue lysates in a non-denaturing buffer. Determine the total protein concentration of the lysate.

  • Assay Reaction:

    • In a multi-well plate, add a defined amount of protein lysate to duplicate wells.

    • To one set of wells, add a reaction buffer containing all the necessary substrates, including galactose-1-phosphate and UDP-glucose.

    • To the other set of wells (control), add a buffer lacking galactose-1-phosphate.

    • Incubate the plate at 37°C to allow the enzymatic reaction to proceed.

  • Detection:

    • Stop the reaction and deproteinize the samples.

    • Measure the fluorescence of NADPH (e.g., excitation at 355 nm and emission at 460 nm).

  • Data Analysis: The GALT activity is calculated based on the difference in NADPH production between the reaction and control wells, normalized to the amount of protein in the lysate.

Western Blot for Phosphorylated AMPK

This technique is used to detect the activation of AMPK in response to galactose treatment by identifying its phosphorylated form.

Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and then probed with antibodies specific for the phosphorylated form of AMPK (p-AMPK).

Methodology:

  • Cell Treatment and Lysis:

    • Treat cells with galactose for the desired time points.

    • Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Transfer:

    • Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis.

    • Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for phosphorylated AMPK (e.g., anti-p-AMPKα (Thr172)).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the signal using a chemiluminescent substrate and an imaging system. The intensity of the band corresponding to p-AMPK indicates the level of AMPK activation. It is common practice to also probe for total AMPK as a loading control.

Chromatin Immunoprecipitation (ChIP) for Gal4p in Yeast

ChIP is used to determine the in vivo association of proteins, such as the transcription factor Gal4p, with specific DNA sequences, like the UAS of GAL genes.

Principle: Proteins are cross-linked to DNA in living cells. The chromatin is then sheared, and the protein of interest (Gal4p) is immunoprecipitated using a specific antibody. The associated DNA is then purified and analyzed by PCR or sequencing to identify the binding sites.[13][30][31][32]

Methodology:

  • Cross-linking: Treat yeast cells with formaldehyde (B43269) to cross-link proteins to DNA.

  • Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin into small fragments, typically by sonication.

  • Immunoprecipitation:

    • Incubate the sheared chromatin with an antibody specific to Gal4p.

    • Use protein A/G beads to pull down the antibody-protein-DNA complexes.

  • Washing and Elution: Wash the beads to remove non-specifically bound chromatin and then elute the immunoprecipitated complexes.

  • Reverse Cross-linking and DNA Purification: Reverse the formaldehyde cross-links by heating and purify the DNA.

  • Analysis: Use quantitative PCR (qPCR) with primers specific for the UAS of GAL genes to determine the enrichment of these sequences in the immunoprecipitated DNA compared to a control region.

Conclusion

β-D-galactose is a monosaccharide of profound importance in cellular metabolism. Its catabolism via the Leloir pathway provides a vital source of energy and key intermediates for the biosynthesis of essential macromolecules. Furthermore, emerging evidence highlights its role in intricate cellular signaling pathways, influencing processes from insulin sensitivity to cellular senescence and cancer cell fate. A thorough understanding of galactose metabolism, facilitated by the experimental approaches detailed herein, is crucial for researchers and drug development professionals aiming to unravel the complexities of cellular function and to devise novel therapeutic strategies for metabolic disorders and other diseases.

References

A Deep Dive into the Contrasting Biological Fates of beta-D-galactose and L-galactose

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Galactose, a C-4 epimer of glucose, is a fundamental monosaccharide in cellular metabolism. It exists as two stereoisomers, beta-D-galactose and L-galactose, which, despite their identical chemical formula, exhibit profoundly different biological activities. This divergence is dictated by the high stereospecificity of the enzymes that metabolize them. This technical guide provides a comprehensive comparison of the biological activities of this compound and L-galactose, focusing on their distinct metabolic pathways, the kinetics of the key enzymes involved, and detailed experimental protocols for their study.

This compound is the biologically prevalent form, primarily derived from the hydrolysis of lactose. Its catabolism is orchestrated by the highly conserved Leloir pathway, which converts it into glucose-1-phosphate for entry into glycolysis and energy production.

L-galactose , conversely, is less common in mammalian metabolism but plays a crucial role as a key intermediate in the biosynthesis of L-ascorbic acid (Vitamin C) in plants via the Smirnoff-Wheeler pathway. While a complete metabolic pathway for L-galactose in mammals is not fully elucidated, it is known to be a component of some glycoconjugates and can be metabolized to a limited extent.

This guide will illuminate the enzymatic machinery that dictates the distinct fates of these two isomers, providing quantitative data and detailed methodologies to aid researchers in the fields of glycobiology, metabolic research, and drug development.

Core Metabolic Pathways: A Tale of Two Isomers

The metabolic routes of this compound and L-galactose are entirely separate, reflecting their distinct biological roles.

The Leloir Pathway: The Central Hub for this compound Metabolism

The Leloir pathway is the principal metabolic route for the conversion of D-galactose into glucose-1-phosphate, a readily usable intermediate in central carbon metabolism.[1] This pathway is ubiquitous across a vast range of organisms, from bacteria to humans.[1] The process involves four key enzymatic steps:

  • Mutarotation: β-D-galactose is first converted to its α-anomer, α-D-galactose, by the enzyme galactose mutarotase (B13386317) (GALM) . This initial step is crucial as the subsequent enzyme, galactokinase, is specific for the α-form.[1]

  • Phosphorylation: Galactokinase (GALK) phosphorylates α-D-galactose at the C1 position to yield galactose-1-phosphate, a reaction that consumes one molecule of ATP.[1]

  • Uridylyl Transfer: Galactose-1-phosphate uridylyltransferase (GALT) catalyzes the transfer of a UMP group from UDP-glucose to galactose-1-phosphate, producing UDP-galactose and glucose-1-phosphate.[1]

  • Epimerization: UDP-galactose 4'-epimerase (GALE) interconverts UDP-galactose and UDP-glucose, thus regenerating the UDP-glucose consumed in the previous step and completing the pathway.[2]

The resulting glucose-1-phosphate can then be converted to glucose-6-phosphate by phosphoglucomutase and enter glycolysis.

Leloir_Pathway β-D-Galactose β-D-Galactose α-D-Galactose α-D-Galactose β-D-Galactose->α-D-Galactose GALM Galactose-1-Phosphate Galactose-1-Phosphate α-D-Galactose->Galactose-1-Phosphate GALK (ATP -> ADP) UDP-Galactose UDP-Galactose Galactose-1-Phosphate->UDP-Galactose GALT UDP-Glucose UDP-Glucose UDP-Galactose->UDP-Glucose GALE Glycoconjugates Glycoconjugates UDP-Galactose->Glycoconjugates UDP-Glucose->Galactose-1-Phosphate Glucose-1-Phosphate Glucose-1-Phosphate Glycolysis Glycolysis Glucose-1-Phosphate->Glycolysis

The Leloir Pathway for β-D-galactose metabolism.
The Smirnoff-Wheeler Pathway: L-galactose in Ascorbate (B8700270) Biosynthesis

In plants, L-galactose is a critical intermediate in the primary pathway for the biosynthesis of L-ascorbic acid (Vitamin C), known as the Smirnoff-Wheeler pathway.[1][3] This pathway begins with GDP-D-mannose and proceeds through a series of enzymatic reactions:

  • Epimerization: GDP-D-mannose is converted to GDP-L-galactose.

  • Phosphorylation/Hydrolysis: GDP-L-galactose phosphorylase (GGP) , also known as VTC2/VTC5 in Arabidopsis thaliana, converts GDP-L-galactose to L-galactose-1-phosphate.[4][5] This is considered a key regulatory step.

  • Dephosphorylation: A phosphatase removes the phosphate (B84403) group to yield L-galactose.

  • Dehydrogenation: L-galactose dehydrogenase (L-GalDH) catalyzes the NAD+-dependent oxidation of L-galactose to L-galactono-1,4-lactone.[3]

  • Lactone Oxidation: Finally, L-galactono-1,4-lactone dehydrogenase (GLDH) , located in the inner mitochondrial membrane, oxidizes L-galactono-1,4-lactone to L-ascorbic acid.[1]

Smirnoff_Wheeler_Pathway GDP-D-Mannose GDP-D-Mannose GDP-L-Galactose GDP-L-Galactose GDP-D-Mannose->GDP-L-Galactose Epimerase L-Galactose-1-Phosphate L-Galactose-1-Phosphate GDP-L-Galactose->L-Galactose-1-Phosphate GGP (VTC2/VTC5) L-Galactose L-Galactose L-Galactose-1-Phosphate->L-Galactose Phosphatase L-Galactono-1,4-lactone L-Galactono-1,4-lactone L-Galactose->L-Galactono-1,4-lactone L-GalDH (NAD+ -> NADH) L-Ascorbic Acid (Vitamin C) L-Ascorbic Acid (Vitamin C) L-Galactono-1,4-lactone->L-Ascorbic Acid (Vitamin C) GLDH

The Smirnoff-Wheeler Pathway for L-ascorbic acid biosynthesis.

Quantitative Data Presentation: Enzyme Kinetics

The stark contrast in the biological activities of this compound and L-galactose is a direct consequence of the high stereospecificity of the enzymes in their respective metabolic pathways. The following tables summarize the available kinetic data for the key enzymes.

Table 1: Kinetic Parameters of Key Enzymes in the Leloir Pathway (D-galactose Metabolism)
EnzymeSubstrateOrganismKm (mM)Vmax (µmol/h/mg)kcat (s⁻¹)
Galactokinase (GALK) D-GalactoseEscherichia coli0.4 - 1.5-30 - 100
D-GalactoseHuman0.1 - 0.5-5 - 15
L-Galactose-- (Negligible activity)--
Galactose-1-Phosphate Uridylyltransferase (GALT) Galactose-1-PhosphateHuman1.0859.1-
UDP-GlucoseHuman0.071 - 0.42575.5-
UDP-galactose 4'-epimerase (GALE) UDP-galactoseHuman0.05--
UDP-galactoseKluyveromyces fragilis-65-70 (U/mg)-

Note: Kinetic parameters can vary depending on the specific experimental conditions (e.g., pH, temperature).[1]

Table 2: Kinetic Parameters of Key Enzymes in the Smirnoff-Wheeler Pathway (L-galactose Metabolism)
EnzymeSubstrateOrganismKm (mM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)
L-galactose Dehydrogenase (L-GalDH) L-GalactoseSpinacia oleracea (Spinach)0.116--
L-GalactoseMyrciaria dubia (Camu-camu)0.214.2620,670
L-GalactosePisum sativum (Pea)0.08 - 0.43--
D-ArabinoseSpinacia oleracea (Spinach)3.3--
GDP-L-galactose phosphorylase (GGP/VTC2) GDP-L-galactoseArabidopsis thaliana---

Note: Data for GGP is less abundant in the literature.

Experimental Protocols

Accurate determination of enzyme activity and kinetic parameters is crucial for understanding the metabolic roles of this compound and L-galactose. Below are detailed methodologies for assaying the activity of key enzymes.

Galactokinase (GALK) Activity Assay (Coupled Spectrophotometric Assay)

Principle: This assay indirectly measures GALK activity by coupling the production of ADP to the oxidation of NADH, which can be monitored spectrophotometrically at 340 nm.[6] The reactions are as follows:

  • D-Galactose + ATP --GALK--> Galactose-1-Phosphate + ADP

  • ADP + Phosphoenolpyruvate (PEP) --Pyruvate Kinase--> ATP + Pyruvate

  • Pyruvate + NADH + H⁺ --Lactate Dehydrogenase--> Lactate + NAD⁺

Materials:

  • 160 mM Potassium Phosphate Buffer, pH 7.0

  • 100 mM D-Galactose solution

  • 5.9 mM ATP solution

  • 16.2 mM Phosphoenolpyruvate (PEP) solution

  • 800 mM KCl solution

  • 100 mM MgCl₂ solution

  • 3.76 mM NADH solution

  • Pyruvate Kinase (PK) / Lactate Dehydrogenase (LDH) enzyme mix

  • Galactokinase (GK) enzyme solution (sample)

  • Spectrophotometer capable of reading at 340 nm

  • Cuvettes

Procedure:

  • Reaction Cocktail Preparation: Prepare a reaction cocktail containing the potassium phosphate buffer, ATP, PEP, KCl, MgCl₂, and NADH solutions.

  • Assay Mixture: In a cuvette, combine the reaction cocktail and the PK/LDH enzyme mix.

  • Equilibration: Mix by inversion and allow the mixture to equilibrate to 25°C. Monitor the absorbance at 340 nm until a stable baseline is achieved.

  • Reaction Initiation: Initiate the reaction by adding the galactokinase enzyme solution to the cuvette.

  • Data Acquisition: Immediately mix by inversion and record the decrease in absorbance at 340 nm for approximately 5 minutes.

  • Calculation: Determine the rate of change in absorbance per minute (ΔA₃₄₀/min) from the linear portion of the curve. The activity of galactokinase is proportional to this rate.

Galactose-1-Phosphate Uridylyltransferase (GALT) Activity Assay (LC-MS/MS Method)

Principle: This method directly measures the formation of the GALT product, UDP-galactose, from the substrates galactose-1-phosphate and UDP-glucose using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled substrate (e.g., [¹³C₆]-Gal-1-P) allows for accurate quantification.[7]

Materials:

  • 0.5 M Glycine (B1666218) buffer, pH 8.7

  • 2.0 mM UDP-Glucose (UDPGlc) solution

  • 8.0 mM [¹³C₆]-Galactose-1-Phosphate ([¹³C₆]-Gal-1-P) solution

  • Hemolysate (or other cell/tissue lysate containing GALT)

  • Internal standard (e.g., UDP-N-acetylglucosamine)

  • Acetonitrile (B52724)

  • LC-MS/MS system

Procedure:

  • Reaction Mixture Preparation: In a microcentrifuge tube, combine the glycine buffer, UDPGlc solution, and [¹³C₆]-Gal-1-P solution.

  • Reaction Initiation: Add the ice-chilled hemolysate to the reaction mixture and mix thoroughly.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).

  • Reaction Termination: Stop the reaction by adding a quenching solution, such as ice-cold acetonitrile containing the internal standard.

  • Sample Preparation: Centrifuge the mixture to pellet proteins and transfer the supernatant for analysis.

  • LC-MS/MS Analysis: Inject the sample onto the LC-MS/MS system. The enzymatic product, [¹³C₆]-UDP-galactose, is separated by reversed-phase ion-pair chromatography and detected by MS/MS.

  • Quantification: The amount of product is quantified by comparing its peak area to that of the internal standard.

L-galactose Dehydrogenase (L-GalDH) Activity Assay (Spectrophotometric Assay)

Principle: This assay directly measures the activity of L-GalDH by monitoring the production of NADH at 340 nm.[3] The reaction is as follows: L-Galactose + NAD⁺ --L-GalDH--> L-Galactono-1,4-lactone + NADH + H⁺

Materials:

  • 100 mM Tris-HCl buffer, pH 7.0-8.6

  • NAD⁺ solution (e.g., 72 mM)

  • L-galactose solution

  • Purified or partially purified L-galactose dehydrogenase enzyme solution (sample)

  • Spectrophotometer

  • Cuvettes

Procedure:

  • Reaction Mixture Preparation: In a cuvette, prepare a reaction mixture containing the Tris-HCl buffer and NAD⁺ solution.

  • Equilibration: Equilibrate the reaction mixture to the desired temperature (e.g., 25°C).

  • Reaction Initiation: Start the reaction by adding the L-galactose dehydrogenase enzyme solution.

  • Data Acquisition: Immediately after adding the enzyme, mix and monitor the increase in absorbance at 340 nm for 3-5 minutes.

  • Calculation: Calculate the reaction rate from the linear portion of the absorbance versus time curve using the Beer-Lambert law (molar extinction coefficient for NADH at 340 nm is 6220 M⁻¹cm⁻¹).

Mandatory Visualizations

Experimental Workflow for Enzyme Kinetics Determination

Enzyme_Kinetics_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Prepare Reagents Prepare Reagents Mix Reagents in Cuvette Mix Reagents in Cuvette Prepare Reagents->Mix Reagents in Cuvette Prepare Enzyme Solution Prepare Enzyme Solution Initiate Reaction Initiate Reaction Prepare Enzyme Solution->Initiate Reaction Mix Reagents in Cuvette->Initiate Reaction Monitor Absorbance Change Monitor Absorbance Change Initiate Reaction->Monitor Absorbance Change Calculate Initial Velocity Calculate Initial Velocity Monitor Absorbance Change->Calculate Initial Velocity Plot V vs [S] Plot V vs [S] Calculate Initial Velocity->Plot V vs [S] Determine Kinetic Parameters Determine Kinetic Parameters Plot V vs [S]->Determine Kinetic Parameters

Generalized workflow for determining enzyme kinetic parameters.

Conclusion

The biological activities of this compound and L-galactose are starkly contrasting, a direct result of enzymatic stereospecificity. This compound is a key energy source, efficiently channeled into glycolysis via the Leloir pathway. In contrast, L-galactose serves a more specialized role, primarily as a precursor for Vitamin C synthesis in plants. The enzymes of the Leloir pathway exhibit a strong preference for D-galactose, with negligible activity towards the L-isomer, and vice versa for the enzymes of the Smirnoff-Wheeler pathway.

For researchers and drug development professionals, this profound difference in metabolic fate has significant implications. The high specificity of these enzymes presents opportunities for the development of highly targeted therapeutic interventions. For instance, inhibitors designed for enzymes in the D-galactose pathway are unlikely to affect L-galactose metabolism, and vice-versa. A thorough understanding of the distinct enzymology and kinetics of these pathways is therefore paramount for the rational design of novel diagnostics and therapeutics targeting galactose metabolism. This guide provides a foundational resource for these endeavors, consolidating key quantitative data and detailed experimental methodologies to facilitate further research and development in this critical area of glycobiology.

References

The Discovery and Scientific Journey of Beta-D-Galactose: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the discovery and history of beta-D-galactose research. It traces the journey from its initial identification as a component of milk sugar to the elucidation of its stereochemistry and its central role in metabolic pathways. This document is intended for professionals in the fields of biochemistry, drug development, and carbohydrate research, offering a detailed historical context and technical overview of key experimental milestones.

Early Discovery and Isolation

The story of galactose begins with the study of lactose (B1674315), the primary sugar in milk. In 1855, E. O. Erdmann observed that the hydrolysis of lactose yielded a sugar distinct from glucose[1]. This substance was first isolated and studied in 1856 by the renowned French chemist and microbiologist Louis Pasteur, who initially named it "lactose"[1]. The name was later changed to "galactose" in 1860 by Marcellin Berthelot, derived from the Greek word gálaktos, meaning "of milk"[1].

Early research focused on characterizing this new sugar and differentiating it from the more familiar glucose. Scientists noted its white, water-soluble, solid appearance and that it was about 65% as sweet as sucrose[1].

The Quest for Structure: Stereochemistry and the Anomeric Forms

A pivotal moment in galactose research came in 1894 when the German chemist Emil Fischer, a Nobel laureate, along with Robert Morrell, determined the specific three-dimensional configuration of D-galactose[1][2]. Fischer's work was a monumental intellectual achievement, relying on a combination of chemical reactions and brilliant logical deduction about stereochemistry and symmetry, built upon the concept of the tetrahedral carbon atom proposed by van't Hoff[3].

Elucidating the D-Configuration

Fischer and his contemporaries used a series of chemical transformations to deduce the stereochemical arrangement of the hydroxyl groups along the carbon backbone of various sugars. Key experimental approaches included:

  • Oxidation to Aldaric Acids: Aldoses like galactose were oxidized using nitric acid. This reaction converts both the aldehyde group at C1 and the primary alcohol group at C6 into carboxylic acids, forming a dicarboxylic acid (an aldaric acid). The optical activity of the resulting aldaric acid provided crucial clues about the molecule's internal symmetry.

  • Osazone Formation: Fischer utilized his discovery of phenylhydrazine (B124118) as a reagent to form crystalline derivatives of sugars called osazones. This reaction involves C1 and C2 of an aldose. The fact that D-glucose and D-mannose, which differ only in the stereochemistry at C2, formed the identical osazone, revealed that the stereochemistry at C3, C4, and C5 must be the same for both sugars[3].

  • Chain Shortening and Elongation: Techniques like the Ruff degradation (chain shortening) and the Kiliani-Fischer synthesis (chain elongation) allowed chemists to chemically relate different sugars, building a logical family tree of aldoses and deducing their relative configurations[3].

Through this painstaking work, Fischer established D-galactose as a C-4 epimer of D-glucose, meaning they differ only in the spatial arrangement of the hydroxyl group at the fourth carbon atom[1].

fischer_logic cluster_start Starting Material cluster_analysis Structural Analysis Workflow Lactose Lactose (Milk Sugar) Hydrolysis Hydrolysis Lactose->Hydrolysis Catalyzed by lactase or acid Separation Separation of Monosaccharides Hydrolysis->Separation Galactose Isolated Galactose Separation->Galactose Oxidation Oxidation (Nitric Acid) Galactose->Oxidation Osazone Osazone Formation (Phenylhydrazine) Galactose->Osazone Chain_Rxns Chain Shortening/Elongation Galactose->Chain_Rxns Aldaric_Acid Resulting Aldaric Acid Oxidation->Aldaric_Acid Optical_Activity Measure Optical Activity Aldaric_Acid->Optical_Activity Symmetry Deduce Internal Symmetry Optical_Activity->Symmetry Configuration Determine D/L Configuration at C5 Symmetry->Configuration C2_Stereochem Relate C2 Stereochemistry Osazone->C2_Stereochem C2_Stereochem->Configuration Relate_Sugars Relate to Other Sugars (e.g., Glucose) Chain_Rxns->Relate_Sugars Relate_Sugars->Configuration C4_Epimer Establish as C4 Epimer of Glucose Configuration->C4_Epimer leloir_pathway cluster_core_pathway Core Leloir Pathway Beta_Gal β-D-Galactose Alpha_Gal α-D-Galactose Beta_Gal->Alpha_Gal GALM (Mutarotase) Alpha_Gal->Beta_Gal Gal1P Galactose-1-Phosphate Alpha_Gal->Gal1P GALK (Galactokinase) UDPGal UDP-Galactose Gal1P->UDPGal GALT (Transferase) Glc1P_out Glucose-1-Phosphate Gal1P->Glc1P_out UDPGlc UDP-Glucose UDPGal->UDPGlc GALE (Epimerase) UDPGlc->UDPGal Glc1P Glucose-1-Phosphate ATP ATP ADP ADP ATP->ADP UDPGlc_in UDP-Glucose UDPGlc_in->Gal1P Glycolysis → Glycolysis Glc1P_out->Glycolysis

References

The Role of β-D-Galactose in the Leloir Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides an in-depth examination of the metabolic journey of β-D-galactose through the Leloir pathway. It details the enzymatic conversions, regulatory mechanisms, and key intermediates involved in transforming galactose into metabolically accessible glucose-1-phosphate. This document synthesizes critical biochemical data, outlines detailed experimental protocols for pathway analysis, and presents visual representations of the core processes to support advanced research and therapeutic development.

Introduction: The Significance of Galactose Metabolism

Galactose, a C-4 epimer of glucose, is a critical monosaccharide primarily derived from the hydrolysis of lactose (B1674315) in dairy products.[1][2] Its metabolism is fundamental for cellular energy and for the biosynthesis of essential glycoconjugates, such as glycoproteins and glycolipids.[1][3] The principal route for galactose catabolism in most organisms, from bacteria to humans, is the Leloir pathway, named after its discoverer, Luis Federico Leloir.[1][4] This pathway facilitates the conversion of galactose into glucose-1-phosphate, which can then enter glycolysis or be used in glycogenesis.[5][6] The initial substrate for this crucial metabolic route is β-D-galactose, the anomeric form of galactose released from lactose. Understanding the precise role and subsequent fate of β-D-galactose is paramount for investigating metabolic disorders like galactosemia and for developing novel therapeutic strategies targeting cellular metabolism.

The Entry Point: Conversion of β-D-Galactose to α-D-Galactose

The Leloir pathway proper acts upon the α-anomer of D-galactose.[4][7] Therefore, the first essential step in the metabolism of dietary galactose is the conversion of β-D-galactose into its active α-D-galactose form. This isomerization is catalyzed by the enzyme galactose mutarotase (B13386317) (GALM), also known as aldose-1-epimerase.[1][4][6][7]

  • Enzyme: Galactose Mutarotase (GALM)

  • Reaction: β-D-galactose ⇌ α-D-galactose

  • Significance: This initial step "prepares" galactose for entry into the core phosphorylative pathway. The reaction is reversible, maintaining an equilibrium between the two anomers.[1]

The Core Leloir Pathway: A Four-Step Enzymatic Cascade

Once converted to its α-anomer, galactose is processed by a series of three additional enzymes that constitute the heart of the Leloir pathway.

Step 1: Phosphorylation by Galactokinase (GALK)

The first committed and irreversible step of the Leloir pathway is the phosphorylation of α-D-galactose.[6][8] This reaction is catalyzed by galactokinase (GALK), a phosphotransferase that utilizes one molecule of ATP.

  • Enzyme: Galactokinase (GALK)[1][8]

  • Reaction: α-D-galactose + ATP → Galactose-1-Phosphate + ADP[8][9]

  • Mechanism: The reaction involves the transfer of the γ-phosphate group from ATP to the hydroxyl group on the first carbon (C1) of galactose.[8] Active site residues, such as Asp-186, act as a catalytic base to abstract a proton from the C1-OH group, facilitating the nucleophilic attack on the ATP's γ-phosphorus.[8]

  • Significance: This phosphorylation traps galactose inside the cell, as the charged galactose-1-phosphate cannot readily cross the cell membrane, thereby committing it to metabolic processing.[10] Defects in human GALK lead to Type II galactosemia.[11]

Step 2: Uridylyl Transfer by GALT

The second step involves the conversion of galactose-1-phosphate to UDP-galactose. This exchange reaction is catalyzed by galactose-1-phosphate uridylyltransferase (GALT), which uses UDP-glucose as the donor of the uridine (B1682114) monophosphate (UMP) group.[4][12]

  • Enzyme: Galactose-1-Phosphate Uridylyltransferase (GALT)[1]

  • Reaction: Galactose-1-Phosphate + UDP-glucose ⇌ UDP-galactose + Glucose-1-Phosphate[6][12]

  • Mechanism: The GALT-catalyzed reaction proceeds via a double displacement mechanism involving a covalent uridylyl-enzyme intermediate.[13] A histidine residue in the active site (His166 in E. coli) nucleophilically attacks the α-phosphate of UDP-glucose, releasing glucose-1-phosphate and forming a His-UMP intermediate.[14][15] Galactose-1-phosphate then attacks the phosphate (B84403) of this intermediate, forming UDP-galactose and regenerating the enzyme.[14][15]

  • Significance: This step produces glucose-1-phosphate, which can be isomerized to glucose-6-phosphate by phosphoglucomutase (PGM) and enter glycolysis.[6] It also generates UDP-galactose, a key precursor for glycosylation reactions.[1] Deficiency in GALT is the cause of classic (Type I) galactosemia, the most severe form of the disease.[11][16]

Step 3: Epimerization by GALE

The final step of the pathway recycles the UDP-galactose back to UDP-glucose, ensuring a continuous supply of the substrate needed for the GALT reaction. This epimerization at carbon 4 is catalyzed by UDP-galactose 4'-epimerase (GALE).[1][4]

  • Enzyme: UDP-galactose 4'-epimerase (GALE)[1]

  • Reaction: UDP-galactose ⇌ UDP-glucose[4]

  • Mechanism: GALE utilizes a tightly bound NAD+ cofactor. The mechanism involves the oxidation of the 4'-hydroxyl group of the sugar to a 4'-keto intermediate, with the concomitant reduction of NAD+ to NADH.[17][18] This is followed by a rotation of the 4-ketopyranose intermediate within the active site, which allows for the stereospecific reduction by NADH on the opposite face of the sugar, resulting in the C4 epimer.[19][20]

  • Significance: This reversible reaction links galactose and glucose metabolism, allowing for the net conversion of galactose to glucose derivatives.[1] It also enables the de novo synthesis of UDP-galactose from glucose when dietary galactose is unavailable, which is critical for producing galactosyl units for glycoconjugates.[12][17]

Leloir_Pathway Figure 1: The Leloir Pathway for Galactose Metabolism sub_beta_gal β-D-Galactose enz_galm GALM (Galactose Mutarotase) sub_beta_gal->enz_galm sub_alpha_gal α-D-Galactose enz_galk GALK (Galactokinase) sub_alpha_gal->enz_galk sub_gal1p Galactose-1-Phosphate enz_galt GALT (Galactose-1-Phosphate Uridylyltransferase) sub_gal1p->enz_galt sub_udpgal UDP-Galactose enz_gale GALE (UDP-Galactose 4'-Epimerase) sub_udpgal->enz_gale sub_udpglc UDP-Glucose sub_udpglc->enz_galt sub_glc1p Glucose-1-Phosphate enz_pgm PGM (Phosphoglucomutase) sub_glc1p->enz_pgm sub_glc6p Glucose-6-Phosphate atp1 ATP atp1->enz_galk adp1 ADP enz_galm->sub_alpha_gal enz_galk->sub_gal1p enz_galk->adp1 enz_galt->sub_udpgal enz_galt->sub_glc1p enz_gale->sub_udpglc enz_pgm->sub_glc6p To Glycolysis

Caption: Figure 1: The Leloir Pathway for Galactose Metabolism.

Quantitative Data on Leloir Pathway Enzymes

The efficiency and regulation of the Leloir pathway are governed by the kinetic properties of its constituent enzymes and their response to inhibitors. This data is crucial for metabolic modeling and for the development of targeted therapeutics.

Table 1: Kinetic Parameters of Key Leloir Pathway Enzymes

Enzyme Organism Substrate Km (µM) Vmax (U/mg) Reference
UDP-galactose 4-epimerase (GALE) Trypanosoma brucei UDP-glucose 31.82 4.31 [12]
Galactokinase (GALK) Homo sapiens Not specified Not specified Not specified

| Galactose-1-Phosphate Uridylyltransferase (GALT) | Escherichia coli | Not specified | Not specified | Not specified | |

(Note: Comprehensive, directly comparable kinetic data across all enzymes from a single source is sparse in the initial literature survey. The provided data for GALE is from a specific study and serves as an example.)

Table 2: Inhibitor Potency against Human Galactokinase (GALK1)

Compound ID Inhibition Model IC50 (µM) Reference
Compound 1 Parabolic Competitive ~0.7 - 33.3 [21]
Compound 4 Mixed ~0.7 - 33.3 [21]

| Compound 24 | Mixed | ~0.7 - 33.3 |[21] |

(Note: These compounds were identified as selective inhibitors of GALK, which could be relevant for therapies aimed at reducing the accumulation of the cytotoxic agent galactose-1-phosphate in Classic Galactosemia.)[21]

Experimental Protocols for Pathway Analysis

Analyzing the function and flux of the Leloir pathway requires specific biochemical and analytical techniques. Below are detailed methodologies for key experimental approaches.

Spectrophotometric Assay for Galactokinase (GALK) Activity

This coupled enzyme assay measures GALK activity by monitoring the consumption of NADH, which results in a decrease in absorbance at 340 nm.

Principle: The production of ADP by GALK is coupled to the pyruvate (B1213749) kinase (PK) and lactate (B86563) dehydrogenase (LDH) reactions. PK uses ADP and phosphoenolpyruvate (B93156) (PEP) to produce pyruvate and ATP. LDH then reduces pyruvate to lactate while oxidizing NADH to NAD+. The rate of NADH oxidation is directly proportional to the GALK activity.

Methodology:

  • Reaction Mixture Preparation: Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 7.8) containing:

    • 10 mM MgCl₂

    • 1 mM ATP

    • 1 mM Phosphoenolpyruvate (PEP)

    • 0.2 mM NADH

    • 5 units/mL Pyruvate Kinase (PK)

    • 10 units/mL Lactate Dehydrogenase (LDH)

    • Enzyme sample (cell lysate or purified protein).

  • Initiation: Equilibrate the reaction mixture at the desired temperature (e.g., 37°C) in a quartz cuvette. Initiate the reaction by adding the substrate, α-D-galactose (e.g., to a final concentration of 2 mM).

  • Measurement: Immediately monitor the decrease in absorbance at 340 nm using a spectrophotometer. Record the rate of change in absorbance over time (ΔA340/min).

  • Calculation: Calculate the enzyme activity using the Beer-Lambert law and the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹). One unit of activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute.

Metabolic Flux Analysis (MFA) using Isotopic Tracers

MFA is a powerful technique to quantify the in vivo rates of metabolic reactions. Using isotopically labeled galactose allows for tracing the path of carbon atoms through the Leloir pathway and connected metabolic networks.[22]

Principle: Cells are cultured in a medium where standard D-galactose is replaced with an isotopically labeled version, such as [1,2-¹³C]Galactose or [U-¹³C]Galactose.[22][23] As the labeled galactose is metabolized, the heavy isotopes are incorporated into downstream intermediates (e.g., glucose-6-phosphate, lactate, citrate). The distribution of these isotopes in the metabolites is then measured by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.[23]

Methodology:

  • Cell Culture: Culture the cells of interest (e.g., primary glioblastoma cells) in a defined medium.

  • Labeling Experiment: Replace the standard medium with a medium containing the isotopically labeled galactose and incubate for a period sufficient to achieve a metabolic steady state.

  • Metabolite Extraction: Rapidly quench metabolic activity (e.g., with cold methanol) and extract intracellular metabolites.

  • Analytical Measurement:

    • GC-MS/LC-MS: Derivatize metabolites if necessary and analyze the samples to determine the mass isotopomer distributions of key intermediates.

    • NMR: Analyze extracts using ¹³C NMR to identify labeled positions within the carbon skeletons of metabolites.[23]

  • Flux Calculation: Use the measured isotopomer distribution data in computational models to solve for the unknown metabolic fluxes, providing quantitative rates for the Leloir pathway and its interconnected pathways like glycolysis and the pentose (B10789219) phosphate pathway.[23]

MFA_Workflow Figure 2: Experimental Workflow for Metabolic Flux Analysis (MFA) start Cell Culture in Standard Medium step1 Medium Switch: Introduce ¹³C-Labeled Galactose start->step1 step2 Incubation to Achieve Metabolic Steady State step1->step2 step3 Quench Metabolism & Extract Metabolites step2->step3 step4 Analytical Measurement step3->step4 ms Mass Spectrometry (MS) (Mass Isotopomer Distribution) step4->ms nmr NMR Spectroscopy (Positional Isotopomers) step4->nmr step5 Computational Flux Calculation ms->step5 nmr->step5 end Quantitative Pathway Fluxes step5->end

Caption: Figure 2: Experimental Workflow for Metabolic Flux Analysis (MFA).

Conclusion

β-D-galactose serves as the essential entry point into the Leloir pathway, a highly conserved and vital metabolic route. Its initial conversion to α-D-galactose by galactose mutarotase unlocks a cascade of enzymatic reactions that efficiently transform it into glucose-1-phosphate. This process not only provides a means to harness energy from dietary galactose but also generates critical UDP-sugar precursors for biosynthesis. The quantitative analysis of this pathway's enzymes and the application of sophisticated experimental protocols, such as metabolic flux analysis, are crucial for advancing our understanding of metabolic diseases and for identifying novel therapeutic targets in fields like oncology and inherited metabolic disorders.

References

An In-depth Technical Guide to the Physical and Chemical Properties of β-D-Galactose

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

β-D-galactose is a naturally occurring monosaccharide and a C-4 epimer of glucose.[1][2] As a fundamental aldohexose, it exists predominantly in a six-membered ring structure known as the β-D-galactopyranose form, which is energetically more stable than its α-anomer counterpart.[1][3] In aqueous solutions, it can interconvert between the α and β anomers, a process known as mutarotation.[4] β-D-galactose is a key component of the disaccharide lactose, found in milk, and plays a vital role in various biological processes, including energy metabolism and cell signaling.[3][5] It is a constituent of glycoproteins and glycolipids in nerve tissues, earning it the name "brain sugar".[6] This guide provides a comprehensive overview of its core physical and chemical properties, relevant experimental methodologies, and biological pathways.

Physical Properties of β-D-Galactose

β-D-galactose is a white, crystalline solid that is soluble in water.[6] Its physical characteristics are crucial for its handling, formulation, and analysis in research and pharmaceutical applications.

Quantitative Physical Data

The key physicochemical properties of β-D-galactose are summarized in the table below.

PropertyValueSource(s)
IUPAC Name (2R,3R,4S,5R,6R)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol[3]
Molecular Formula C₆H₁₂O₆[3]
Molar Mass 180.16 g/mol [2][3]
Appearance White to off-white solid/powder[2][6]
Melting Point 143-146°C[2]
168-170°C (for D-galactose mixture)[6][7]
179-179.5°C
Density ~1.5 g/cm³[6][7]
1.732 ± 0.06 g/cm³ (Predicted)
Solubility Slightly soluble in water[2][8]
Soluble in water (H₂O: 100 mg/mL)[9]
Specific Rotation [α]ᴅ +52.8°[4]
Equilibrium in water: +80.2°[4][10]
pKa 12.12 ± 0.70 (Predicted)
Hydrogen Bond Donors 5[3][7]
Hydrogen Bond Acceptors 6[3][7]

Note: Discrepancies in reported melting points can arise from different purities (anomeric mixture vs. pure β-anomer) and measurement techniques.

Crystal Structure

The three-dimensional arrangement of β-D-galactose in its solid state has been determined using X-ray crystallography. The crystal structure reveals a pyranose ring in a chair conformation.[11] The space group for β-D-galactose is P2₁2₁2₁ with four molecules per unit cell.[11] The precise bond lengths, angles, and hydrogen-bonding networks are critical for understanding its interactions with enzymes and receptors.[11][12] The structure of human β-galactosidase in complex with galactose has been resolved at 1.80 Å, providing detailed insights into its binding and catalytic mechanism.[13][14]

Chemical Properties and Reactions

The chemical reactivity of β-D-galactose is dictated by its functional groups: a hemiacetal at the anomeric carbon (C-1) and multiple hydroxyl groups.

Oxidation

The aldehyde group in the open-chain form of D-galactose can be oxidized. Depending on the oxidizing agent, different products are formed.[1]

  • With mild oxidizing agents (e.g., bromine water), the aldehyde group is oxidized to a carboxylic acid, forming D-galactonic acid.[1][15]

  • With strong oxidizing agents (e.g., nitric acid), both the aldehyde group and the primary alcohol group (C-6) are oxidized to form the dicarboxylic acid, D-galactaric acid (also known as mucic acid).[1]

Reduction

The aldehyde group can be reduced to a primary alcohol.[3]

  • With reducing agents like sodium borohydride (B1222165) (NaBH₄), D-galactose is reduced to D-galactitol (also known as dulcitol).[1][16][17] This product is optically inactive due to a plane of symmetry, a key distinction from the reduction of D-glucose which yields the optically active D-glucitol.[16] In individuals with galactosemia, the accumulation of D-galactitol can lead to cataract formation.[3]

Glycosylation

The anomeric hydroxyl group of β-D-galactose is reactive and can form glycosidic bonds with alcohols, phenols, or other sugar molecules.[3][16] This reaction, known as glycosylation, is fundamental to the formation of disaccharides (like lactose, O-β-D-galactopyranosyl-(1→4)-D-glucopyranose), oligosaccharides, and polysaccharides.[1][5] The formation of these bonds can be catalyzed by enzymes (glycosyltransferases) or chemical reagents.[3][18] β-galactosidases can catalyze both the hydrolysis of β-galactosidic bonds and, under specific conditions, their formation via transglycosylation.[18]

Key Chemical Reactions of D-Galactose start β-D-Galactose oxidation Oxidation start->oxidation reduction Reduction start->reduction glycosylation Glycosylation start->glycosylation prod_ox1 D-Galactonic Acid (Mild, e.g., Br₂) oxidation->prod_ox1 prod_ox2 D-Galactaric Acid (Strong, e.g., HNO₃) oxidation->prod_ox2 prod_red D-Galactitol (e.g., NaBH₄) reduction->prod_red prod_gly Glycosides (e.g., Lactose) glycosylation->prod_gly

A diagram illustrating the primary reaction pathways for D-galactose.

Biological Role and Metabolism

β-D-galactose is a crucial carbohydrate in human metabolism. It primarily enters the metabolic system through the digestion of lactose. The main pathway for its utilization is the Leloir pathway, which converts galactose into glucose-1-phosphate.

The Leloir Pathway

The Leloir pathway is a four-step enzymatic process that epimerizes UDP-galactose to UDP-glucose.

  • Phosphorylation: Galactokinase (GALK) phosphorylates galactose at the C-1 position to form galactose-1-phosphate.

  • UDP-Transfer: Galactose-1-phosphate uridyltransferase (GALT) transfers a UMP group from UDP-glucose to galactose-1-phosphate, yielding UDP-galactose and glucose-1-phosphate.

  • Epimerization: UDP-galactose 4-epimerase (GALE) converts UDP-galactose to UDP-glucose.

  • Regeneration: The newly formed UDP-glucose can then be used in another cycle of the GALT reaction. The net result is the conversion of one molecule of galactose into one molecule of glucose-1-phosphate, which can then enter glycolysis or other metabolic pathways.

Leloir_Pathway The Leloir Pathway for Galactose Metabolism Gal β-D-Galactose GALK Galactokinase (GALK) Gal->GALK Gal1P Galactose-1-Phosphate GALT GALT Gal1P->GALT UDPGal UDP-Galactose GALE UDP-galactose 4-epimerase (GALE) UDPGal->GALE UDPGlc UDP-Glucose UDPGlc->GALT Glc1P Glucose-1-Phosphate ToGlycolysis → Glycolysis / Glycogenesis Glc1P->ToGlycolysis GALK->Gal1P ADP ADP GALK->ADP GALT->UDPGal GALT->Glc1P GALE->UDPGlc ATP ATP ATP->GALK

Metabolic conversion of β-D-galactose to glucose-1-phosphate.

Experimental Protocols

The characterization of β-D-galactose relies on several key analytical techniques. The following sections outline generalized methodologies for these experiments.

Protocol: Determination of Crystal Structure by X-ray Crystallography

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid.[19][20]

Objective: To determine the precise atomic coordinates of β-D-galactose in its crystalline form.

Methodology:

  • Crystallization: Obtain high-quality single crystals of β-D-galactose. This is typically achieved by slow evaporation of a saturated aqueous ethanol (B145695) solution.[9] The crystal should be of sufficient size and quality, free from significant defects.[19]

  • Crystal Mounting: A suitable crystal is mounted on a goniometer head, often held in a cryo-stream of nitrogen gas to minimize radiation damage during data collection.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer and irradiated with a monochromatic beam of X-rays.[19] As the crystal is rotated, a diffraction pattern of spots is recorded by a detector.[19]

  • Data Processing: The intensities and positions of the thousands of measured reflections are integrated, scaled, and merged to produce a final dataset.

  • Structure Solution and Refinement: The phase problem is solved using direct methods or Patterson synthesis to generate an initial electron density map. An atomic model is built into this map and refined using least-squares methods to best fit the experimental diffraction data, resulting in a final structure with low R-factor values.[11]

XRay_Workflow Generalized Workflow for X-ray Crystallography cluster_wet_lab Sample Preparation cluster_data_acq Data Acquisition cluster_analysis Computational Analysis Crystallization 1. Grow High-Quality Single Crystal Mounting 2. Mount Crystal on Goniometer Crystallization->Mounting Diffraction 3. X-ray Diffraction Data Collection Mounting->Diffraction Processing 4. Data Processing (Integration & Scaling) Diffraction->Processing Solution 5. Structure Solution (Phase Determination) Processing->Solution Refinement 6. Model Building & Refinement Solution->Refinement Final Final 3D Atomic Structure Refinement->Final

A simplified workflow for determining a molecule's crystal structure.
Protocol: Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of atoms within a molecule. For β-D-galactose, ¹H and ¹³C NMR are used to confirm its structure and anomeric configuration.[21]

Objective: To confirm the identity and structure of β-D-galactose in solution.

Methodology:

  • Sample Preparation: Dissolve a precisely weighed sample (typically 5-10 mg) of β-D-galactose in a deuterated solvent (e.g., D₂O) in a standard NMR tube. The use of D₂O exchanges labile hydroxyl protons, simplifying the spectrum.

  • Instrument Setup: Place the NMR tube in the spectrometer. The instrument is tuned to the appropriate frequency for the nucleus being observed (e.g., ¹H or ¹³C) and the magnetic field is "locked" and "shimmed" to ensure homogeneity.

  • Data Acquisition: Acquire a one-dimensional ¹H NMR spectrum. Key signals for D-galactose in D₂O include peaks for the anomeric proton and other ring protons.[6][22] A ¹³C NMR spectrum can also be acquired to observe the chemical shifts of the six carbon atoms.

  • Spectral Analysis: Process the raw data (Fourier transform, phase correction, and baseline correction). Analyze the resulting spectrum by examining the chemical shifts (ppm), integration (proton ratios), and coupling constants (J-values) to assign signals to specific protons in the molecule and confirm the β-anomeric configuration.

Protocol: Measurement of Specific Rotation

Optical rotation is a key physical property for chiral molecules like sugars. It is measured using a polarimeter.

Objective: To measure the specific rotation of β-D-galactose and observe its mutarotation.

Methodology:

  • Solution Preparation: Prepare a solution of β-D-galactose of a known concentration (c, in g/mL) in a suitable solvent (e.g., water).

  • Polarimeter Setup: Calibrate the polarimeter using a blank (the pure solvent). Set the instrument to measure at the sodium D-line (589 nm).

  • Measurement: Fill a polarimeter cell of a known path length (l, in decimeters) with the prepared solution. Measure the observed optical rotation (α).

  • Calculation: Calculate the specific rotation [α] using the formula: [α] = α / (l * c) .

  • Mutarotation Study: To observe mutarotation, take measurements immediately after dissolving the pure β-anomer and continue to take readings at regular intervals until the optical rotation value stabilizes at the equilibrium value (+80.2°).[4][10]

References

Beta-D-Galactose as a Precursor for Oligosaccharide Synthesis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the utilization of beta-D-galactose as a fundamental precursor in the synthesis of complex oligosaccharides. It delves into both enzymatic and chemical methodologies, offering detailed experimental protocols, quantitative data for comparative analysis, and visual representations of key pathways and workflows to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.

Introduction

Oligosaccharides containing galactose are integral components of numerous biologically significant molecules, including glycoproteins and glycolipids. These structures play critical roles in a myriad of cellular processes such as cell recognition, signaling, and immune responses. The controlled and efficient synthesis of these complex carbohydrates is therefore of paramount importance for the advancement of glycobiology and the development of novel therapeutics. This compound, a readily available monosaccharide, serves as a versatile and crucial starting material for the construction of these intricate molecules. This guide will explore the primary strategies for leveraging this compound in oligosaccharide synthesis, with a focus on practical applications and detailed methodologies.

Enzymatic Synthesis of Galacto-oligosaccharides (GOS)

Enzymatic synthesis offers a highly specific and environmentally benign approach to oligosaccharide production. The most prominent method for synthesizing galactose-containing oligosaccharides is through the transgalactosylation activity of β-galactosidases, using lactose (B1674315) as a readily available source of a galactose donor.

Mechanism of Enzymatic GOS Synthesis

The synthesis of galacto-oligosaccharides (GOS) is a kinetically controlled reaction catalyzed by β-galactosidase. The process involves two competing reactions: hydrolysis and transgalactosylation. Initially, the enzyme cleaves the β-(1→4) glycosidic bond in lactose, forming a galactosyl-enzyme intermediate and releasing glucose. This intermediate can then either react with water (hydrolysis) to produce galactose or, in the presence of a suitable acceptor (such as another lactose molecule, glucose, or galactose), transfer the galactosyl moiety to form a new glycosidic bond (transgalactosylation), resulting in the formation of GOS.[1][2] The yield and composition of the resulting GOS mixture are influenced by factors such as the source of the β-galactosidase, initial lactose concentration, temperature, and pH.[2]

Quantitative Data on GOS Synthesis

The choice of β-galactosidase significantly impacts the yield and structural characteristics of the synthesized GOS. The following tables summarize the quantitative data from various studies, providing a comparative overview of the performance of different enzymes.

Table 1: GOS Yield from Different Microbial β-Galactosidases

β-Galactosidase SourceInitial Lactose (g/L)Max. GOS Yield (% w/w of total carbohydrates)Lactose Conversion at Max. Yield (%)Reference
Aspergillus oryzae40026.8~70[3]
Bacillus circulansNot Specified48.3Not Specified[4]
Kluyveromyces lactisNot Specified34.9Not Specified[4]
Lactobacillus helveticus205~33~60-70[5]

Table 2: Composition of GOS Synthesized by Lactobacillus helveticus β-galactosidase

OligosaccharideComposition (%)
Disaccharides (DP2)19.3
Trisaccharides (DP3)11.5
Tetrasaccharides (DP4)1.2

Data from a batch conversion at 30°C with an initial lactose concentration of 205 g/L.[5]

Experimental Protocol: Enzymatic GOS Synthesis

This protocol outlines a general procedure for the laboratory-scale synthesis of GOS from lactose using a commercial β-galactosidase preparation.

Materials:

  • Lactose monohydrate

  • Commercial β-galactosidase (e.g., from Aspergillus oryzae)

  • Sodium phosphate (B84403) buffer (50 mM, pH 6.5) containing 1 mM MgCl₂

  • Heating magnetic stirrer

  • Reaction vessel

  • High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) system for analysis

Procedure:

  • Substrate Preparation: Prepare a lactose solution of the desired concentration (e.g., 205 g/L) in 50 mM sodium phosphate buffer (pH 6.5) with 1 mM MgCl₂.

  • Reaction Setup: Place the lactose solution in a temperature-controlled reaction vessel and bring it to the optimal reaction temperature for the chosen enzyme (e.g., 42°C).

  • Enzyme Addition: Add the β-galactosidase to the lactose solution to a final concentration of 1.5 U/mL.

  • Reaction Monitoring: Maintain the reaction at the set temperature with constant stirring. Withdraw aliquots at regular intervals (e.g., 0, 1, 2, 4, 6, and 8 hours).

  • Enzyme Inactivation: Immediately inactivate the enzyme in the collected aliquots by heat treatment (e.g., boiling for 10 minutes).

  • Analysis: Analyze the composition of the reaction mixture (lactose, glucose, galactose, and GOS of varying degrees of polymerization) using HPAEC-PAD.

  • Data Interpretation: Quantify the concentration of each component to determine the GOS yield and lactose conversion over time.

Chemical Synthesis of Oligosaccharides

Chemical synthesis provides a powerful route to structurally defined oligosaccharides that may not be accessible through enzymatic methods. This approach relies on the strategic use of protecting groups and the controlled activation of the anomeric carbon of a galactose donor.

Key Concepts in Chemical Glycosylation

The formation of a glycosidic bond in chemical synthesis involves the reaction of a glycosyl donor with a glycosyl acceptor .

  • Glycosyl Donor: A galactose derivative with a leaving group at the anomeric position (C1). This leaving group is activated by a promoter to generate a reactive electrophilic species.

  • Glycosyl Acceptor: A molecule with a free hydroxyl group that acts as a nucleophile, attacking the anomeric carbon of the donor.

  • Protecting Groups: Temporary modifications of the hydroxyl groups on both the donor and acceptor to prevent unwanted side reactions and to direct the glycosylation to the desired position.

  • Stereoselectivity: A critical challenge in chemical glycosylation is controlling the stereochemistry at the newly formed anomeric linkage to selectively produce either α- or β-glycosides.

Experimental Protocol: Synthesis of a β-(1→6)-linked Galactose Disaccharide

This protocol describes a representative chemical synthesis of a disaccharide, highlighting the key steps of donor preparation, glycosylation, and deprotection.

Materials:

  • D-galactose

  • Acetic anhydride (B1165640)

  • Sodium acetate (B1210297)

  • Thiophenol

  • Boron trifluoride etherate (BF₃·OEt₂)

  • A suitable glycosyl acceptor with a free 6-OH group (e.g., a protected glucose derivative)

  • N-Iodosuccinimide (NIS)

  • Trifluoromethanesulfonic acid (TfOH)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Sodium methoxide (B1231860) (NaOMe)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Preparation of the Glycosyl Donor (Galactosyl Thiophenoxide):

    • Peracetylation: React D-galactose with acetic anhydride and sodium acetate to produce penta-O-acetyl-β-D-galactopyranose.

    • Thioglycosylation: React the peracetylated galactose with thiophenol and BF₃·OEt₂ in DCM to form the phenyl 2,3,4,6-tetra-O-acetyl-1-thio-β-D-galactopyranoside donor. Purify the product by silica gel chromatography.

  • Glycosylation Reaction:

    • Dry the glycosyl donor and a suitable protected glycosyl acceptor (with a free 6-OH) under high vacuum.

    • Dissolve the donor and acceptor in anhydrous DCM in the presence of activated molecular sieves (4 Å).

    • Cool the reaction mixture to -20°C.

    • Add NIS and a catalytic amount of TfOH to the mixture.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with triethylamine (B128534) and dilute with DCM.

    • Filter the reaction mixture and concentrate the filtrate.

    • Purify the protected disaccharide by silica gel chromatography.

  • Deprotection:

    • Dissolve the protected disaccharide in a mixture of DCM and MeOH.

    • Add a catalytic amount of NaOMe and stir at room temperature.

    • Monitor the deacetylation by TLC.

    • Neutralize the reaction with an acidic resin, filter, and concentrate the filtrate.

    • Purify the final deprotected disaccharide.

Chemical Synthesis Workflow

The following diagram illustrates a typical workflow for the chemical synthesis of an oligosaccharide.

chemical_synthesis_workflow start β-D-Galactose donor_prep Protecting Group Manipulation & Anomeric Activation (Donor Synthesis) start->donor_prep acceptor_prep Acceptor Synthesis (Selective Deprotection) start->acceptor_prep glycosylation Glycosylation (Coupling Reaction) donor_prep->glycosylation acceptor_prep->glycosylation protected_oligo Protected Oligosaccharide glycosylation->protected_oligo deprotection Global Deprotection protected_oligo->deprotection purification Purification (e.g., Chromatography) deprotection->purification final_product Final Oligosaccharide purification->final_product

A typical workflow for chemical oligosaccharide synthesis.

Biological Significance and Signaling Pathways

Galactose-containing oligosaccharides, such as GOS, are recognized for their prebiotic effects, promoting the growth of beneficial gut bacteria. Beyond this, they can directly interact with host cells and modulate immune responses. One key signaling pathway implicated in the recognition of microbial-associated molecular patterns, and potentially some oligosaccharides, is the Toll-like receptor 4 (TLR4) pathway.

Toll-like Receptor 4 (TLR4) Signaling Pathway

The TLR4 signaling pathway is a cornerstone of the innate immune system. While its canonical ligand is lipopolysaccharide (LPS) from Gram-negative bacteria, there is evidence suggesting that certain oligosaccharides can also modulate this pathway. Activation of TLR4 initiates a signaling cascade that leads to the production of pro-inflammatory cytokines.

The following diagram outlines the key steps in the MyD88-dependent TLR4 signaling pathway.

TLR4_signaling_pathway LPS Ligand (e.g., LPS) or Oligosaccharide TLR4_MD2 TLR4/MD2 Complex LPS->TLR4_MD2 Binding MyD88 MyD88 TLR4_MD2->MyD88 Recruitment IRAKs IRAKs MyD88->IRAKs Activation TRAF6 TRAF6 IRAKs->TRAF6 Activation TAK1 TAK1 Complex TRAF6->TAK1 Activation IKK IKK Complex TAK1->IKK Phosphorylation NFkB_IkB NF-κB / IκB IKK->NFkB_IkB Phosphorylates IκB NFkB NF-κB NFkB_IkB->NFkB Releases NF-κB nucleus Nucleus NFkB->nucleus Translocation cytokine Pro-inflammatory Cytokine Production nucleus->cytokine

The MyD88-dependent TLR4 signaling cascade.

Conclusion

This compound is an indispensable precursor for the synthesis of a wide array of biologically important oligosaccharides. Both enzymatic and chemical methods offer powerful, albeit different, approaches to their construction. Enzymatic synthesis, particularly with β-galactosidases, provides a green and efficient route to complex mixtures of galacto-oligosaccharides with significant prebiotic potential. Chemical synthesis, on the other hand, allows for the precise construction of structurally defined oligosaccharides, which are crucial for detailed structure-function studies and the development of targeted therapeutics. A thorough understanding of the methodologies, quantitative aspects, and biological implications, as outlined in this guide, is essential for advancing research and development in the field of glycobiology and carbohydrate-based drug discovery.

References

The intricate dance of beta-D-galactose and its transport proteins: a technical guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the molecular interactions governing the transport of beta-D-galactose across cellular membranes is paramount. This essential monosaccharide, a key component of lactose (B1674315) and various glycoconjugates, relies on a sophisticated network of transport proteins to enter and exit cells, playing a crucial role in metabolism, signaling, and disease. This technical guide provides an in-depth exploration of the core mechanisms, quantitative data, and experimental protocols central to the study of this compound transport.

The transport of this compound is primarily mediated by two major superfamilies of transport proteins: the Major Facilitator Superfamily (MFS) and the Sodium-Glucose Cotransporter (SGLT) family. MFS transporters, such as the well-characterized Lactose Permease (LacY) in Escherichia coli and the Glucose Transporters (GLUTs) in mammals, facilitate the movement of galactose down its concentration gradient. In contrast, SGLT family members, like SGLT1 found in the human intestine and kidney, utilize the sodium gradient to drive the uphill transport of galactose against its concentration gradient.

Key Transport Proteins and Their Mechanisms

Lactose Permease (LacY): A Proton-Driven Symporter

LacY, a paradigm for MFS transporters, is responsible for the uptake of lactose in E. coli, which is subsequently hydrolyzed into glucose and galactose.[1] It functions as a symporter, coupling the transport of a β-galactoside with a proton.[1][2] The protein consists of 12 transmembrane helices with a central substrate-binding site.[1][2] The transport mechanism is thought to involve an alternating access model, where the binding site is alternately exposed to the periplasm and the cytoplasm, driven by the proton motive force.[2] While its primary substrate is lactose, LacY can also transport D-galactose, although with a lower affinity.[2][3]

Galactose Permease (GalP): A Monosaccharide Transporter in E. coli

GalP, another MFS member in E. coli, is a monosaccharide transporter that primarily transports glucose and galactose using the proton gradient.[4] It shares structural homology with the human GLUT1 transporter.[4]

Glucose Transporters (GLUTs): Facilitated Diffusion in Mammals

In mammals, several members of the GLUT family are capable of transporting galactose. GLUT1, ubiquitously expressed, and GLUT2, found in the liver, pancreas, and basolateral membrane of intestinal and renal epithelial cells, are notable examples.[5][6] These transporters mediate the passive, facilitated diffusion of hexoses across the cell membrane. Bovine GLUT1 has been shown to be inhibited by galactose, suggesting it can transport this sugar.[5]

Sodium-Glucose Cotransporter 1 (SGLT1): Active Transport in Mammals

SGLT1 is a high-affinity, low-capacity transporter responsible for the active absorption of glucose and galactose from the diet in the small intestine and for their reabsorption in the kidney.[7][8][9] It functions as a symporter, coupling the transport of two sodium ions with one molecule of glucose or galactose.[7][9] Mutations in the SGLT1 gene can lead to glucose-galactose malabsorption, a severe inherited disorder.[7][9][10]

Periplasmic Galactose Binding Protein (MglB): A Key Component of ABC Transport in E. coli

In bacteria like E. coli, the high-affinity transport of galactose can also be mediated by an ATP-binding cassette (ABC) transport system, of which the periplasmic galactose binding protein (MglB) is a crucial component.[11][12] MglB binds galactose with high affinity in the periplasm and delivers it to the membrane-spanning components of the transporter for ATP-dependent translocation into the cytoplasm.[11]

Quantitative Data on this compound Transport

The following tables summarize key quantitative data for the interaction of this compound and its analogues with various transport proteins. These values are essential for comparative analysis and for the development of kinetic models of transport.

TransporterOrganismSubstrateKm (mM)Ki (mM)Vmax (nmol/mg/min)NotesReference
SGLT1 Rabbit (Kidney)D-galactose1.510 (µmoles/g wet wt/hr)Kinetic parameters of galactose entry into kidney-cortex cells.[13]
GLUT1 Bovine2-deoxy-D-glucose9.8 ± 3.0Galactose acts as an inhibitor.[5]
GLUT1 Human2-deoxy-D-glucose11.7 ± 3.7[5]
GLUT1 Rat3-O-methylglucose26.23.5 (nmol/min/cell)Expressed in Xenopus oocytes.[14]
GLUT4 Rat3-O-methylglucose4.30.7 (nmol/min/cell)Expressed in Xenopus oocytes.[14]
β-galactosidase Aspergillus candidusLactose18Galactose acts as an inhibitor.[15]
β-galactosidase (Y364F mutant) Aspergillus candidusLactose282Reduced galactose inhibition.[15]
TransporterOrganismLigandKd (µM)NotesReference
Lactose-binding protein Agrobacterium radiobacterLactose0.14High-affinity binding.[16]

Experimental Protocols

Detailed methodologies are crucial for the accurate study of transport proteins. Below are outlines of key experimental protocols.

Proteoliposome-Based Transport Assay

This in vitro method allows for the functional characterization of purified transport proteins in a controlled lipid environment.[17]

a. Protein Expression and Purification:

  • The gene encoding the transport protein of interest is cloned into an expression vector (e.g., pET vector) with a purification tag (e.g., His-tag).[18]

  • The protein is overexpressed in a suitable host, such as E. coli.

  • The cells are harvested, and the membrane fraction is isolated.

  • The transport protein is solubilized from the membrane using a mild detergent (e.g., n-dodecyl-β-D-maltoside, DM).

  • The solubilized protein is purified using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

b. Proteoliposome Reconstitution:

  • Liposomes are prepared from a defined lipid mixture (e.g., a 3:1 ratio of POPE and POPG).[17] The lipids are dried to a thin film and then rehydrated in a buffer.

  • The purified, detergent-solubilized transporter is mixed with the pre-formed liposomes.

  • The detergent is removed by methods such as dialysis, size-exclusion chromatography, or adsorption to hydrophobic beads (e.g., Bio-Beads).[17][19] This process allows the transporter to insert into the liposome (B1194612) bilayer.

  • The resulting proteoliposomes can be subjected to freeze-thaw cycles and extrusion to create unilamellar vesicles of a defined size.[17]

c. Transport Assay:

  • Proteoliposomes containing the transporter are loaded with a specific internal buffer.

  • The transport reaction is initiated by adding a radiolabeled substrate (e.g., [14C]-galactose) to the external buffer.

  • At specific time points, the uptake is stopped by rapid filtration through a membrane filter to separate the proteoliposomes from the external substrate.

  • The radioactivity retained on the filter is quantified by scintillation counting to determine the amount of substrate transported into the proteoliposomes.

  • Kinetic parameters (Km and Vmax) can be determined by measuring the initial rates of transport at varying substrate concentrations.[20]

Experimental Workflow for Proteoliposome Assay

Proteoliposome_Assay cluster_prep Preparation cluster_reconstitution Reconstitution cluster_assay Transport Assay p_expr Protein Expression & Purification mixing Mixing Protein, Liposomes & Detergent p_expr->mixing lipo_prep Liposome Preparation lipo_prep->mixing detergent_removal Detergent Removal mixing->detergent_removal initiation Initiate Transport (add radiolabeled substrate) detergent_removal->initiation termination Terminate Transport (filtration) initiation->termination quantification Quantification (scintillation counting) termination->quantification

A schematic workflow for a proteoliposome-based transport assay.

Substrate Binding Assays

Determining the binding affinity of a substrate to a transport protein is crucial for understanding its mechanism.

a. Scintillation Proximity Assay (SPA): SPA is a homogeneous radioligand binding assay that does not require the separation of bound and free radioligand.[21][22][23]

  • The purified transport protein (often His-tagged) is immobilized onto fluoromicrospheres (scintillation beads).

  • A radiolabeled ligand (e.g., [3H]-galactose) is added to the mixture.

  • When the radiolabeled ligand binds to the protein on the bead, the emitted beta particles are close enough to excite the scintillant within the bead, producing a light signal.

  • Unbound radioligand in the bulk solution is too far away to cause a signal.

  • The light signal is measured in a scintillation counter and is proportional to the amount of bound ligand.

  • Binding affinity (Kd) can be determined by performing saturation binding experiments with increasing concentrations of the radiolabeled ligand or competition binding experiments with unlabeled ligands.[22]

Principle of Scintillation Proximity Assay (SPA)

SPA_Principle cluster_unbound Unbound Ligand cluster_bound Bound Ligand unbound_bead Scintillation Bead (with immobilized protein) unbound_ligand Radiolabeled Ligand no_signal No Signal unbound_ligand->no_signal Too far to excite bound_bead Scintillation Bead (with immobilized protein) signal Light Signal bound_bead->signal Excites scintillant bound_ligand Radiolabeled Ligand bound_ligand->bound_bead

The basic principle of the Scintillation Proximity Assay (SPA) for measuring ligand binding.

b. Isothermal Titration Calorimetry (ITC): ITC directly measures the heat change that occurs upon binding of a ligand to a macromolecule.

  • A solution of the ligand (e.g., galactose) is titrated into a solution containing the purified transport protein.

  • The heat released or absorbed during the binding event is measured.

  • The resulting data can be used to determine the binding affinity (Kd), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding.

Site-Directed Mutagenesis

This technique is invaluable for probing the roles of specific amino acid residues in substrate binding and transport.

  • A specific codon in the gene encoding the transport protein is altered to code for a different amino acid using PCR-based methods.[15][24][25]

  • The mutated protein is then expressed and its function (transport activity, substrate binding) is characterized using the assays described above.

  • By comparing the properties of the mutant protein to the wild-type protein, the importance of the mutated residue can be inferred. For example, mutating a residue in the binding pocket may alter the Km or Kd for galactose.

Signaling Pathways and Regulation

The transport of galactose is tightly regulated to meet the metabolic needs of the cell. In bacteria, the expression of galactose transporters is often controlled by the gal operon, which is subject to both induction by galactose and catabolite repression by glucose.[12][26] In mammals, the expression and trafficking of glucose transporters like GLUT4 to the plasma membrane are regulated by signaling pathways, most notably the insulin (B600854) signaling pathway.

Simplified Galactose Transport and Metabolism in E. coli

Galactose_Metabolism_Ecoli cluster_membrane Cell Membrane GalP GalP Gal_int β-D-Galactose (intracellular) GalP->Gal_int H+ LacY LacY LacY->Gal_int H+ Gal_ext β-D-Galactose (extracellular) Gal_ext->GalP Lac_ext Lactose (extracellular) Lac_ext->LacY Leloir Leloir Pathway Gal_int->Leloir

Overview of this compound uptake and entry into the Leloir pathway in E. coli.

This guide provides a foundational overview of the interaction between this compound and its transport proteins. The intricate mechanisms, quantitative kinetics, and the powerful experimental techniques available for their study offer a rich field for further investigation, with significant implications for basic science, medicine, and drug development.

References

The Central Role of β-D-Galactose in Glycobiology and Glycan Structures: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of β-D-galactose, a fundamental monosaccharide in glycobiology. We will delve into its critical functions in cellular processes, its incorporation into complex glycan structures, and its involvement in key signaling pathways. This document will further detail relevant experimental methodologies and present key quantitative data to support researchers and professionals in drug development.

Introduction to β-D-Galactose

β-D-galactose is a C-4 epimer of glucose and a vital carbohydrate in numerous biological systems.[1][2] It serves not only as an energy source through its conversion to glucose via the Leloir pathway but also plays a pivotal role in cell recognition, signaling, and immune responses as a key component of glycoproteins and glycolipids.[1][3][4][5] In mammals, β-D-galactose is most notably derived from the hydrolysis of lactose (B1674315), the primary sugar in milk.[1][2][6] While it can exist in an open-chain and an alpha anomeric form in aqueous solutions, the β-D-galactopyranose form is the most stable and prevalent.[1]

The Leloir Pathway: Metabolism of β-D-Galactose

The primary metabolic route for galactose in most organisms is the Leloir pathway, which converts β-D-galactose into the metabolically versatile glucose-1-phosphate.[7][8][9] This pathway is crucial, as humans cannot directly utilize galactose for energy.[6]

The key enzymatic steps are as follows:

  • Conversion to α-D-galactose: Galactose mutarotase (B13386317) facilitates the conversion of β-D-galactose to α-D-galactose, the active form for this pathway.[7]

  • Phosphorylation: Galactokinase (GALK) phosphorylates α-D-galactose to galactose-1-phosphate (Gal-1-P).[6][7]

  • Uridylyl Transfer: Galactose-1-phosphate uridylyltransferase (GALT) converts galactose-1-phosphate to UDP-galactose, utilizing UDP-glucose as the uridine (B1682114) diphosphate (B83284) source.[6][7]

  • Epimerization: UDP-galactose 4-epimerase (GALE) recycles UDP-galactose to UDP-glucose for the transferase reaction.[6][7]

  • Isomerization: Phosphoglucomutase converts the resulting glucose-1-phosphate to glucose-6-phosphate, which can then enter glycolysis.[7][9]

Defects in the genes encoding for galactokinase, uridylyltransferase, or epimerase can lead to the genetic disorder galactosemia, characterized by the accumulation of galactose and its toxic metabolites.[8][9][10][11]

Leloir_Pathway cluster_galt beta_D_gal β-D-Galactose alpha_D_gal α-D-Galactose beta_D_gal->alpha_D_gal Galactose Mutarotase gal_1_p Galactose-1-Phosphate alpha_D_gal->gal_1_p Galactokinase (GALK) ATP -> ADP udp_gal UDP-Galactose gal_1_p->udp_gal GALT udp_glc UDP-Glucose udp_gal->udp_glc UDP-galactose 4-epimerase (GALE) glc_1_p Glucose-1-Phosphate udp_glc->glc_1_p GALT glc_6_p Glucose-6-Phosphate glc_1_p->glc_6_p Phosphoglucomutase glycolysis Glycolysis glc_6_p->glycolysis

Figure 1: The Leloir Pathway for Galactose Metabolism.

β-D-Galactose in Glycan Structures and Recognition

β-D-galactose is a fundamental building block of a vast array of complex carbohydrates that are essential for cellular function.

Galactosyltransferases: Architects of Galactosylated Glycans

Galactosyltransferases are enzymes that catalyze the transfer of galactose from an activated donor, typically UDP-galactose, to an acceptor molecule, forming a glycosidic bond.[12][13] These enzymes are critical in the synthesis of disaccharides, oligosaccharides, and polysaccharides.[13]

One of the most well-studied galactosyltransferases is β-N-acetylglucosaminylglycopeptide β-1,4-galactosyltransferase (β4Gal-T1) . This Golgi-resident enzyme catalyzes the transfer of galactose from UDP-galactose to N-acetylglucosamine (GlcNAc) to form the N-acetyllactosamine (LacNAc) unit, a common motif in N- and O-linked glycans.[12][14][15][16] The reaction requires the presence of a manganese ion (Mn2+) as a cofactor.[12][14] In the mammary gland, β4Gal-T1 associates with α-lactalbumin to form the lactose synthase complex, which alters its acceptor specificity from GlcNAc to glucose, leading to the synthesis of lactose.[12][16]

Galectins: β-Galactoside-Binding Proteins

Galectins are a family of widely expressed lectins characterized by their affinity for β-galactoside-containing glycoconjugates.[17][18] They possess a conserved carbohydrate-recognition domain (CRD) of about 130 amino acids.[19] Galectins are unique in that they can be found in the nucleus, cytoplasm, on the cell surface, and in the extracellular matrix.[17][19]

Galectin-3 , a chimeric-type galectin of approximately 30 kDa, is extensively studied for its diverse roles in cellular processes.[19] It is involved in:

  • Cell Adhesion and Migration: Galectin-3 modulates cell-cell and cell-matrix interactions.[19][20]

  • Apoptosis: It can have either pro- or anti-apoptotic functions depending on its subcellular localization.[19]

  • Immune Regulation: Galectin-3 can regulate immune cell activities and contribute to tumor evasion of the immune system.[19]

  • Angiogenesis and Metastasis: Overexpression of galectin-3 is often observed in cancer and is linked to tumor growth, angiogenesis, and metastasis.[19][21]

  • Fibrosis: Galectin-3 activates profibrotic factors, promotes fibroblast proliferation, and mediates collagen production, making it a key player in fibrotic diseases of the liver, kidney, lung, and heart.[22]

The binding specificity of galectins can be quite precise. For instance, the N-terminal CRD of human galectin-8 binds with high affinity to α2-3-sialylated glycans, while its C-terminal CRD preferentially binds to the blood group A determinant.[17]

Galectin3_Signaling cluster_responses extracellular_gal3 Extracellular Galectin-3 cell_surface_receptor Cell Surface Glycoprotein (e.g., Integrins, EGFR) extracellular_gal3->cell_surface_receptor Binds to β-galactosides intracellular_signaling Intracellular Signaling (e.g., Ras/MAPK, PI3K/Akt) cell_surface_receptor->intracellular_signaling Activates cellular_responses Cellular Responses intracellular_signaling->cellular_responses adhesion Cell Adhesion & Migration cellular_responses->adhesion proliferation Proliferation cellular_responses->proliferation apoptosis Apoptosis (Inhibition) cellular_responses->apoptosis angiogenesis Angiogenesis cellular_responses->angiogenesis fibrosis Fibrosis cellular_responses->fibrosis

Figure 2: Extracellular Galectin-3 Signaling.

β-D-Galactose in Drug Development and Diagnostics

The specific recognition of galactose by receptors on certain cell types has been exploited for targeted drug delivery.

Targeted Drug Delivery

D-galactose can act as a ligand to specifically target cells expressing galactose receptors, such as hepatocytes, macrophages, and certain cancer cells.[23] This is achieved by conjugating galactose to a drug or a drug carrier like nanoparticles or liposomes, thereby enhancing cellular uptake and improving the therapeutic index of the drug.[23] Galactose-β-cyclodextrin conjugates have been designed as drug-carrying molecules for agents like doxorubicin, targeting cells with D-galactose-binding lectins.[24]

Diagnostics and Disease Models

The galactose elimination capacity test is used to assess liver function.[23] Furthermore, chronic administration of D-galactose in animal models is a widely used method to induce aging, as it promotes oxidative stress, neurodegeneration, and cellular senescence.[25][26]

Quantitative Data Summary

ParameterValueOrganism/SystemReference
Protein Properties
Galectin-3 Molecular Weight~30 kDaHuman[19]
Binding Affinities
Kd of Galectin-8 (N-terminal CRD) for α2-3-sialylated glycans~50 nMHuman[17]
Enzyme Kinetics
Serum Galactosyltransferase Activity54 nmoles galactose/mL serum/hourHuman[27]
Apparent Km of Serum Galactosyltransferase for UDP-galactose7.5 x 10-6 MHuman[27]
Inhibitor Potency
IC50 of 4-deoxy-4-fluorogalactose (4DFG)125–300 µMGlioblastoma cells[28]
Physiological Concentrations
Lactose Concentration in Human Milk180–200 mMHuman[29]
Free Galactose in Human Plasma<10 mg/dL (0.56 mM)Human[2]
Pathological Concentrations
Erythrocyte Galactose-1-Phosphate in Classic Galactosemia>10 mg/dLHuman[30]

Experimental Protocols

Galactosyltransferase Activity Assay

This protocol outlines a general method for measuring the activity of galactosyltransferases, such as β4Gal-T1.

Principle: The assay measures the transfer of radiolabeled galactose from UDP-[14C]galactose to a specific acceptor substrate (e.g., N-acetylglucosamine). The amount of radioactivity incorporated into the product is proportional to the enzyme activity.

Materials:

  • Enzyme source (e.g., cell lysate, purified enzyme)

  • UDP-[14C]galactose

  • Acceptor substrate (e.g., N-acetylglucosamine)

  • Assay buffer (e.g., 50 mM MES buffer, pH 6.5)

  • MnCl2

  • Dowex-1 resin

  • Scintillation cocktail and counter

Procedure:

  • Prepare a reaction mixture containing the assay buffer, MnCl2, acceptor substrate, and the enzyme source.

  • Initiate the reaction by adding UDP-[14C]galactose.

  • Incubate the reaction at 37°C for a defined period (e.g., 1 hour).

  • Stop the reaction by adding cold water or a suitable buffer.

  • Separate the radiolabeled product from the unreacted UDP-[14C]galactose by passing the reaction mixture through a Dowex-1 resin column. The negatively charged UDP-[14C]galactose will bind to the resin, while the neutral product will be eluted.

  • Collect the eluate and measure the radioactivity using a scintillation counter.

  • Calculate the enzyme activity based on the amount of radioactivity incorporated into the product over time.

Galactosyltransferase_Assay_Workflow start Start prepare_rxn Prepare Reaction Mixture (Enzyme, Acceptor, Buffer, MnCl2) start->prepare_rxn add_substrate Add UDP-[14C]Galactose to Initiate Reaction prepare_rxn->add_substrate incubate Incubate at 37°C add_substrate->incubate stop_rxn Stop Reaction (e.g., add cold buffer) incubate->stop_rxn separation Separate Product from Substrate (Dowex-1 Column Chromatography) stop_rxn->separation quantify Quantify Radioactivity (Scintillation Counting) separation->quantify end End quantify->end

References

Methodological & Application

Application Notes and Protocols for the Enzymatic Synthesis of β-D-Galactose using β-Galactosidase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

β-D-Galactose, a monosaccharide of significant interest in the pharmaceutical and biotechnology sectors, serves as a crucial building block in the synthesis of various bioactive molecules and drug delivery systems. The enzymatic synthesis of β-D-galactose, primarily through the hydrolysis of lactose (B1674315) catalyzed by the enzyme β-galactosidase (EC 3.2.1.23), offers a highly specific, efficient, and environmentally benign alternative to traditional chemical methods. This document provides detailed application notes and experimental protocols for the synthesis of β-D-galactose utilizing β-galactosidase, tailored for research, development, and production environments.

β-Galactosidase, commonly known as lactase, is a glycoside hydrolase that cleaves the β-glycosidic bond in lactose, yielding equimolar amounts of β-D-galactose and α-D-glucose.[1][2][3] The enzyme can be sourced from a variety of microorganisms, including yeasts such as Kluyveromyces lactis and Kluyveromyces marxianus, bacteria like Lactobacillus species, and fungi such as Aspergillus oryzae.[1][4][5] Beyond its hydrolytic activity, β-galactosidase also exhibits transgalactosylation capabilities, which can be leveraged for the synthesis of galactooligosaccharides (GOS), valuable prebiotics.[2][5]

Key Applications

  • Precursor for Drug Synthesis: β-D-Galactose is a key starting material for the synthesis of various therapeutic agents and complex carbohydrates.

  • Drug Delivery: Galactose moieties can be incorporated into drug delivery systems to target specific lectin receptors on cell surfaces, enhancing drug efficacy and reducing off-target effects.

  • Bioprocessing: Used in the production of lactose-free dairy products for individuals with lactose intolerance.[6][7]

  • Biochemical Research: Serves as a fundamental tool in glycobiology and related fields to study protein-carbohydrate interactions.

Data Presentation: Optimization of β-Galactosidase Activity

The efficiency of β-D-galactose synthesis is critically dependent on the optimal activity of β-galactosidase. The following tables summarize key parameters for maximizing enzyme performance from different microbial sources.

Table 1: Optimal Conditions for β-Galactosidase Production and Activity from Various Sources

Microbial SourceOptimal pHOptimal Temperature (°C)Key FindingsReference
Kluyveromyces marxianus DIYS113.020Achieved a high enzyme activity of 4997 U/mL/min with 10% sugar concentration and 250 rpm agitation.[1][1]
Lactobacillus fermentum4.030Maximum enzyme activity of 7.99 U/mL/min was obtained in a submerged skim milk broth.[4][4]
Lactobacillus plantarum HF5711296.5-7.550Showed higher affinity for the artificial substrate ONPG compared to lactose.[8][8]
Aspergillus oryzaeNot SpecifiedNot SpecifiedUtilized for its transgalactosylation activity in synthesizing galactosyl derivatives.[9][9]
Marine Bacterium Bacillus sp. BY027.040Exhibited high intracellular β-galactosidase activity of 19 U/ml.[7][7]

Table 2: Kinetic Parameters of β-Galactosidase from Lactobacillus plantarum HF571129

SubstrateKm (mM)Vmax (μmol min-1 mg-1)
o-nitrophenyl-β-D-galactopyranoside (ONPG)6.644147.5
Lactose23.2810.88

Note: The lower Km value for ONPG indicates a higher affinity of the enzyme for this artificial substrate compared to its natural substrate, lactose.[8]

Experimental Protocols

Protocol 1: Determination of β-Galactosidase Activity using ONPG

This protocol describes a standard method for quantifying the activity of β-galactosidase using the chromogenic substrate o-nitrophenyl-β-D-galactopyranoside (ONPG).[10][11] The hydrolysis of ONPG by β-galactosidase releases o-nitrophenol, a yellow compound that can be measured spectrophotometrically at 420 nm.[7][10]

Materials:

  • β-Galactosidase enzyme solution

  • 100 mM Sodium Phosphate (B84403) Buffer, pH 7.3

  • 68 mM ONPG solution (dissolved in phosphate buffer)

  • 1 M Sodium Carbonate (Na₂CO₃) solution

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing 2.6 mL of 100 mM sodium phosphate buffer (pH 7.3).

  • Add 0.1 mL of the β-galactosidase enzyme solution to the buffer.

  • Equilibrate the mixture to 37°C.

  • Initiate the reaction by adding 0.1 mL of 68 mM ONPG solution.

  • Incubate the reaction at 37°C for a defined period (e.g., 10-15 minutes), ensuring the reaction remains in the linear range.

  • Stop the reaction by adding 1 mL of 1 M Na₂CO₃ solution.

  • Measure the absorbance of the resulting o-nitrophenol at 420 nm.

  • A blank reaction should be prepared by adding the stopping solution before the enzyme.

  • One unit of β-galactosidase activity is defined as the amount of enzyme that hydrolyzes 1.0 µmole of ONPG per minute at pH 7.3 and 37°C.[11]

Protocol 2: Enzymatic Synthesis of β-D-Galactose from Lactose

This protocol outlines the procedure for the production of β-D-galactose via the enzymatic hydrolysis of lactose.

Materials:

  • β-Galactosidase (from a selected source, e.g., Kluyveromyces lactis)

  • Lactose solution (e.g., 10-20% w/v in distilled water or appropriate buffer)

  • Reaction buffer (e.g., 100 mM Sodium Phosphate Buffer, pH adjusted to the optimum for the specific enzyme)

  • Reaction vessel with temperature and agitation control

  • High-Performance Liquid Chromatography (HPLC) system for product analysis

Procedure:

  • Prepare the lactose solution in the reaction buffer.

  • Equilibrate the lactose solution to the optimal temperature for the chosen β-galactosidase (refer to Table 1).

  • Add a predetermined amount of β-galactosidase to the lactose solution to initiate the hydrolysis reaction. The enzyme concentration should be optimized for the desired reaction rate and yield.

  • Maintain the reaction at the optimal temperature and pH with gentle agitation.

  • Monitor the progress of the reaction by taking samples at regular intervals and analyzing the concentrations of lactose, glucose, and galactose using HPLC.

  • Once the desired level of lactose hydrolysis is achieved, terminate the reaction by heat inactivation of the enzyme (e.g., heating to 80-90°C for 10-15 minutes, enzyme-dependent) or by ultrafiltration to remove the enzyme.

  • The resulting solution will contain a mixture of β-D-galactose, glucose, and any unreacted lactose.

  • Purification of β-D-galactose can be achieved using chromatographic techniques such as simulated moving bed (SMB) chromatography.

Visualization of Experimental Workflow

The following diagrams illustrate the key processes involved in the enzymatic synthesis of β-D-galactose.

EnzymaticSynthesisWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Monitoring & Termination cluster_purification Purification Lactose Lactose Solution ReactionVessel Reaction Vessel (Optimized Temp & pH) Lactose->ReactionVessel Enzyme β-Galactosidase Enzyme->ReactionVessel Buffer Reaction Buffer Buffer->ReactionVessel HPLC HPLC Analysis ReactionVessel->HPLC Sampling Termination Reaction Termination HPLC->Termination Purification Chromatographic Purification Termination->Purification Product β-D-Galactose Purification->Product

Caption: Workflow for the enzymatic synthesis of β-D-galactose.

BetaGalactosidaseActivityAssay Start Start: Prepare Reagents Mix Mix Buffer and Enzyme Solution Start->Mix Equilibrate Equilibrate to 37°C Mix->Equilibrate AddONPG Add ONPG to Initiate Reaction Equilibrate->AddONPG Incubate Incubate at 37°C AddONPG->Incubate StopReaction Stop Reaction with Na₂CO₃ Incubate->StopReaction MeasureAbs Measure Absorbance at 420 nm StopReaction->MeasureAbs End Calculate Enzyme Activity MeasureAbs->End

Caption: Protocol for β-galactosidase activity assay using ONPG.

Conclusion

The enzymatic synthesis of β-D-galactose using β-galactosidase is a robust and versatile method with significant advantages over chemical synthesis. By carefully selecting the enzyme source and optimizing reaction conditions, researchers and drug development professionals can achieve high yields of this valuable monosaccharide for a wide range of applications. The protocols and data presented in this document provide a solid foundation for the successful implementation of this biocatalytic process.

References

Application Notes and Protocols for the Chemical Synthesis and Purification of β-D-Galactose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis and purification of beta-D-galactose (β-D-galactose). The methods described herein are foundational for researchers in glycobiology, medicinal chemistry, and pharmaceutical development who require high-purity anomers for their work. β-D-galactose is a critical monosaccharide in various biological processes and serves as a key building block in the synthesis of oligosaccharides, glycoconjugates, and therapeutic agents.[1] Controlling the stereochemistry at the anomeric carbon (C-1) is a significant challenge in carbohydrate chemistry, making robust protocols for the synthesis and purification of the pure β-anomer essential.

Overview of Synthesis and Purification Strategies

The direct synthesis of pure β-D-galactose is complicated by the natural equilibrium of α and β anomers in solution. Therefore, common strategies involve the preparation of a protected derivative that favors the β-configuration, followed by deprotection. Alternatively, enzymatic methods offer high stereoselectivity. Purification of the desired anomer from an equilibrium mixture is also a viable and widely used approach.

Key strategies include:

  • Chemical Synthesis via Protected Intermediates: This involves the acetylation of D-galactose to form β-D-galactose pentaacetate, a stable intermediate that can be purified and subsequently deprotected to yield pure β-D-galactose.[1][2] The use of a participating protecting group at the C-2 position, such as an acetyl group, is crucial for directing the formation of the 1,2-trans glycosidic bond, which corresponds to the β-anomer in galactose.[3][4]

  • Enzymatic Synthesis: β-Galactosidases can catalyze the synthesis of β-galactosides through their transglycosylation activity.[5] This method is highly specific and environmentally friendly, capable of producing complex carbohydrates from inexpensive substrates like lactose.[5][6]

  • Purification by Fractional Crystallization: This physical method exploits the differences in solubility between the α and β anomers. In an aqueous solution, D-galactose exists as an equilibrium mixture. Upon controlled crystallization, one anomer may preferentially crystallize, enriching the other in the mother liquor.

  • Chromatographic Separation: Techniques such as High-Performance Liquid Chromatography (HPLC) and column chromatography are effective for both analytical and preparative-scale separation of anomers.

Data Summary

The following tables summarize quantitative data associated with common synthesis and purification methods for β-D-galactose and its derivatives.

Table 1: Comparison of Synthesis Methods for β-Galactose Derivatives

MethodKey ReagentsProductTypical Yield (%)Typical Purity (%)Key Advantages
Acetylation D-Galactose, Acetic Anhydride (B1165640), Sodium Acetate (B1210297)β-D-Galactose Pentaacetate~98%[2]>98%[1]High yield, stable intermediate, well-established.
Enzymatic Transfer Lactose, N-acetylglucosamine, β-Galactosidase6-O-β-D-galactopyranosyl-N-acetylglucosamine~20%[6]HighHigh stereoselectivity, mild reaction conditions.
Koenigs-Knorr Acetobromogalactose, Alcohol, Silver saltβ-GalactosideVariable (50-80%)>95%Versatile for various glycosides.

Table 2: Comparison of Purification Methods

MethodPrincipleTypical Purity AchievedScaleKey Advantages
Fractional Crystallization Differential solubility of anomers>95%LargeCost-effective, scalable.
Column Chromatography Differential adsorption to stationary phase>99%Small to MediumHigh resolution, applicable to various derivatives.
Preparative HPLC Differential partitioning>99.9%SmallHighest purity, excellent for analytical standards.

Experimental Protocols

Protocol 1: Chemical Synthesis of β-D-Galactose via Pentaacetate Intermediate

This protocol is divided into two main stages: the synthesis of β-D-galactose pentaacetate and its subsequent deprotection to yield β-D-galactose.

Part A: Synthesis of β-D-Galactose Pentaacetate

This procedure is adapted from established methods of peracetylation of galactose.[2]

  • Materials:

    • D-Galactose (dried): 10 g (0.055 mol)

    • Anhydrous Sodium Acetate: 5 g (0.061 mol)

    • Acetic Anhydride: 30 mL

    • Dichloromethane (B109758) (DCM)

    • Saturated Sodium Bicarbonate solution

    • Deionized Water

    • Round-bottom flask (100 mL), magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.

  • Procedure:

    • Add anhydrous sodium acetate to a 100 mL round-bottom flask containing acetic anhydride (30 mL).

    • Heat the stirring mixture to approximately 70°C.

    • Carefully add the dried D-galactose to the solution.

    • Increase the temperature to 95°C and allow the reaction to stir for 18 hours. The solution should become clear as the galactose reacts.

    • After 18 hours, cool the reaction mixture to room temperature.

    • Quench the reaction by slowly pouring the mixture into a beaker containing a saturated solution of sodium bicarbonate and ice. Stir until the excess acetic anhydride is neutralized (cessation of gas evolution).

    • Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

    • Combine the organic layers, wash with deionized water, and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

    • The resulting solid is galactose pentaacetate, which can be recrystallized from ethanol (B145695) to yield pure β-D-galactose pentaacetate. A yield of approximately 98% is expected.[2]

Part B: Deprotection of β-D-Galactose Pentaacetate (Zemplén Deacetylation)

  • Materials:

    • β-D-Galactose Pentaacetate: 5 g (0.0128 mol)

    • Anhydrous Methanol (B129727) (MeOH)

    • Sodium Methoxide (B1231860) (catalytic amount, e.g., a small piece of sodium metal dissolved in methanol or 25% solution in methanol)

    • Amberlite IR-120 (H⁺) resin

    • Round-bottom flask, magnetic stirrer.

  • Procedure:

    • Dissolve the β-D-galactose pentaacetate in anhydrous methanol in a round-bottom flask.

    • Add a catalytic amount of sodium methoxide solution. The pH should be around 8-9.

    • Stir the reaction at room temperature and monitor by Thin Layer Chromatography (TLC) until all starting material is consumed.

    • Once the reaction is complete, neutralize the mixture by adding Amberlite IR-120 (H⁺) resin until the pH is neutral (pH ~7).

    • Filter off the resin and wash it with methanol.

    • Combine the filtrates and remove the solvent under reduced pressure.

    • The resulting solid is β-D-galactose, which can be further purified by recrystallization from a methanol/ether mixture.

Protocol 2: Purification of β-D-Galactose by Fractional Crystallization

This protocol is based on the principle that the α-anomer of D-galactose is generally less soluble in water than the β-anomer and will crystallize first from a supersaturated solution.

  • Materials:

    • D-Galactose (commercial grade, anomeric mixture)

    • Deionized Water

    • Ethanol (optional)

    • Beaker, heating plate, stirrer, filtration apparatus.

  • Procedure:

    • Prepare a concentrated solution of D-galactose in hot deionized water (e.g., ~50 g in 100 mL water) by heating and stirring until fully dissolved.

    • Allow the solution to cool slowly and undisturbed at room temperature. Crystals of α-D-galactopyranose will begin to form.

    • Once a significant amount of crystals has formed, separate them from the mother liquor by vacuum filtration. The mother liquor is now enriched with the more soluble β-anomer.

    • Take the filtrate (mother liquor) and concentrate it by slowly evaporating a portion of the water under reduced pressure.

    • Cool the concentrated solution. The addition of a small amount of ethanol can help induce crystallization of β-D-galactose.

    • Collect the resulting crystals by filtration. These crystals will be predominantly β-D-galactose.

    • The purity of the anomer should be checked by polarimetry or ¹H-NMR spectroscopy.

Diagrams and Workflows

The following diagrams illustrate the key workflows and chemical principles described in this document.

G cluster_synthesis Chemical Synthesis Workflow start D-Galactose (Anomeric Mixture) acetylation Acetylation (Acetic Anhydride, Sodium Acetate) start->acetylation pentaacetate Crude β-D-Galactose Pentaacetate acetylation->pentaacetate purify_penta Purification (Recrystallization) pentaacetate->purify_penta pure_penta Pure β-D-Galactose Pentaacetate purify_penta->pure_penta deprotection Deacetylation (Zemplén Conditions) pure_penta->deprotection final_product β-D-Galactose deprotection->final_product

Caption: Workflow for the chemical synthesis of β-D-galactose.

G cluster_purification Fractional Crystallization Workflow start D-Galactose (Anomeric Mixture in Water) dissolve Heat to Dissolve start->dissolve cool1 Slow Cooling dissolve->cool1 crystallize_alpha Preferential Crystallization of α-anomer cool1->crystallize_alpha filter1 Filtration crystallize_alpha->filter1 mother_liquor Mother Liquor (Enriched in β-anomer) filter1->mother_liquor Filtrate alpha_solid Solid α-D-Galactose filter1->alpha_solid Solid concentrate Concentrate Mother Liquor mother_liquor->concentrate crystallize_beta Crystallization concentrate->crystallize_beta final_product β-D-Galactose Crystals crystallize_beta->final_product

Caption: Workflow for purification of β-D-galactose by crystallization.

G cluster_mechanism Neighboring Group Participation Principle donor Galactosyl Donor (C-2 Acetyl Group) activation Activation (e.g., Lewis Acid) donor->activation intermediate Cyclic Acetoxonium Ion Intermediate (Blocks α-face) activation->intermediate attack Nucleophilic Attack (from β-face) intermediate->attack Nu-H product 1,2-trans-Glycoside (β-Galactoside) attack->product

References

Application Notes: Inducing Cellular Senescence with D-Galactose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for inducing cellular senescence in vitro using D-galactose. This model is a valuable tool for studying the aging process, developing senolytic therapies, and understanding the role of cellular senescence in age-related diseases.

Introduction

Cellular senescence is a state of irreversible cell cycle arrest that plays a crucial role in aging and various pathologies. D-galactose, a naturally occurring monosaccharide, is widely used to induce a premature senescence-like state in a variety of cell types.[1][2][3][4][5][6] At high concentrations, D-galactose can lead to the accumulation of reactive oxygen species (ROS) and advanced glycation end products (AGEs), causing cellular stress and triggering the senescence program.[1][2][7] This model mimics aspects of natural aging and is a cost-effective and reproducible method for studying cellular senescence in a controlled laboratory setting.

Mechanism of D-Galactose-Induced Senescence

The primary mechanism by which D-galactose induces senescence is through the generation of oxidative stress.[2] Excess D-galactose is metabolized to aldose, which can be converted to galactitol, leading to osmotic stress.[6] More importantly, the metabolism of D-galactose can lead to the production of ROS, overwhelming the cell's antioxidant defenses.[2] This oxidative stress damages cellular components, including DNA, proteins, and lipids, leading to the activation of senescence pathways.

Key signaling pathways implicated in D-galactose-induced senescence include the p53/p21 and p16/Rb pathways, which are major regulators of the cell cycle.[2][8] The accumulation of DNA damage can activate these pathways, leading to cell cycle arrest. Furthermore, D-galactose-induced senescence is often associated with mitochondrial dysfunction and the secretion of a pro-inflammatory secretome known as the Senescence-Associated Secretory Phenotype (SASP).[1][2]

Data Summary

The following tables summarize quantitative data from various studies on the induction of cellular senescence using D-galactose.

Table 1: D-Galactose Concentration and Treatment Duration for Senescence Induction

Cell TypeD-Galactose ConcentrationTreatment DurationOutcomeReference
Human Embryo Lung Fibroblast (MRC-5)Not SpecifiedNot SpecifiedIncreased SA-β-gal activity, p21 expression, and S-phase cell cycle arrest.[2]
Rat Intestinal Epithelial Cells (IEC-6)20 mg/mL48 hoursIncreased SA-β-gal staining, ROS production, and changes in antioxidant enzyme activity.[7]
Human Dental Pulp Cells1 g/L and 10 g/L48-72 hoursReduced cell proliferation and increased SA-β-gal positive cells.[8]
Glioblastoma Cells (C6 and U87MG)222 mM7-9 daysIncreased SA-β-gal positive cells (60-70%), reduced proliferation, and upregulation of p16 and p53.[9][10]
Astrocytic CRT Cells and Rat Primary Astrocytes50 g/L5 daysSuppressed cell viability and increased percentage of SA-β-gal positive cells.[1][11]
Adult Mouse Neural Stem Cells10, 20, or 30 µM24 hoursDecreased cell survival and increased SA-β-gal activity.[12][13]
LLC-PK1 and HK-2 Cells300 mM120 hoursIncreased SA-β-gal staining and expression of 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG).[6]

Experimental Protocols

Protocol 1: Induction of Cellular Senescence with D-Galactose

This protocol provides a general guideline for inducing cellular senescence using D-galactose. Optimal conditions may vary depending on the cell type and should be determined empirically.

Materials:

  • Cell culture medium appropriate for the cell line

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • D-galactose (Sigma-Aldrich or equivalent)

  • Phosphate-Buffered Saline (PBS)

  • Sterile culture plates or flasks

Procedure:

  • Cell Seeding: Plate cells at a desired density in the appropriate culture vessel and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Preparation of D-galactose Medium: Prepare the treatment medium by dissolving D-galactose in the complete culture medium (containing FBS and antibiotics) to the desired final concentration. Refer to Table 1 for concentration ranges. Filter-sterilize the D-galactose-containing medium.

  • Treatment: Aspirate the existing medium from the cells and replace it with the D-galactose-containing medium.

  • Incubation: Culture the cells for the desired duration (e.g., 24 hours to several days), replacing the medium every 2-3 days.[14]

  • Assessment of Senescence: After the treatment period, cells can be assessed for senescence markers as described in Protocol 2.

Protocol 2: Detection of Senescence-Associated β-Galactosidase (SA-β-Gal) Activity

SA-β-Gal activity at pH 6.0 is a widely used biomarker for senescent cells.[5][15][16][17]

Materials:

  • SA-β-Gal Staining Kit (e.g., Cell Signaling Technology #9860) or individual reagents:

    • Fixation Solution (e.g., 4% paraformaldehyde in PBS)

    • X-gal (5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside) stock solution (e.g., 20 mg/mL in dimethylformamide)

    • Staining Solution Buffer (e.g., 40 mM citric acid/sodium phosphate, pH 6.0, containing 150 mM NaCl, 2 mM MgCl₂, 5 mM potassium ferrocyanide, 5 mM potassium ferricyanide)[15][18]

  • PBS

  • Distilled water

  • Bright-field microscope

Procedure:

  • Washing: Aspirate the culture medium and wash the cells twice with PBS.[15][18]

  • Fixation: Add the fixation solution to cover the cells and incubate for 5-15 minutes at room temperature.[15][18]

  • Washing: Aspirate the fixation solution and wash the cells twice with PBS.[15][18]

  • Staining: Prepare the final staining solution by adding X-gal stock solution to the staining solution buffer to a final concentration of 1 mg/mL. Aspirate the PBS and add the staining solution to the cells.

  • Incubation: Incubate the cells at 37°C (in a non-CO₂ incubator) overnight.[15] Protect from light.

  • Visualization: Observe the cells under a bright-field microscope for the development of a blue color, which indicates SA-β-Gal activity.[15]

  • Quantification: To quantify the percentage of senescent cells, count the number of blue-stained cells and the total number of cells in several random fields of view. Express the result as a percentage.[18]

Visualizations

D_Galactose_Senescence_Pathway cluster_extracellular Extracellular cluster_cellular Cellular Processes D-Galactose D-Galactose Metabolism Metabolism D-Galactose->Metabolism ROS_AGEs Increased ROS and AGEs Metabolism->ROS_AGEs Mitochondrial_Dysfunction Mitochondrial Dysfunction ROS_AGEs->Mitochondrial_Dysfunction DNA_Damage DNA Damage ROS_AGEs->DNA_Damage p53_p21 p53/p21 Activation DNA_Damage->p53_p21 p16_Rb p16/Rb Activation DNA_Damage->p16_Rb Cell_Cycle_Arrest Cell Cycle Arrest p53_p21->Cell_Cycle_Arrest p16_Rb->Cell_Cycle_Arrest Senescence_Phenotype Senescence Phenotype Cell_Cycle_Arrest->Senescence_Phenotype SASP SASP Secretion Senescence_Phenotype->SASP

Caption: D-Galactose induced senescence pathway.

Senescence_Induction_Workflow Start Start Seed_Cells Seed Cells in Culture Plate Start->Seed_Cells Prepare_DGal_Medium Prepare D-Galactose Containing Medium Seed_Cells->Prepare_DGal_Medium Treat_Cells Treat Cells with D-Galactose Medium Prepare_DGal_Medium->Treat_Cells Incubate Incubate for Specified Duration Treat_Cells->Incubate Assess_Senescence Assess for Senescence Markers (e.g., SA-β-Gal Staining) Incubate->Assess_Senescence Analyze_Data Analyze and Quantify Results Assess_Senescence->Analyze_Data End End Analyze_Data->End

Caption: Experimental workflow for inducing senescence.

References

Application Notes and Protocols: Utilizing beta-D-Galactose in Primary Cell Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of primary cell culture, providing an in vitro environment that accurately reflects in vivo physiology is paramount for obtaining translatable and meaningful experimental results. Standard cell culture media formulations typically contain high concentrations of glucose, which can lead to a metabolic phenotype dominated by aerobic glycolysis (the Warburg effect), even in non-cancerous primary cells. This reliance on glycolysis can mask subtle mitochondrial dysfunctions and may not be representative of the metabolic state of cells within their native tissues.

The substitution of glucose with beta-D-galactose in primary cell culture media is a powerful technique to shift cellular metabolism towards oxidative phosphorylation (OXPHOS). The glycolytic processing of galactose yields no net ATP, compelling cells to utilize their mitochondria to meet their energy demands.[1] This metabolic reprogramming makes primary cells more sensitive to mitochondrial toxins and allows for the unmasking of underlying mitochondrial bioenergetic deficiencies. These application notes provide a comprehensive guide to the use of this compound in primary cell culture, including detailed protocols and expected outcomes for various primary cell types.

Key Applications

  • Unmasking Mitochondrial Dysfunction: By forcing a reliance on OXPHOS, galactose-based media can reveal subtle defects in mitochondrial function that may be compensated for by high glycolytic activity in standard glucose-containing media.[1] This is particularly valuable in studying metabolic diseases, neurodegenerative disorders, and drug-induced mitochondrial toxicity.

  • Modeling In Vivo Metabolism: Many cell types in vivo rely primarily on oxidative phosphorylation. Culturing primary cells in galactose can better recapitulate this metabolic state, providing a more physiologically relevant model for drug screening and disease modeling.

  • Enhancing Sensitivity to Mitochondrial Toxicants: Primary cells cultured in galactose exhibit increased susceptibility to compounds that impair mitochondrial function.[2] This enhanced sensitivity is advantageous for preclinical drug safety assessment and toxicology studies.

  • Investigating Metabolic Reprogramming: The switch from glycolytic to oxidative metabolism induced by galactose provides a valuable model to study the signaling pathways and molecular mechanisms governing metabolic plasticity.

Data Summary: Effects of Galactose on Primary Cells

The following tables summarize the quantitative effects of substituting glucose with this compound in various primary cell culture models.

Table 1: Metabolic Shift in Primary Human Myotubes

ParameterHigh Glucose (25 mM)Low Glucose (5 mM)Galactose (10 mM)Reference(s)
Basal Oxygen Consumption Rate (OCR) LowerLower~40% increase vs. Glucose[1]
Lactate (B86563) Production HighHighSignificantly decreased[1]
ATP Content No significant differenceNo significant differenceNo significant difference[1]
AMPK Phosphorylation LowerLowerIncreased[1]
Cytochrome C Oxidase (COX) Activity LowerLower~70% increase[1]

Table 2: Effects on Primary Bovine Chondrocytes

ParameterControl (Glucose)IL-1β (in Glucose)GalactoseIL-1β (in Galactose)Reference(s)
MMP13 mRNA Expression BaselineIncreasedLower than controlBlocked increase[3][4]
iNOS mRNA Expression BaselineIncreasedLower than controlBlocked increase[4]
Oxygen Consumption Rate (OCR) BaselineDecreasedSignificantly enhancedNo diminution[4]
Phospho-AMPK Levels Barely detectableBarely detectableSubstantially enhancedEnhanced[4]

Table 3: Impact on Primary Bovine Aortic Endothelial Cells (BAEC)

ParameterGlucose MediumGalactose MediumReference(s)
Mitochondrial Oxidative Capacity LowerHigher[5]
Mitochondrial Network More fragmentedMore fused[5]
FOXO3 Levels LowerHigher[5]
Nrf2 Levels HigherLower[5]

Experimental Protocols

Protocol 1: Preparation of this compound Containing Cell Culture Medium

This protocol describes the preparation of a typical galactose-based medium. The final concentration of galactose is commonly 10 mM.

Materials:

  • Glucose-free cell culture basal medium (e.g., DMEM, Williams E Medium)

  • This compound (Sigma-Aldrich, Cat. No. G0750 or equivalent)

  • Fetal Bovine Serum (FBS), heat-inactivated

  • L-glutamine

  • Penicillin-Streptomycin solution (100X)

  • Sodium Pyruvate (B1213749) (optional, typically 1 mM)

  • Sterile, deionized water

  • 0.22 µm sterile filter unit

Procedure:

  • Prepare Galactose Stock Solution:

    • To prepare a 1 M stock solution of this compound, dissolve 18.02 g of this compound powder in 100 mL of sterile, deionized water.

    • Sterile-filter the solution using a 0.22 µm filter.

    • Aliquot and store at -20°C.

  • Prepare Complete Galactose Medium:

    • Start with a bottle of glucose-free basal medium (e.g., 500 mL).

    • Aseptically add the required supplements:

      • 50 mL of heat-inactivated FBS (for a final concentration of 10%)

      • 5 mL of 200 mM L-glutamine (for a final concentration of 2 mM)

      • 5 mL of 100X Penicillin-Streptomycin (for a final concentration of 1X)

      • 5 mL of 100 mM Sodium Pyruvate (optional, for a final concentration of 1 mM)

    • To achieve a final concentration of 10 mM galactose, add 5 mL of the 1 M galactose stock solution to the 500 mL of supplemented basal medium.

    • Mix the medium thoroughly by gentle inversion.

    • Store the complete galactose medium at 4°C, protected from light. The medium is typically stable for 2-4 weeks.

Protocol 2: Culturing Primary Cells in Galactose Medium
  • Adaptation: When switching primary cells from high-glucose to galactose-containing medium, a gradual adaptation period may be beneficial for some sensitive cell types, although many primary cells tolerate a direct switch. To adapt cells, you can culture them for one passage in a 1:1 mixture of glucose-containing and galactose-containing medium before moving to 100% galactose medium.

  • Seeding: Seed primary cells at their recommended density in their standard glucose-containing growth medium and allow them to adhere and recover for 24 hours.

  • Medium Exchange: After 24 hours, aspirate the glucose-containing medium and replace it with pre-warmed complete galactose medium.

  • Culture Maintenance: Follow standard cell culture maintenance procedures, changing the medium every 2-3 days. Observe the cells daily for any changes in morphology or viability.

Protocol 3: Assessment of Cell Viability and Proliferation

Materials:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent (e.g., WST-1, XTT)

  • DMSO or solubilization buffer

  • 96-well plate reader

Procedure (MTT Assay):

  • Plate cells in a 96-well plate and culture in glucose or galactose medium as described above.

  • At the desired time point, add 10 µL of 5 mg/mL MTT solution to each well.

  • Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.

  • Carefully aspirate the medium from each well.

  • Add 100 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals.

  • Incubate for 15 minutes at room temperature with gentle shaking.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Cell viability is proportional to the absorbance reading.

Protocol 4: Measurement of Oxygen Consumption Rate (OCR)

This protocol is a general guideline for using an extracellular flux analyzer.

Materials:

  • Extracellular flux analyzer and associated plates and cartridges

  • Assay medium (e.g., XF Base Medium supplemented with L-glutamine, sodium pyruvate, and either glucose or galactose at the desired concentration)

  • Mitochondrial stress test compounds (e.g., oligomycin, FCCP, rotenone/antimycin A)

Procedure:

  • Seed primary cells in the specialized microplate and culture in glucose or galactose medium until they reach the desired confluency.

  • Hydrate the sensor cartridge overnight in sterile water at 37°C in a non-CO2 incubator. The following day, replace the water with calibration buffer and incubate for at least 1 hour before the assay.

  • On the day of the assay, replace the culture medium with pre-warmed assay medium (containing either glucose or galactose) and incubate the cells for 1 hour at 37°C in a non-CO2 incubator.

  • Load the mitochondrial stress test compounds into the appropriate ports of the hydrated sensor cartridge.

  • Place the cell plate in the extracellular flux analyzer and follow the manufacturer's instructions for calibration and running the assay.

  • The instrument will measure OCR at baseline and in response to the injected compounds, allowing for the calculation of basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial oxygen consumption.

Protocol 5: Quantification of Lactate Production

Materials:

  • Lactate assay kit (colorimetric or fluorometric)

  • 96-well plate reader

Procedure:

  • Culture primary cells in glucose or galactose medium.

  • At the desired time points, collect a sample of the cell culture supernatant.

  • Follow the manufacturer's protocol for the lactate assay kit. This typically involves mixing the supernatant with a reaction mixture and incubating for a specific time.

  • Measure the absorbance or fluorescence at the recommended wavelength using a microplate reader.

  • Calculate the lactate concentration based on a standard curve generated with known lactate concentrations.

Protocol 6: Western Blot Analysis of AMPK and COX Expression

Materials:

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and membranes (e.g., PVDF)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-AMPK, anti-AMPK, anti-COX IV)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Lyse the cells cultured in glucose or galactose medium with lysis buffer.

  • Determine the protein concentration of the lysates.

  • Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Densitometry can be used to quantify the relative protein expression levels, normalizing to a loading control like β-actin or GAPDH.

Signaling Pathways and Visualizations

Galactose Metabolism via the Leloir Pathway

When primary cells are cultured in a galactose-containing medium, they metabolize galactose primarily through the Leloir pathway to generate glucose-6-phosphate, which can then enter glycolysis. However, the initial phosphorylation of galactose by galactokinase consumes one molecule of ATP, and the subsequent steps do not generate ATP. This results in no net ATP production from the conversion of galactose to pyruvate via glycolysis.

Leloir_Pathway Galactose Galactose Galactose1P Galactose-1-Phosphate Galactose->Galactose1P Galactokinase (consumes ATP) UDPGalactose UDP-Galactose Galactose1P->UDPGalactose GALT Glucose1P Glucose-1-Phosphate UDPGalactose->Glucose1P UDPGlucose UDP-Glucose UDPGlucose->UDPGalactose GALE Glucose6P Glucose-6-Phosphate Glucose1P->Glucose6P Glycolysis Glycolysis Glucose6P->Glycolysis

Caption: The Leloir Pathway for galactose metabolism.

AMPK Signaling Activation by Galactose

The shift to oxidative phosphorylation and the altered AMP:ATP ratio in cells cultured with galactose leads to the activation of AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis. Activated AMPK promotes catabolic pathways that generate ATP while inhibiting anabolic pathways that consume ATP.

AMPK_Signaling cluster_media Cell Culture Medium cluster_cell Primary Cell Galactose β-D-Galactose Increased AMP:ATP ratio Increased AMP:ATP ratio Galactose->Increased AMP:ATP ratio AMPK AMPK pAMPK p-AMPK (Active) AMPK->pAMPK LKB1 Mitochondrial_Biogenesis Mitochondrial Biogenesis pAMPK->Mitochondrial_Biogenesis Fatty_Acid_Oxidation Fatty Acid Oxidation pAMPK->Fatty_Acid_Oxidation Glucose_Uptake Glucose Uptake pAMPK->Glucose_Uptake Protein_Synthesis Protein Synthesis pAMPK->Protein_Synthesis Increased AMP:ATP ratio->AMPK

Caption: AMPK activation in response to galactose-induced metabolic stress.

Experimental Workflow for Assessing Mitochondrial Toxicity

The following workflow outlines the key steps in using galactose-based media to assess the mitochondrial toxicity of a compound.

Experimental_Workflow start Seed Primary Cells culture_glucose Culture in Glucose Medium start->culture_glucose culture_galactose Culture in Galactose Medium start->culture_galactose treat_glucose Treat with Compound culture_glucose->treat_glucose treat_galactose Treat with Compound culture_galactose->treat_galactose assess_viability_glucose Assess Cell Viability (e.g., MTT Assay) treat_glucose->assess_viability_glucose assess_viability_galactose Assess Cell Viability (e.g., MTT Assay) treat_galactose->assess_viability_galactose compare Compare Viability assess_viability_glucose->compare assess_viability_galactose->compare conclusion Mitochondrial Toxicity Indicated (if viability is lower in galactose) compare->conclusion

Caption: Workflow for mitochondrial toxicity assessment.

Conclusion

The use of this compound in primary cell culture media is a valuable tool for researchers seeking to create more physiologically relevant in vitro models. By inducing a metabolic shift towards oxidative phosphorylation, this approach allows for the sensitive detection of mitochondrial dysfunction and provides a more accurate platform for studying cellular metabolism, toxicology, and the efficacy of therapeutic compounds. The protocols and data provided in these application notes offer a solid foundation for the successful implementation of this technique in your research.

References

Application Notes and Protocols for β-D-Galactosidase Reporter Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The enzyme β-galactosidase, encoded by the lacZ gene of E. coli, is a widely utilized reporter enzyme in molecular biology. Its popularity stems from its high stability, ease of assay, and the absence of endogenous activity in most mammalian cells. β-galactosidase catalyzes the hydrolysis of β-galactosides, a reaction that can be adapted for various detection methods, including colorimetric, fluorogenic, and chemiluminescent assays. This document provides detailed application notes and protocols for the use of β-D-galactose derivatives as substrates in β-galactosidase reporter assays, aiding researchers in selecting the appropriate assay for their experimental needs.

Principles of β-Galactosidase Reporter Assays

β-galactosidase reporter assays are based on the enzymatic cleavage of a substrate that, upon conversion, produces a detectable signal. The choice of substrate dictates the nature of the output signal and the sensitivity of the assay.

  • Chromogenic substrates are converted into colored products that can be quantified using a spectrophotometer or visualized directly.

  • Fluorogenic substrates are hydrolyzed to produce fluorescent products, offering higher sensitivity than chromogenic methods and are suitable for quantification with a fluorometer.

  • Chemiluminescent substrates are transformed into products that emit light, providing the highest sensitivity and a wide dynamic range, measurable with a luminometer.[1]

Data Presentation: Comparison of β-Galactosidase Substrates

The selection of a substrate for a β-galactosidase assay is critical and depends on the required sensitivity, cost, and available instrumentation. The following table summarizes key quantitative parameters for commonly used substrates. It is important to note that kinetic parameters can vary depending on the specific assay conditions (e.g., pH, temperature, buffer composition).

Substrate TypeSubstrate NameDetection MethodProductWavelength (nm)Km (mM)Vmax (µmol/min/mg)Detection Limit
Chromogenic o-Nitrophenyl-β-D-galactopyranoside (ONPG)Spectrophotometryo-Nitrophenol (yellow)4200.24 - 6.644[2][3]10.88 - 147.5[2]~1 ng
5-Bromo-4-chloro-3-indolyl-β-D-galactopyranoside (X-gal)Visual/MicroscopyDimerized indigo (B80030) (blue precipitate)615 (in DMF)N/AN/AQualitative
Chlorophenol red-β-D-galactopyranoside (CPRG)SpectrophotometryChlorophenol red (red)570-595N/AN/AHigh sensitivity
Fluorogenic 4-Methylumbelliferyl-β-D-galactopyranoside (MUG)Fluorometry4-Methylumbelliferone (blue fluorescence)Ex: 360 / Em: 449N/AN/A~0.5 pg[4]
Fluorescein di-β-D-galactopyranoside (FDG)Fluorometry/Flow CytometryFluorescein (green fluorescence)Ex: 485 / Em: 530N/AN/AHigh sensitivity
Chemiluminescent Galacton-Plus®/AMPGDLuminometryLight emissionN/AN/AN/A~2 fg[5]

Note: N/A indicates that specific quantitative data was not consistently available in the searched literature under comparable conditions. The provided detection limits are approximate and can be influenced by assay conditions and instrumentation.

Signaling Pathways and Experimental Workflows

β-galactosidase reporter systems are integral to studying various biological processes. Below are diagrams illustrating common signaling pathways where lacZ is used as a reporter, as well as a generalized experimental workflow.

Signaling_Pathway_Cre_LoxP cluster_0 Cre-LoxP System cluster_1 Recombined Locus Cre Cre Recombinase LoxP1 loxP Cre->LoxP1 Recognizes & Excises LoxP2 loxP Cre->LoxP2 STOP STOP Cassette lacZ lacZ Gene Promoter Promoter Promoter->LoxP1 Transcription Blocked Promoter_active Promoter lacZ_active lacZ Gene Promoter_active->lacZ_active Transcription Active

Caption: Cre-LoxP system for conditional lacZ expression.

Signaling_Pathway_GAL4_UAS cluster_0 GAL4-UAS System GAL4 GAL4 Protein UAS UAS Sequence GAL4->UAS Binds to Promoter Minimal Promoter UAS->Promoter Activates lacZ lacZ Reporter Gene Promoter->lacZ Drives Expression

Caption: GAL4-UAS system for targeted lacZ expression.[6]

Signaling_Pathway_NFkB cluster_0 NF-κB Signaling Pathway Stimulus Stimulus (e.g., TNFα, IL-1) IKK IKK Activation Stimulus->IKK IkB IκB Phosphorylation & Degradation IKK->IkB NFkB NF-κB Translocation to Nucleus IkB->NFkB Releases NFkB_RE NF-κB Response Element NFkB->NFkB_RE Binds to lacZ lacZ Reporter Gene NFkB_RE->lacZ Induces Expression

Caption: NF-κB signaling pathway with lacZ reporter.[7]

Experimental_Workflow cluster_0 General β-Galactosidase Assay Workflow Transfection 1. Transfection of Cells with lacZ Reporter Construct Cell_Culture 2. Cell Culture & Treatment Transfection->Cell_Culture Cell_Lysis 3. Cell Lysis Cell_Culture->Cell_Lysis Lysate_Prep 4. Lysate Clarification (Centrifugation) Cell_Lysis->Lysate_Prep Assay 5. Incubation with β-Galactosidase Substrate Lysate_Prep->Assay Detection 6. Signal Detection (Spectrophotometer, Fluorometer, Luminometer) Assay->Detection Analysis 7. Data Analysis Detection->Analysis

Caption: General workflow for a β-galactosidase reporter assay.

Blue_White_Screening cluster_0 Blue-White Screening Logic cluster_1 Non-Recombinant Plasmid cluster_2 Recombinant Plasmid Plasmid_NR Intact lacZα Alpha_Comp_NR α-complementation Plasmid_NR->Alpha_Comp_NR Active_BGal_NR Functional β-galactosidase Alpha_Comp_NR->Active_BGal_NR Blue_Colony Blue Colony (X-gal cleavage) Active_BGal_NR->Blue_Colony Plasmid_R Disrupted lacZα (with insert) Alpha_Comp_R No α-complementation Plasmid_R->Alpha_Comp_R Inactive_BGal_R Non-functional β-galactosidase Alpha_Comp_R->Inactive_BGal_R White_Colony White Colony (No X-gal cleavage) Inactive_BGal_R->White_Colony

Caption: Logical flow of blue-white screening.[8][9]

Experimental Protocols

Chromogenic Assays

This is a quantitative assay for measuring β-galactosidase activity in cell lysates.

Materials:

  • Cell lysate containing β-galactosidase

  • ONPG solution (4 mg/mL in 100 mM sodium phosphate (B84403) buffer, pH 7.5)

  • 1 M Sodium Carbonate (Na₂CO₃)

  • Z-buffer (60 mM Na₂HPO₄, 40 mM NaH₂PO₄, 10 mM KCl, 1 mM MgSO₄, 50 mM β-mercaptoethanol, pH 7.0)

  • Microplate reader or spectrophotometer

Protocol:

  • Thaw cell lysates on ice.

  • Add 10-50 µL of cell lysate to a microcentrifuge tube or a well of a 96-well plate.

  • Add 100 µL of Z-buffer to each sample.

  • Add 20 µL of ONPG solution to each sample to start the reaction.

  • Incubate at 37°C until a yellow color develops (typically 30 minutes to several hours).

  • Stop the reaction by adding 50 µL of 1 M Na₂CO₃.

  • Read the absorbance at 420 nm.[4]

  • Calculate β-galactosidase activity relative to a standard curve of purified enzyme or normalize to total protein concentration.

This is a qualitative assay for visualizing β-galactosidase activity in cells or tissues.

Materials:

  • Cells or tissue expressing β-galactosidase

  • Fixation buffer (e.g., 0.2% glutaraldehyde (B144438) in PBS)

  • Wash buffer (PBS)

  • X-gal staining solution (1 mg/mL X-gal, 5 mM potassium ferricyanide, 5 mM potassium ferrocyanide, 2 mM MgCl₂ in PBS, pH 7.4)

  • Microscope

Protocol:

  • Wash cells or tissue with PBS.

  • Fix for 10-15 minutes at room temperature with fixation buffer.

  • Wash three times with PBS.

  • Add X-gal staining solution and incubate at 37°C, protected from light, for 1 to 24 hours.

  • Monitor for the development of a blue color.

  • Wash with PBS and visualize under a microscope.

Fluorogenic Assay

A highly sensitive quantitative assay for β-galactosidase activity.

Materials:

  • Cell lysate

  • MUG solution (e.g., 1 mM in assay buffer)

  • Assay buffer (e.g., 100 mM sodium phosphate, 1 mM MgCl₂, pH 7.5)

  • Stop solution (e.g., 0.1 M glycine, pH 10.3)

  • Fluorometer or fluorescent plate reader

Protocol:

  • Prepare a standard curve using 4-methylumbelliferone.

  • Add 10-20 µL of cell lysate to the wells of a black 96-well plate.

  • Add 90 µL of MUG solution to each well to initiate the reaction.

  • Incubate at 37°C for 30-60 minutes, protected from light.

  • Stop the reaction by adding 100 µL of stop solution.

  • Read the fluorescence at an excitation of ~360 nm and an emission of ~449 nm.[10]

  • Quantify β-galactosidase activity based on the standard curve.

Chemiluminescent Assay

This protocol provides the highest sensitivity for quantifying β-galactosidase activity.

Materials:

  • Cell lysate

  • Chemiluminescent β-galactosidase assay kit (containing substrate like Galacton-Plus® and reaction buffer)

  • Luminometer or chemiluminescent plate reader

Protocol:

  • Follow the manufacturer's instructions for the specific kit being used.

  • Typically, prepare a reaction mixture containing the chemiluminescent substrate and reaction buffer.

  • Add 20-50 µL of cell lysate to the wells of a white, opaque 96-well plate.

  • Add 100 µL of the reaction mixture to each well.

  • Incubate at room temperature for 30-60 minutes.

  • Measure the light emission using a luminometer.

  • Quantify β-galactosidase activity relative to a standard curve or internal control. The detection limit can be as low as 2 femtograms of the enzyme.[5]

References

Application Notes and Protocols for the Quantification of Beta-D-Galactose in Biological Samples by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantification of beta-D-galactose in various biological samples using High-Performance Liquid Chromatography (HPLC). The following sections outline several robust methods, complete with experimental procedures, data presentation, and visual workflows to guide researchers in selecting and implementing the most suitable method for their specific needs.

Introduction

This compound, a C-4 epimer of glucose, is a critical monosaccharide in various biological processes. It is a key component of lactose, the primary sugar in milk, and is integral to the structure of glycoproteins and glycolipids involved in cellular recognition and signaling. Accurate quantification of this compound in biological matrices such as plasma, blood, and tissue extracts is crucial for diagnosing and monitoring metabolic disorders like galactosemia, as well as for research in glycobiology and drug development. High-Performance Liquid Chromatography (HPLC) offers a versatile and reliable platform for the separation and quantification of galactose, with various detection methods providing different levels of sensitivity and selectivity.

Method 1: HPLC with Pre-column Derivatization and UV/MS Detection

This method is highly sensitive and specific, making it suitable for the analysis of low concentrations of galactose in complex biological samples. Pre-column derivatization with 1-phenyl-3-methyl-5-pyrazolone (PMP) allows for strong UV absorbance, significantly enhancing detection sensitivity.[1][2][3][4]

Principle

Monosaccharides, including this compound, react with PMP under alkaline conditions to form stable derivatives that can be readily separated by reversed-phase HPLC and detected by UV absorbance at approximately 245-250 nm.[2][5] For even higher sensitivity and specificity, the PMP derivatives can be analyzed by mass spectrometry (MS).[6]

Experimental Protocol

1. Sample Preparation (Plasma)

a. To 100 µL of plasma, add 400 µL of cold acetonitrile (B52724) to precipitate proteins. b. Vortex the mixture for 1 minute. c. Centrifuge at 10,000 x g for 10 minutes at 4°C. d. Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen. e. The dried extract is now ready for derivatization.

2. PMP Derivatization

a. To the dried sample extract (or 10-100 µg of galactose standard), add 100 µL of 0.5 M PMP solution in methanol (B129727) and 100 µL of 0.3 M sodium hydroxide (B78521). b. Vortex the mixture and incubate at 70°C for 60 minutes.[3] c. Cool the reaction mixture to room temperature. d. Neutralize the solution by adding 100 µL of 0.3 M hydrochloric acid. e. Add 1 mL of deionized water and 1 mL of chloroform (B151607). Vortex and centrifuge at 5,000 x g for 5 minutes to partition the phases. f. Discard the lower organic phase. Repeat the chloroform extraction three times to remove excess PMP.[4] g. Filter the final aqueous layer through a 0.45 µm syringe filter into an HPLC vial.

3. HPLC-UV Conditions

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).[5]

  • Mobile Phase: Isocratic elution with a mixture of 83% 20 mM phosphate (B84403) buffer (pH 7.0) and 17% acetonitrile.[2]

  • Flow Rate: 1.0 mL/min.[2]

  • Column Temperature: 30°C.[2]

  • Injection Volume: 20 µL.

  • Detection: UV at 245 nm.[2]

4. HPLC-MS/MS Conditions

  • Column: C18 reversed-phase column (e.g., 2.0 x 150 mm).[6]

  • Mobile Phase: Gradient elution with A: 5 mmol/L ammonium (B1175870) acetate (B1210297) in water and B: acetonitrile.[6]

  • Flow Rate: 0.2 mL/min.[6]

  • Detection: Mass spectrometer in positive ion mode with Multiple Reaction Monitoring (MRM).[6]

Workflow Diagram

hplc_pmp_workflow sample Biological Sample (e.g., Plasma) precipitation Protein Precipitation (Acetonitrile) sample->precipitation centrifugation1 Centrifugation precipitation->centrifugation1 supernatant Collect Supernatant centrifugation1->supernatant evaporation Evaporation supernatant->evaporation derivatization PMP Derivatization (NaOH, 70°C) evaporation->derivatization neutralization Neutralization (HCl) derivatization->neutralization extraction Liquid-Liquid Extraction (Chloroform) neutralization->extraction filtration Filtration (0.45 µm) extraction->filtration hplc HPLC-UV/MS Analysis filtration->hplc

Caption: Workflow for HPLC analysis of this compound with PMP derivatization.

Method 2: HPLC with Post-column Derivatization and Fluorescence Detection

This method is well-suited for the analysis of various sugars in complex matrices like food and feed samples. Post-column derivatization offers the advantage of separating the analytes in their native form, avoiding potential issues with multiple derivatization products.

Principle

Sugars are separated on an anion-exchange or ligand-exchange column. After separation, the eluent is mixed with a derivatizing reagent that reacts with the sugars to produce a fluorescent compound, which is then detected by a fluorescence detector. A common derivatization chemistry involves the reaction of reducing sugars with reagents like benzamidine (B55565) or guanidine (B92328) in the presence of a strong base at high temperature.[7][8]

Experimental Protocol

1. Sample Preparation (Feed Sample)

a. Mix 2.5 g of the homogenized feed sample with 50 mL of deionized water.[9] b. Heat the mixture in a water bath at 65°C for 1 hour with constant stirring.[9] c. Centrifuge the mixture and filter the supernatant through a 0.45 µm filter.[9] d. The filtered extract is ready for injection.

2. HPLC Conditions

  • Column: Anion-exchange column (e.g., polymer-based).

  • Mobile Phase: Deionized water.

  • Flow Rate: 0.5 mL/min.[7]

  • Column Temperature: 85°C.

3. Post-column Derivatization and Detection

  • Reagent 1: Guanidine hydrochloride solution.

  • Reagent 2: Sodium hydroxide solution.

  • Reaction: The column eluent is mixed with the derivatization reagents and passed through a reaction coil heated to 120°C.

  • Detection: Fluorescence detector with excitation at 320 nm and emission at 430 nm.

Workflow Diagram

hplc_postcolumn_workflow sample Biological Sample (e.g., Feed Extract) injection HPLC Injection sample->injection separation Anion-Exchange Separation injection->separation mixing Mix with Derivatization Reagent separation->mixing reaction Heated Reaction Coil mixing->reaction detection Fluorescence Detection reaction->detection

Caption: Workflow for post-column derivatization HPLC of this compound.

Method 3: HPLC with Electrochemical Detection (ECD)

This direct and highly sensitive method is ideal for the quantification of galactose in clinical samples like plasma without the need for derivatization.

Principle

Carbohydrates can be detected by monitoring the current generated from their oxidation at the surface of a working electrode.[10] Pulsed Amperometric Detection (PAD) is often employed to maintain a clean and active electrode surface, ensuring reproducible results.[10]

Experimental Protocol

1. Sample Preparation (Plasma)

a. Deproteinize plasma samples by adding perchloric acid to a final concentration of 0.4 M.[11] b. Centrifuge at 10,000 x g for 10 minutes at 4°C.[11] c. Collect the supernatant and filter through a 0.45 µm filter before injection.[11]

2. HPLC-ECD Conditions

  • Column: High-pH anion-exchange chromatography (HPAEC) column.

  • Mobile Phase: 100 mM Sodium Hydroxide.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 20 µL.

  • Detection: Electrochemical detector with a gold working electrode and pulsed amperometric detection (PAD).

Workflow Diagram

hplc_ecd_workflow sample Plasma Sample deproteinization Deproteinization (Perchloric Acid) sample->deproteinization centrifugation Centrifugation deproteinization->centrifugation filtration Filtration centrifugation->filtration hplc HPAEC-PAD Analysis filtration->hplc

Caption: Workflow for direct HPLC-ECD analysis of this compound.

Method 4: HPLC with Refractive Index (RI) Detection

This is a universal and straightforward method for detecting carbohydrates. While not as sensitive as other methods, it is robust and suitable for samples with higher concentrations of galactose.

Principle

RI detection measures the difference in the refractive index between the mobile phase and the eluent containing the analyte. Since galactose has a different refractive index than the mobile phase, it can be detected as it elutes from the column.

Experimental Protocol

1. Sample Preparation (Whole Blood)

a. A simple, precise, and accurate high-performance liquid chromatographic (HPLC) assay with refractive index detection was developed for the determination of galactose in human whole blood.[8][12] Sample preparation details would typically involve protein precipitation similar to the ECD method.

2. HPLC-RI Conditions

  • Column: Ligand-exchange column (e.g., with calcium or lead counter-ions).

  • Mobile Phase: Deionized water.

  • Flow Rate: 0.6 mL/min.

  • Column Temperature: 80-85°C.

  • Injection Volume: 20 µL.

  • Detection: Refractive Index (RI) detector.

Workflow Diagram

hplc_ri_workflow sample Biological Sample preparation Sample Preparation (e.g., Deproteinization) sample->preparation filtration Filtration preparation->filtration hplc HPLC-RI Analysis filtration->hplc

Caption: General workflow for HPLC-RI analysis of this compound.

Quantitative Data Summary

The following table summarizes the quantitative performance of the described HPLC methods for this compound analysis.

MethodDetection Limit (LOD)Limit of Quantification (LOQ)Linearity RangeKey AdvantagesKey Disadvantages
HPLC-UV (PMP) ~pmol level[9]-Wide rangeHigh sensitivity, good for UV detection[2]Derivatization is labor-intensive
HPLC-MS/MS (PMP) High sensitivityExcellent linearity (R² > 0.9990)[6]2–2000 ng/mL[6]Highest sensitivity and specificityRequires expensive equipment
HPLC-Fluorescence (Post-column) ~ng level[13]-Quadratic for monosaccharides[9]Good sensitivity and selectivity[14]Requires post-column reactor
HPLC-ECD 0.4 mg/L (in blood)[14]--High sensitivity, no derivatization[10]Requires specialized detector
HPLC-RI 3.3 × 10⁻⁴ M[15]-2.8 × 10⁻³ - 5.0 × 10⁻² M[15]Universal, simple, robustLow sensitivity, not suitable for trace analysis

Note: The performance characteristics can vary depending on the specific instrumentation, column, and experimental conditions. The provided values are for comparative purposes.

Conclusion

The choice of an HPLC method for the quantification of this compound depends on the specific requirements of the analysis, including the nature of the biological matrix, the expected concentration of galactose, and the available instrumentation. For high sensitivity and specificity, particularly for trace-level analysis in complex samples, HPLC coupled with mass spectrometry after PMP derivatization is the method of choice. For routine analysis with good sensitivity, HPLC with electrochemical or fluorescence detection offers excellent alternatives. HPLC with RI detection, while less sensitive, provides a simple and robust method for samples containing higher concentrations of galactose. The detailed protocols and workflows provided in these application notes serve as a comprehensive guide for researchers to successfully implement these methods in their laboratories.

References

Application Notes & Protocols for GC-MS Analysis of Beta-D-Galactose and its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Beta-D-galactose is a critical monosaccharide in cellular metabolism, playing a key role in energy production and the biosynthesis of macromolecules. Dysregulation of galactose metabolism can lead to severe inherited metabolic disorders such as galactosemia. Accurate and sensitive quantification of this compound and its metabolites is therefore essential for early diagnosis, monitoring disease progression, and developing novel therapeutic interventions. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for this purpose, offering high resolution and sensitivity for the analysis of volatile compounds.[1] This document provides detailed application notes and experimental protocols for the GC-MS analysis of this compound and its primary metabolites: galactose-1-phosphate, galactitol, and galactonate.

Metabolic Pathway of this compound

The primary route for galactose metabolism is the Leloir pathway, which converts galactose into glucose-1-phosphate, allowing it to enter glycolysis.[2] In cases of enzymatic deficiencies within this pathway, alternative metabolic routes are activated, leading to the accumulation of metabolites such as galactitol and galactonate, which are implicated in the pathophysiology of galactosemia.

Galactose_Metabolism Figure 1: Metabolic Pathways of this compound cluster_leloir Leloir Pathway cluster_alternative Alternative Pathways Gal This compound Gal1P Galactose-1-Phosphate Gal->Gal1P Galactokinase (GALK) Galactitol Galactitol Gal->Galactitol Aldose Reductase Galactonate Galactonate Gal->Galactonate Galactose Dehydrogenase UDPGal UDP-Galactose Gal1P->UDPGal Galactose-1-Phosphate Uridyltransferase (GALT) UDPGlc UDP-Glucose UDPGal->UDPGlc UDP-Galactose-4-Epimerase (GALE) Glc1P Glucose-1-Phosphate UDPGlc->Glc1P Glycolysis Glycolysis Glc1P->Glycolysis

Caption: Metabolic pathways of this compound.

Quantitative Data Summary

The following tables summarize the concentrations of this compound and its key metabolites in various biological matrices from healthy individuals and patients with galactosemia, as determined by GC-MS.

Table 1: Plasma Concentrations of Galactose and its Metabolites

AnalyteConditionConcentration (µmol/L)Reference
This compound Healthy Adults0.12 ± 0.03[3]
Diabetic Patients0.11 ± 0.04[3]
Classic Galactosemia Patients1.44 ± 0.54[3]
Heterozygous Parents of Galactosemia Patients0.17 ± 0.07[3]
Nongalactosemic subjects on lactose-free formula0.52 ± 0.08 (range: 0.12 - 1.25)[2][4]
Normal subjects without diet restriction1.48 ± 0.32 (range: 0.11 - 6.33)[2][4]
Galactosemia Patients (Q188R mutation)2.72 ± 0.70 (range: 0.58 - 3.98)[2][4]
Galactosemia Patients (other GALT mutations)2.45 ± 0.75[2][4]
Galactitol Healthy IndividualsNot detectable - 0.86[5]
Untreated Classic Galactosemia120 - 500[5]
Treated Classic Galactosemia4.7 - 20[5]
Galactosemia Patients11.63 ± 0.46 and 10.85 ± 1.38[2][4]

Table 2: Erythrocyte Concentrations of Galactose-1-Phosphate

AnalyteConditionConcentration (mg/L of packed erythrocytes)Reference
Galactose-1-Phosphate Healthy IndividualsNondetectable - 2.4[6]
Diet-treated Galactosemia Patients10.9 - 45[6]
Newly Identified Galactosemia Patients166 and 373[6]
Classic Galactosemia (newborn)>10 mg/dL[7]
Classic Galactosemia (on lactose-free diet)≥1.0 mg/dL[7]
Normal<1 mg/dL[7]

Table 3: Urinary Concentrations of Galactitol and Galactonate

AnalyteConditionAge GroupConcentration (mmol/mol creatinine)Reference
Galactitol Normal< 1 year8 - 107[8][9]
Normal> 6 years2 - 5[8][9]
Galactosemia< 1 year397 - 743[8][9]
Galactosemia> 6 years125 - 274[8][9]
Normal0-3 months≤85[10]
Normal4-11 months≤68[10]
Normal1-2 years≤29[10]
Normal3-6 years≤23[10]
Normal7-15 years≤9[10]
Normal>15 years≤4[10]
Galactonate Normal< 1 yearNondetectable - 231[8][9]
Normal> 6 yearsNondetectable - 25[8][9]
Galactosemia< 1 year92 - 132[8][9]
Galactosemia> 6 years17 - 46[8][9]

Experimental Protocols

A generalized workflow for the GC-MS analysis of this compound and its metabolites is presented below. Specific protocols for different sample types are then detailed.

Experimental_Workflow Figure 2: General Experimental Workflow Sample Sample Collection (Plasma, Erythrocytes, Urine) Prep Sample Preparation (Deproteinization, Extraction) Sample->Prep Deriv Derivatization (e.g., Trimethylsilylation) Prep->Deriv GCMS GC-MS Analysis Deriv->GCMS Data Data Acquisition and Processing GCMS->Data Quant Quantification (Internal/External Standards) Data->Quant

References

Application Notes and Protocols: Preparation of beta-D-Galactose Solutions for In Vitro Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction D-Galactose, a C-4 epimer of glucose, is a critical monosaccharide in cellular metabolism.[1] In vitro, it serves multiple roles: as an alternative energy source to glucose in cell culture, a tool to study age-related cellular stress, and a key component in metabolic flux analysis.[1][2] Unlike the rapid glycolysis of glucose which can lead to lactate (B86563) accumulation, many cell lines metabolize galactose at a slower rate, resulting in a more balanced metabolism.[2] Galactose is primarily metabolized through the Leloir pathway, which converts it into glucose-1-phosphate, an intermediate that subsequently enters glycolytic and other biosynthetic pathways.[3] This document provides detailed protocols for the preparation, sterilization, and storage of β-D-galactose solutions and their application in common in vitro studies.

Quantitative Data Summary

Physical and Chemical Properties
PropertyValueReference
Chemical FormulaC₆H₁₂O₆[4]
Molecular Weight180.16 - 180.2 g/mol [4][5]
AppearanceWhite to off-white crystalline solid[4][5]
Anomers in Aqueous Solution (20°C)~64% β-pyranose, ~32% α-pyranose, ~4% furanose forms[6]
Storage (Solid)Room temperature[4]
Stability (Solid)≥ 4 years at room temperature[4]
Solubility Data
SolventSolubilityConditionsReference
Water650 g/L20°C[6]
H₂O62.5 mg/mL (346.91 mM)Requires ultrasonic and warming to 60°C[1]
PBS (pH 7.2)~10 mg/mL-[4]
DMSO~20 mg/mL (111 mM)Requires ultrasonic[1][4]
Dimethylformamide (DMF)~20 mg/mL-[4]
Ethanol~1 mg/mL-[4]
Aqueous Ethanol (20 wt%)0.093 mol/kg-solvent20°C[7]
Aqueous Ethanol (80 wt%)0.003 mol/kg-solvent20°C[7]
Solution Stability and Storage
SolutionSterilization MethodStorage TemperatureStability/Shelf-LifeReference
5-30% (w/v) in Sterile Water0.45 µm FiltrationRoom Temperature (25°C)Estimated 4.5 months[8]
Aqueous Solutions (e.g., in PBS)Filtration2-8°CNot recommended for more than one day[4]
5-30% (w/v) in Water or Phosphate BufferAutoclave (121°C, 30 min)Room Temperature< 5% degradation post-autoclaving[8]
30% (w/v) in Acetate BuffersAutoclave (121°C, 30 min)Room TemperatureUp to 21% degradation; Not recommended[8]

Experimental Protocols

Protocol 1: Preparation of Sterile Aqueous β-D-Galactose Stock Solution

This protocol describes the preparation of a sterile aqueous stock solution suitable for direct addition to cell culture media.

Materials:

  • β-D-Galactose powder (Purity ≥95%)[4]

  • Nuclease-free water or Phosphate-Buffered Saline (PBS)

  • Sterile bottles/containers

  • Sterile 0.22 µm syringe filter

Procedure:

  • Weighing: In a sterile environment (e.g., a laminar flow hood), weigh the desired amount of β-D-Galactose powder. For a 1 M (180.16 g/L) stock solution, weigh 18.02 g of β-D-Galactose.

  • Dissolution: Add the powder to a sterile container with a magnetic stir bar. Add a volume of nuclease-free water or PBS equivalent to ~80% of the final desired volume.

  • Mixing: Place the container on a magnetic stir plate and mix until the powder is completely dissolved. Gentle warming (up to 60°C) can aid dissolution.[1]

  • Volume Adjustment: Once dissolved, add solvent to reach the final desired volume and mix thoroughly.

  • Sterilization: Draw the solution into a sterile syringe and pass it through a 0.22 µm syringe filter into a final sterile storage container. This is the recommended method for heat-labile or buffered solutions.[8]

    • Alternative (for non-buffered solutions): Solutions in pure water may be sterilized by autoclaving at 121°C for 30 minutes. Note that this can cause some yellow discoloration.[8] Avoid autoclaving solutions containing buffers like acetate.[8]

  • Storage: Store the sterile stock solution at 4°C. For long-term storage, prepare aliquots and store at -20°C. Note that aqueous solutions are best when prepared fresh; storage for more than a day is not recommended for routine culture.[4] The estimated shelf-life of a filter-sterilized aqueous solution at room temperature is 4.5 months.[8]

G Workflow: Preparation of Sterile Aqueous β-D-Galactose Solution cluster_prep Preparation cluster_sterilize Sterilization cluster_store Storage weigh 1. Weigh β-D-Galactose Powder dissolve 2. Dissolve in 80% final volume of Water/PBS weigh->dissolve adjust 3. Adjust to Final Volume dissolve->adjust filter 4a. Filter Sterilize (0.22 µm Filter) Recommended adjust->filter autoclave 4b. Autoclave (121°C, 30 min) Water only adjust->autoclave store_short 5. Store at 4°C (Short-term) filter->store_short autoclave->store_short store_long Aliquot & Store at -20°C (Long-term) store_short->store_long

Caption: Workflow for preparing sterile aqueous β-D-galactose solutions.

Protocol 2: Use of β-D-Galactose as an Energy Source in Cell Culture

This protocol outlines the substitution of glucose with galactose in a standard mammalian cell culture medium.

Materials:

  • Glucose-free cell culture medium (e.g., DMEM)

  • Sterile 1 M β-D-Galactose stock solution (from Protocol 1)

  • Standard supplements (e.g., Fetal Bovine Serum (FBS), L-glutamine, penicillin-streptomycin)

  • Cultured mammalian cells

Procedure:

  • Prepare Galactose Medium: To a bottle of glucose-free medium, add the sterile β-D-Galactose stock solution to the desired final concentration (e.g., 10 mM). For 500 mL of medium, add 5 mL of a 1 M galactose stock for a final concentration of 10 mM.

  • Supplement Medium: Add other required supplements such as FBS, L-glutamine, and antibiotics to their standard final concentrations.

  • Cell Seeding: Aspirate the old glucose-containing medium from the cells.

  • Wash Step: Wash the cell monolayer twice with sterile, warm PBS to remove residual glucose.[3] This step is crucial for experiments sensitive to glucose.

  • Medium Exchange: Add the appropriate volume of the prepared, pre-warmed galactose-containing medium to the cell culture vessel.

  • Incubation: Incubate the cells under standard conditions (e.g., 37°C, 5% CO₂).[3] Monitor cell health and morphology, as some cell lines may adapt slowly to galactose as the primary carbon source.

G Workflow: Cell Culture with Galactose Medium start Culture cells in standard glucose medium aspirate Aspirate old glucose medium start->aspirate prep_media Prepare glucose-free medium + 10 mM β-D-Galactose + Supplements (FBS, etc.) add_gal_media Add pre-warmed galactose medium prep_media->add_gal_media wash Wash cells 2x with warm PBS aspirate->wash wash->add_gal_media incubate Incubate at 37°C, 5% CO₂ and monitor cells add_gal_media->incubate

Caption: Experimental workflow for switching cells from glucose to galactose medium.

Signaling Pathway

The Leloir Pathway for Galactose Metabolism

β-D-Galactose is converted to a usable form for glycolysis through the canonical Leloir pathway. This pathway transforms galactose into glucose-1-phosphate, which is then isomerized to glucose-6-phosphate to enter the glycolytic pathway. Understanding this pathway is crucial for metabolic flux studies and for interpreting cellular responses to galactose.[3]

G The Leloir Pathway for Galactose Metabolism Gal β-D-Galactose GALK GALK Gal->GALK Gal1P Galactose-1-Phosphate GALT GALT Gal1P->GALT UDPGal UDP-Galactose GALE GALE UDPGal->GALE UDPGlc UDP-Glucose UDPGlc->GALT Glc1P Glucose-1-Phosphate PGM PGM Glc1P->PGM Glc6P Glucose-6-Phosphate Glycolysis Glycolysis & Other Pathways Glc6P->Glycolysis GALK->Gal1P ATP->ADP GALT->UDPGal GALT->Glc1P GALE->UDPGlc Epimerization PGM->Glc6P

Caption: Conversion of β-D-Galactose to Glucose-6-Phosphate via the Leloir pathway.

References

Application of beta-D-galactose in Neuroscience Research: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Beta-D-galactose (β-D-galactose) is a naturally occurring monosaccharide that has garnered significant attention in neuroscience research, primarily as a tool to induce an accelerated aging phenotype in animal models. Chronic administration of D-galactose mimics key aspects of natural aging in the brain, including cognitive decline, oxidative stress, neuroinflammation, and the accumulation of pathological protein aggregates. This makes it an invaluable resource for studying the mechanisms of neurodegeneration and for the preclinical evaluation of potential therapeutic interventions for age-related neurological disorders such as Alzheimer's disease and Parkinson's disease.

This document provides detailed application notes and experimental protocols for the use of β-D-galactose in neuroscience research. It is intended to guide researchers in establishing robust and reproducible experimental paradigms.

I. Key Applications of this compound in Neuroscience

  • Modeling Accelerated Aging and Neurodegenerative Diseases: The most prominent application of D-galactose is in the creation of animal models of aging. Chronic systemic administration leads to a phenotype characterized by:

    • Cognitive Impairment: Deficits in learning and memory are consistently observed.

    • Oxidative Stress: Increased production of reactive oxygen species (ROS) and lipid peroxidation, with a concomitant decrease in endogenous antioxidant enzyme activity.[1][2][3][4][5]

    • Neuroinflammation: Activation of microglia and astrocytes, leading to the release of pro-inflammatory cytokines.[6][7]

    • Mitochondrial Dysfunction: Impaired mitochondrial respiratory chain function and decreased ATP production.

    • Apoptosis: Increased programmed cell death in various brain regions.

    • Pathological Protein Aggregation: Increased expression and aggregation of amyloid-beta (Aβ) and hyperphosphorylated tau, hallmarks of Alzheimer's disease.[7]

  • Molecular Imaging with Radiolabeled Galactose: 2-deoxy-2-[¹⁸F]fluoro-D-galactose ([¹⁸F]FDGal), a positron emission tomography (PET) tracer, allows for the in vivo imaging and quantification of galactose metabolism. While less common than [¹⁸F]FDG, it holds potential for studying altered glucose and galactose metabolism in neurodegenerative diseases.

II. Quantitative Data Summary

The following tables summarize key quantitative data from studies utilizing the D-galactose-induced aging model.

Table 1: Dosages and Administration Routes for D-galactose-Induced Aging Models

Animal ModelDosage Range (mg/kg/day)Administration RouteDurationKey Phenotypes ObservedReference(s)
Mice50 - 1250Subcutaneous, Intraperitoneal, Oral6 - 10 weeksCognitive impairment, oxidative stress, neuroinflammation[1][2]
Rats100 - 500Subcutaneous, Intraperitoneal, Oral8 - 10 weeksMemory deficits, increased Aβ and p-tau, cholinergic dysfunction[7][8][9]

Table 2: Effects of D-galactose on Brain Oxidative Stress Markers

MarkerBrain RegionChangeMagnitude of Change (approximate)Reference(s)
Malondialdehyde (MDA)Cortex, HippocampusIncrease1.5 - 3 fold[3]
Superoxide Dismutase (SOD)Cortex, HippocampusDecrease30% - 60%[1][2][3]
Glutathione Peroxidase (GSH-Px)Cortex, HippocampusDecrease25% - 50%[1][2]
Protein CarbonylBrain tissueIncrease1.5 - 2.5 fold[7]

Table 3: Effects of D-galactose on Aβ and Tau Pathology

MarkerBrain RegionChangeMagnitude of Change (approximate)Reference(s)
Amyloid-beta (Aβ) plaquesHippocampus, CortexIncreaseSignificant increase in number and density[7]
Phosphorylated Tau (p-tau)HippocampusIncreaseSignificant increase in expression[7]

III. Experimental Protocols

Protocol 1: Induction of Accelerated Aging in Rodents with D-galactose

Objective: To establish an in vivo model of accelerated brain aging.

Materials:

  • D-galactose (Sigma-Aldrich, Cat. No. G0750 or equivalent)

  • Sterile 0.9% saline

  • Rodents (e.g., C57BL/6 mice or Wistar rats, 8-10 weeks old)

  • Sterile syringes and needles (27-30 gauge)

Procedure:

  • Preparation of D-galactose Solution:

    • Dissolve D-galactose in sterile 0.9% saline to the desired concentration (e.g., for a 100 mg/kg dose in a 25g mouse, prepare a 10 mg/mL solution to inject 0.25 mL).

    • Sterile-filter the solution through a 0.22 µm filter.

  • Animal Dosing:

    • Administer the D-galactose solution daily via subcutaneous (s.c.) or intraperitoneal (i.p.) injection for a period of 6 to 10 weeks.[1][2][8]

    • The control group should receive an equivalent volume of sterile saline.

    • Monitor the animals' health and body weight regularly.

  • Behavioral Testing (e.g., Morris Water Maze):

    • Begin behavioral testing during the final week of D-galactose administration.

    • A detailed protocol for the Morris Water Maze is provided below (Protocol 2).

  • Tissue Collection:

    • At the end of the treatment period, euthanize the animals according to approved institutional protocols.

    • For biochemical analyses, rapidly dissect the brain, isolate regions of interest (e.g., hippocampus, cortex), and snap-freeze in liquid nitrogen. Store at -80°C.

    • For histological analyses, perfuse the animals with saline followed by 4% paraformaldehyde (PFA) before brain extraction and post-fixation.

Protocol 2: Morris Water Maze for Assessing Spatial Learning and Memory

Objective: To evaluate cognitive function in D-galactose-treated rodents.

Materials:

  • Circular water tank (120-150 cm diameter)

  • Submerged escape platform (10-15 cm diameter)

  • Water opacifier (e.g., non-toxic white paint or milk powder)

  • Video tracking system and software

  • Distinct visual cues placed around the maze

Procedure:

  • Acclimatization: Allow the animals to swim freely in the maze without the platform for 60 seconds, one day prior to the start of training.

  • Spatial Acquisition Training (4-5 days):

    • Fill the tank with water (20-22°C) and make it opaque.

    • Place the escape platform in a fixed quadrant, submerged 1-2 cm below the water surface.

    • Conduct 4 trials per day for each animal, with a 15-20 minute inter-trial interval.

    • For each trial, release the animal into the water facing the wall from one of four randomized starting positions.

    • Allow the animal to search for the platform for a maximum of 60-90 seconds. If it fails to find the platform, gently guide it to the platform.

    • Allow the animal to remain on the platform for 15-30 seconds.

    • Record the escape latency (time to find the platform) and path length for each trial.

  • Probe Trial (Day after last training day):

    • Remove the platform from the tank.

    • Allow the animal to swim freely for 60 seconds.

    • Record the time spent in the target quadrant (where the platform was previously located) and the number of crossings over the former platform location.

Protocol 3: Senescence-Associated β-Galactosidase (SA-β-gal) Staining in Brain Tissue

Objective: To detect senescent cells in the brains of D-galactose-treated animals.

Materials:

  • Cryosectioned brain tissue (10-20 µm thick) from PFA-perfused animals

  • Fixation solution: 2% formaldehyde, 0.2% glutaraldehyde (B144438) in PBS

  • Staining solution: 1 mg/mL X-gal, 40 mM citric acid/sodium phosphate (B84403) buffer (pH 6.0), 5 mM potassium ferrocyanide, 5 mM potassium ferricyanide, 150 mM NaCl, 2 mM MgCl₂

  • Phosphate-buffered saline (PBS)

  • Nuclear Fast Red (for counterstaining)

Procedure:

  • Tissue Preparation:

    • Mount cryosections on slides.

    • Wash slides with PBS.

  • Fixation:

    • Fix the sections with the fixation solution for 10-15 minutes at room temperature.

    • Wash three times with PBS.

  • Staining:

    • Incubate the sections with the staining solution in a humidified chamber at 37°C for 12-16 hours (or until a blue color develops). Do not allow the sections to dry out.

  • Visualization:

    • Wash the slides with PBS.

    • Counterstain with Nuclear Fast Red if desired.

    • Dehydrate through a graded series of ethanol, clear with xylene, and coverslip.

    • Senescent cells will appear blue.

Protocol 4: Representative Protocol for [¹⁸F]FDGal PET Imaging of the Brain

Objective: To non-invasively assess galactose metabolism in the brain.

Note: This is a representative protocol based on general PET imaging principles and information on [¹⁸F]FDG synthesis, as a detailed, standardized protocol for [¹⁸F]FDGal in neuroscience is not widely available.

Materials:

  • [¹⁸F]FDGal (produced via nucleophilic substitution)

  • Small animal PET/CT or PET/MR scanner

  • Anesthesia (e.g., isoflurane)

  • Catheter for intravenous injection

Procedure:

  • Radiotracer Synthesis and Quality Control:

    • Synthesize [¹⁸F]FDGal via automated nucleophilic fluorination.[10]

    • Perform quality control tests to ensure radiochemical purity, specific activity, and sterility.[11][12]

  • Animal Preparation:

    • Fast the animal for 4-6 hours prior to the scan to reduce blood glucose levels.

    • Anesthetize the animal (e.g., with 1.5-2% isoflurane).

    • Place a catheter in the tail vein for tracer injection.

  • Image Acquisition:

    • Position the animal in the PET scanner.

    • Perform a transmission scan for attenuation correction (if using PET/CT).

    • Administer a bolus injection of [¹⁸F]FDGal (typically 5-15 MBq for a mouse) via the tail vein catheter.

    • Acquire dynamic PET data for 60 minutes post-injection.

  • Image Reconstruction and Analysis:

    • Reconstruct the PET images using an appropriate algorithm (e.g., OSEM3D).

    • Co-register the PET images with an anatomical template or a co-acquired MR/CT image.

    • Define regions of interest (ROIs) for brain structures (e.g., cortex, hippocampus).

    • Generate time-activity curves (TACs) for each ROI.

    • Calculate the standardized uptake value (SUV) for quantitative analysis.[13][14][15]

IV. Signaling Pathways and Mechanisms

D-galactose-Induced Oxidative Stress and Neuroinflammation

Chronic D-galactose administration leads to the formation of advanced glycation end products (AGEs).[9] These AGEs bind to the Receptor for Advanced Glycation End Products (RAGE), triggering a signaling cascade that activates NADPH oxidase and subsequently increases the production of reactive oxygen species (ROS).[16][17][18] This oxidative stress, in turn, activates the transcription factor NF-κB. NF-κB activation can also be triggered more directly by the AGE-RAGE interaction via the TLR4/MyD88 pathway.[6] Activated NF-κB translocates to the nucleus and promotes the transcription of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, leading to neuroinflammation and neuronal damage.[6][7]

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus D_gal β-D-galactose AGEs AGEs D_gal->AGEs Non-enzymatic glycation RAGE RAGE AGEs->RAGE Binding TLR4 TLR4 AGEs->TLR4 Binding NADPH_oxidase NADPH Oxidase RAGE->NADPH_oxidase Activation MyD88 MyD88 TLR4->MyD88 Recruitment ROS ROS NADPH_oxidase->ROS Production IKK IKK MyD88->IKK Activation ROS->IKK Activation IkB IκB IKK->IkB Phosphorylation IkB_p p-IκB IkB->IkB_p NFkB NF-κB NFkB_p p-NF-κB NFkB->NFkB_p Phosphorylation NFkB_nuc p-NF-κB NFkB_p->NFkB_nuc Translocation IkB_p->NFkB Release DNA DNA NFkB_nuc->DNA Binding Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) DNA->Cytokines Transcription Neuroinflammation Neuroinflammation Cytokines->Neuroinflammation Neuronal_Damage Neuronal_Damage Cytokines->Neuronal_Damage

D-galactose induced neuroinflammation pathway.
Amyloidogenic Processing of APP

In the context of Alzheimer's disease models, D-galactose has been shown to upregulate the expression of β-secretase (BACE1) and γ-secretase, the enzymes responsible for the amyloidogenic processing of the amyloid precursor protein (APP). This leads to increased production and aggregation of amyloid-beta (Aβ) peptides, which are a pathological hallmark of Alzheimer's disease.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm APP APP sAPPb sAPPβ APP->sAPPb Cleavage by BACE1 Ab Aβ peptide APP->Ab Sequential cleavage AICD AICD APP->AICD Cleavage by γ-secretase BACE1 β-secretase (BACE1) gamma_secretase γ-secretase Ab_agg Aβ aggregates (Plaques) Ab->Ab_agg Aggregation Neurotoxicity Neurotoxicity Ab_agg->Neurotoxicity D_gal β-D-galactose D_gal->BACE1 Upregulates D_gal->gamma_secretase Upregulates

Amyloidogenic processing of APP.

V. Conclusion

The use of β-D-galactose provides a robust and versatile platform for investigating the multifaceted processes of brain aging and neurodegeneration. The protocols and data presented herein offer a comprehensive guide for researchers to effectively utilize this model in their studies. By understanding the underlying mechanisms and employing standardized methodologies, the scientific community can continue to leverage the D-galactose model to advance our knowledge of age-related brain disorders and accelerate the development of novel therapeutics.

References

Application Notes: The Use of β-D-Galactose in Studying Mitochondrial Function

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In standard cell culture conditions with high glucose, many cell lines rely heavily on aerobic glycolysis for ATP production, a phenomenon known as the Crabtree effect. This metabolic phenotype can mask underlying mitochondrial dysfunction. Substituting glucose with β-D-galactose in the culture medium forces a metabolic shift towards oxidative phosphorylation (OXPHOS) for energy production. The glycolytic processing of galactose to pyruvate (B1213749) yields no net ATP, compelling cells to depend on their mitochondria to generate sufficient ATP for survival and proliferation.[1] This increased reliance on mitochondrial respiration makes cells more sensitive to mitochondrial toxicants and allows for the study of subtle mitochondrial impairments that might otherwise be overlooked.[1][2][3][4] Consequently, galactose-based media provide a powerful in vitro system for researchers, scientists, and drug development professionals to investigate mitochondrial function, screen for mitochondrial toxicity, and study diseases associated with mitochondrial dysfunction.[4][5]

Principle of Action

The fundamental principle behind using galactose is the metabolic reprogramming it induces. While glucose metabolism through glycolysis provides a rapid source of ATP, galactose metabolism is less energetically favorable in the short term. This forces cells to upregulate their mitochondrial machinery to meet energy demands through the more efficient, albeit slower, process of oxidative phosphorylation. This makes the cell's viability and function directly dependent on the integrity of its mitochondrial electron transport chain and ATP synthase.

cluster_glucose Glucose Metabolism cluster_galactose Galactose Metabolism cluster_mito Mitochondrial Respiration Glucose Glucose Glycolysis_G Glycolysis Glucose->Glycolysis_G Pyruvate_G Pyruvate Glycolysis_G->Pyruvate_G ATP_G Net +2 ATP Glycolysis_G->ATP_G TCA TCA Cycle Pyruvate_G->TCA exp1 High reliance on Glycolysis Galactose β-D-Galactose Glycolysis_Gal Glycolysis Galactose->Glycolysis_Gal Pyruvate_Gal Pyruvate Glycolysis_Gal->Pyruvate_Gal ATP_Gal Net 0 ATP Glycolysis_Gal->ATP_Gal Pyruvate_Gal->TCA OXPHOS Oxidative Phosphorylation TCA->OXPHOS ATP_Mito ~+30 ATP OXPHOS->ATP_Mito exp2 Forced reliance on OXPHOS step1 1. Seed cells in standard glucose medium step2 2. Allow cells to attach (e.g., overnight) step1->step2 step3 3. Aspirate glucose medium, wash with PBS step2->step3 step4 4. Add pre-warmed galactose medium step3->step4 step5 5. Incubate for desired duration (acute or chronic) step4->step5 step6 6. Proceed with downstream mitochondrial assays step5->step6 measurement measurement injection injection result result start Start Assay (Cells in Galactose Assay Medium) measure1 Measure Baseline OCR start->measure1 inject1 Inject Oligomycin measure1->inject1 measure2 Measure ATP-linked Respiration inject1->measure2 inject2 Inject FCCP measure2->inject2 measure3 Measure Maximal Respiration inject2->measure3 inject3 Inject Rotenone & Antimycin A measure3->inject3 measure4 Measure Non-Mitochondrial Respiration inject3->measure4 analysis Calculate Key Mitochondrial Parameters measure4->analysis action action endpoint endpoint step1 1. Acclimatize Rodents step2 2. Daily Subcutaneous Injection (D-galactose or Saline Control) for 6-8 weeks step1->step2 step3 3. Monitor Behavioral and Physiological Changes step2->step3 step4 4. Sacrifice and Collect Tissues step3->step4 step5 5. Downstream Mitochondrial Analysis step4->step5 sub1 mtDNA Damage step5->sub1 sub2 Oxidative Stress step5->sub2 sub3 Enzyme Activity step5->sub3 sub4 ATP Levels step5->sub4

References

Application Notes and Protocols for Creating Animal Models of Aging with beta-D-galactose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The use of D-galactose to induce an accelerated aging phenotype in animal models is a well-established and widely utilized method in aging research.[1][2] Chronic administration of D-galactose in rodents, such as mice and rats, effectively mimics many of the key hallmarks of natural aging.[1][3] This makes the D-galactose-induced aging model an invaluable tool for investigating the fundamental mechanisms of senescence and for the preclinical evaluation of potential anti-aging therapeutics.[1][2]

The pro-aging effects of D-galactose are multifaceted.[1] At elevated concentrations, D-galactose metabolism leads to the formation of advanced glycation end products (AGEs), which contribute to cellular dysfunction.[1][3][4] Furthermore, the enzymatic oxidation of D-galactose produces reactive oxygen species (ROS), leading to a state of chronic oxidative stress and inflammation, which are characteristic of the aging process.[1][4][5] This chemically-induced premature senescence manifests in various tissues and organs, including the brain, heart, liver, kidneys, and skin, resulting in cognitive decline, reduced organ function, and cellular senescence.[6][7][8]

These application notes provide a comprehensive overview of the D-galactose-induced aging model, including detailed experimental protocols, quantitative data on administration and expected outcomes, and visual representations of the underlying molecular pathways and experimental workflows.

Mechanisms of D-galactose-Induced Aging

The administration of D-galactose induces an aging phenotype primarily through three interconnected mechanisms:

  • Formation of Advanced Glycation End Products (AGEs): D-galactose, a reducing sugar, can non-enzymatically react with the free amino groups of proteins, lipids, and nucleic acids.[3][9] This reaction, known as the Maillard reaction, leads to the formation and accumulation of AGEs.[6][9] AGEs can cross-link proteins, impairing their function, and can interact with the receptor for advanced glycation end products (RAGE), triggering inflammatory signaling pathways.[5][6][10]

  • Induction of Oxidative Stress: The metabolism of excess D-galactose by galactose oxidase generates hydrogen peroxide (H₂O₂), a reactive oxygen species.[5][11] This overproduction of ROS overwhelms the endogenous antioxidant defense systems, leading to oxidative damage to cellular components such as DNA, proteins, and lipids.[1][5] This is evidenced by increased levels of malondialdehyde (MDA), a marker of lipid peroxidation, and decreased activity of antioxidant enzymes like superoxide (B77818) dismutase (SOD) and glutathione (B108866) peroxidase (GSH-Px).[7][12]

  • Promotion of Chronic Inflammation: The accumulation of AGEs and the persistent state of oxidative stress activate pro-inflammatory signaling pathways, most notably the nuclear factor kappa-B (NF-κB) pathway.[6][10] This leads to the increased expression and secretion of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β), contributing to a state of chronic, low-grade inflammation often referred to as "inflammaging."[4][13][14]

cluster_0 D-galactose Administration cluster_1 Cellular Mechanisms cluster_2 Molecular Consequences cluster_3 Downstream Effects cluster_4 Aging Phenotype D_gal Excess D-galactose Metabolism Metabolism by Galactose Oxidase D_gal->Metabolism Glycation Non-enzymatic Glycation D_gal->Glycation ROS ↑ Reactive Oxygen Species (ROS) Metabolism->ROS AGEs ↑ Advanced Glycation End Products (AGEs) Glycation->AGEs Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress RAGE RAGE Activation AGEs->RAGE Inflammation Chronic Inflammation (↑ NF-κB, TNF-α, IL-6) Oxidative_Stress->Inflammation Senescence Cellular Senescence (↑ SA-β-gal, p16, p21) Oxidative_Stress->Senescence Inflammation->Senescence RAGE->Inflammation Cognitive_Decline Cognitive Decline Senescence->Cognitive_Decline Organ_Dysfunction Organ Dysfunction Senescence->Organ_Dysfunction

Signaling pathway of D-galactose-induced aging.

Data Presentation: Quantitative Parameters

The following tables summarize the typical experimental parameters for establishing a D-galactose-induced aging model in rodents and the expected changes in key biomarkers.

Table 1: D-galactose Administration Protocols in Rodents

ParameterMiceRatsReference(s)
Animal Strain C57BL/6J, Kunming, NMRIWistar, Sprague-Dawley[3][15][16][17][18]
Age of Animals 6-8 weeks8-10 weeks[3][17]
Route of Admin. Subcutaneous (s.c.), Intraperitoneal (i.p.), OralIntraperitoneal (i.p.), Subcutaneous (s.c.), Oral[1][19][20][21]
Dosage Range 50 - 500 mg/kg/day150 - 300 mg/kg/day[11][15][16][21]
Typical Dosage 100 - 200 mg/kg/day150 mg/kg/day[3][11][15][16]
Duration 6 - 10 weeks8 weeks[3][11]
Vehicle Sterile 0.9% SalineSterile 0.9% Saline[3][18]

Table 2: Key Biomarkers and Expected Changes in D-galactose-Induced Aging Models

Biomarker CategoryBiomarkerExpected ChangeTissue/SampleReference(s)
Oxidative Stress Malondialdehyde (MDA)IncreasedBrain, Liver, Serum, Heart, Kidney[7][8][12][20]
Superoxide Dismutase (SOD)DecreasedBrain, Liver, Serum, Heart[7][12][20][22]
Glutathione Peroxidase (GSH-Px)DecreasedBrain, Liver, Heart[6][12][20]
Total Antioxidant Capacity (T-AOC)DecreasedBrain[8]
Inflammation TNF-αIncreasedSerum, Brain, Heart[4][6][10][14]
IL-6IncreasedSerum, Brain[4][13][14]
IL-1βIncreasedSerum, Brain[4][13]
NF-κBIncreasedBrain, Heart, Kidney[6][10][12]
Senescence Senescence-Associated β-galactosidase (SA-β-gal)IncreasedBrain, Heart, Kidney, Corpus Cavernosum[6][10][11]
p16IncreasedHippocampus, Heart[8][12]
p21IncreasedHippocampus, Heart[8][10][12]
p53IncreasedHeart[6][8][10]
Glycation Advanced Glycation End Products (AGEs)IncreasedSerum, Kidney[4][6][22][23]
Cognitive Function Morris Water Maze Escape LatencyIncreased-[15][16]
Y-Maze Spontaneous AlternationDecreased-[3]
Object Recognition IndexDecreased-[15][16]

Experimental Protocols

I. Induction of the Aging Model

This protocol describes the subcutaneous administration of D-galactose to mice, a commonly used and effective method.

Materials:

  • D-(+)-galactose (Sigma-Aldrich, G0750 or equivalent)

  • Sterile 0.9% saline

  • Sterile syringes and needles (e.g., 27-30 gauge)

  • Experimental animals (e.g., 8-week-old C57BL/6J mice)

  • Animal scale

Procedure:

  • Preparation of D-galactose Solution:

    • On the day of injection, prepare a fresh solution of D-galactose in sterile 0.9% saline.

    • For a dose of 100 mg/kg and an injection volume of 10 ml/kg, the concentration of the solution should be 10 mg/ml.

    • Warm the solution to 37°C and vortex to ensure complete dissolution.

    • Filter-sterilize the solution using a 0.22 µm syringe filter.

  • Animal Handling and Injection:

    • Weigh each mouse to determine the precise injection volume.

    • Gently restrain the mouse and lift the skin on the back of the neck to form a tent.

    • Insert the needle into the subcutaneous space and inject the calculated volume of D-galactose solution.

    • The control group should receive an equivalent volume of sterile 0.9% saline.

  • Treatment Schedule:

    • Administer the injections daily for a period of 6 to 10 weeks.

    • Monitor the animals' health and body weight regularly throughout the study.

start Start prep_dgal Prepare D-galactose Solution (e.g., 10 mg/ml in saline) start->prep_dgal weigh_animal Weigh Animal prep_dgal->weigh_animal calc_vol Calculate Injection Volume weigh_animal->calc_vol inject Subcutaneous Injection of D-galactose or Saline calc_vol->inject repeat Repeat Daily for 6-10 Weeks inject->repeat repeat->weigh_animal Next Day end End of Induction Phase repeat->end End of Period

Workflow for inducing aging with D-galactose.
II. Behavioral Assessment: Morris Water Maze (MWM)

The MWM is a widely used test to assess spatial learning and memory, which are often impaired in aged animals.[15][16]

Materials:

  • Circular water tank (e.g., 120 cm in diameter) filled with water (22-25°C) made opaque with non-toxic white paint or milk powder.

  • A hidden platform submerged 1-2 cm below the water surface.

  • Visual cues placed around the tank.

  • A video tracking system.

Procedure:

  • Acquisition Phase (Days 1-5):

    • Each mouse undergoes four trials per day.

    • For each trial, gently place the mouse into the water at one of four starting positions, facing the wall of the tank.

    • Allow the mouse to swim freely for 60 seconds to find the hidden platform.

    • If the mouse fails to find the platform within 60 seconds, guide it to the platform and allow it to remain there for 15-20 seconds.

    • Record the escape latency (time to find the platform) and swim path for each trial.

  • Probe Trial (Day 6):

    • Remove the platform from the tank.

    • Place the mouse in the tank at a novel starting position and allow it to swim for 60 seconds.

    • Record the time spent in the target quadrant (where the platform was previously located) and the number of times the mouse crosses the former platform location.

III. Biochemical Assays: Oxidative Stress Markers

A. Malondialdehyde (MDA) Assay: MDA is a product of lipid peroxidation and a common marker of oxidative stress.

Procedure (Thiobarbituric Acid Reactive Substances - TBARS method):

  • Homogenize tissue samples (e.g., brain, liver) in ice-cold buffer.

  • Centrifuge the homogenate and collect the supernatant.

  • Add thiobarbituric acid (TBA) reagent to the supernatant.

  • Incubate the mixture at 95°C for 60 minutes to form a pink-colored MDA-TBA adduct.

  • Cool the samples and measure the absorbance at 532 nm.

  • Calculate the MDA concentration using a standard curve prepared with 1,1,3,3-tetramethoxypropane.

B. Superoxide Dismutase (SOD) Assay: SOD is a key antioxidant enzyme that catalyzes the dismutation of superoxide radicals.

Procedure (Xanthine Oxidase Method):

  • Prepare tissue homogenates as described for the MDA assay.

  • Use a commercial SOD assay kit (e.g., from Cayman Chemical or Sigma-Aldrich).

  • The assay is typically based on the inhibition of the reduction of a tetrazolium salt by superoxide radicals generated by the xanthine/xanthine oxidase system.

  • The degree of inhibition of the reaction is proportional to the SOD activity.

  • Measure the absorbance at the wavelength specified by the kit manufacturer.

  • Calculate SOD activity relative to a standard.

IV. Histological Analysis: Senescence-Associated β-galactosidase (SA-β-gal) Staining

SA-β-gal is a biomarker for senescent cells.[6]

Materials:

  • SA-β-gal staining kit (e.g., from Cell Signaling Technology).

  • Fresh or frozen tissue sections.

  • Microscope.

Procedure:

  • Fix the tissue sections according to the kit's instructions.

  • Wash the sections with phosphate-buffered saline (PBS).

  • Incubate the sections with the SA-β-gal staining solution (containing X-gal) at 37°C overnight in a humidified chamber.

  • Wash the sections and counterstain if desired (e.g., with Nuclear Fast Red).

  • Mount the sections and observe under a light microscope.

  • Senescent cells will appear blue due to the cleavage of X-gal by β-galactosidase at pH 6.0.

Conclusion

The D-galactose-induced aging model provides a robust and reproducible platform for studying the aging process and for screening potential geroprotective compounds. By inducing key features of aging such as oxidative stress, chronic inflammation, and cellular senescence, this model allows for the investigation of age-related pathologies in a condensed timeframe. The protocols and data presented in these application notes offer a comprehensive guide for researchers to successfully establish and utilize this valuable experimental tool. Careful consideration of the experimental design, including the choice of animal strain, dosage, and duration of D-galactose administration, is crucial for obtaining reliable and translatable results.

References

Application Notes: Metabolic Labeling of Cells with Isotopic β-D-Galactose

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Metabolic labeling with isotopic β-D-galactose is a powerful technique for investigating cellular metabolism and glycosylation. By introducing D-galactose labeled with stable isotopes, such as carbon-13 (¹³C) or deuterium (B1214612) (²H), researchers can trace the metabolic fate of this monosaccharide through various pathways.[1] This approach provides a dynamic snapshot of cellular processes, enabling the quantification of metabolic fluxes and the analysis of glycoprotein (B1211001) and glycolipid biosynthesis.[1] Isotopic D-galactose is readily taken up by mammalian cells and incorporated into macromolecules via the Leloir pathway, making it an invaluable tool for researchers in cell biology, drug development, and glycobiology.[1]

Principle of the Technique

The fundamental principle of this technique lies in replacing standard D-galactose in cell culture media with an isotopically labeled version.[1] As cells metabolize the labeled galactose, the heavy isotopes are incorporated into downstream metabolites and glycoconjugates.[1] Analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are then used to detect and quantify the isotopic enrichment in these molecules.[1] This allows for the precise measurement of the rate of galactose consumption and its conversion into other biomolecules, providing a quantitative measure of metabolic flux through specific pathways.[1]

Applications

  • Metabolic Flux Analysis (MFA): Quantifying the rates of metabolic reactions within a biological system to understand cellular physiology in health and disease.[1]

  • Glycan Biosynthesis Research: Studying the synthesis and turnover of glycoproteins and glycolipids, which are crucial for cell signaling, adhesion, and immune responses.

  • Disease Research: Investigating metabolic disorders such as galactosemia, where enzymes of the Leloir pathway are deficient.[1]

  • Cancer Metabolism Studies: Exploring the altered glucose and galactose metabolism in cancer cells, which can inform the development of novel therapeutic strategies.[1]

  • Drug Development: Assessing the impact of drug candidates on cellular metabolism and glycosylation.

Quantitative Data Summary

The following table summarizes quantitative data from studies utilizing isotopic galactose labeling.

ParameterSubject/SystemValueIsotope UsedReference
Endogenous Galactose Synthesis RateControl Subjects0.53-1.05 mg/kg per hour[1-¹³C]galactose[2]
[1-¹³C]galactose Elimination as ¹³CO₂ (1 hr)Normal Children & Adults3%-6% of intravenous bolus[1-¹³C]galactose[2]
[1-¹³C]galactose Elimination as ¹³CO₂ (5 hr)Normal Children & Adults21%-47% of intravenous bolus[1-¹³C]galactose[2]
[1-¹³C]galactose Elimination as ¹³CO₂ (5 hr)Classic Galactosemic Patients3%-6% of intravenous bolus[1-¹³C]galactose[2]
Galactose-1-Phosphate ConcentrationErythrocytes from healthy subjects1.9 +/- 0.5 micromol/L(RBC)D-[1-¹³C]galactose[3]
Galactose-1-Phosphate ConcentrationErythrocytes from classic galactosemia patients142 +/- 38 micromol/L(RBC)D-[1-¹³C]galactose[3]
Free Galactose ConcentrationErythrocytes from healthy subjects0.43 +/- 0.20 micromol/L(RBC)D-[1-¹³C]galactose[3]
Free Galactose ConcentrationErythrocytes from classic galactosemia patients3.8 +/- 1.7 micromol/L(RBC)D-[1-¹³C]galactose[3]

Experimental Protocols

Protocol 1: In Vitro Metabolic Labeling of Adherent Mammalian Cells

This protocol provides a general framework for tracing the metabolism of D-galactose in adherent mammalian cells.[1]

Materials:

  • Mammalian cell line of interest (e.g., HepG2, CHO cells)

  • Complete cell culture medium (e.g., DMEM)

  • Glucose-free and Galactose-free DMEM

  • [U-¹³C₆]-D-Galactose (or other desired labeled variant)

  • Dialyzed Fetal Bovine Serum (dFBS)

  • Phosphate-buffered saline (PBS), ice-cold

  • Quenching solution: 80% Methanol (B129727) in water, chilled to -80°C

  • Cell scrapers

  • Microcentrifuge tubes

  • Centrifuge capable of 4°C and >15,000 x g

  • LC-MS/MS system

Procedure:

  • Cell Culture:

    • Seed adherent mammalian cells in a multi-well plate at a density that will result in approximately 80% confluency at the time of the experiment.

    • Culture in complete medium overnight at 37°C and 5% CO₂.

  • Preparation of Labeling Medium:

    • Prepare the experimental medium by supplementing glucose-free, galactose-free DMEM with the desired concentration of [U-¹³C₆]-D-Galactose (e.g., 10 mM) and dFBS.

    • Warm the medium to 37°C.

  • Metabolic Labeling:

    • Aspirate the standard culture medium from the cells.

    • Wash the cells twice with warm PBS to remove any residual glucose.

    • Add the pre-warmed ¹³C-D-Galactose labeling medium to the cells.

    • Incubate for a time course (e.g., 0, 1, 4, 8, 24 hours) at 37°C and 5% CO₂. The exact duration will depend on the expected rate of metabolism.[1]

  • Quenching and Metabolite Extraction:

    • At each time point, remove the plate from the incubator and immediately aspirate the labeling medium.

    • Quickly wash the cells with ice-cold PBS to remove the extracellular label.

    • Immediately add 1 mL of ice-cold (-80°C) 80% methanol to each well to quench all enzymatic activity.[1]

    • Scrape the cells and transfer the cell lysate to a pre-chilled microcentrifuge tube.

    • Centrifuge at >15,000 x g for 10 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant containing the metabolites to a new tube.

    • Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.

  • Sample Analysis:

    • Reconstitute the dried metabolite extract in a suitable solvent for LC-MS/MS analysis.

    • Analyze the samples using an LC-MS/MS system to identify and quantify the labeled metabolites.

    • Monitor the mass isotopologue distributions (MIDs) for key metabolites of the Leloir pathway and glycolysis (e.g., Galactose-1-Phosphate, Glucose-6-Phosphate, Lactate).[1]

  • Data Analysis:

    • Process the raw MS data to determine the fractional labeling of each metabolite.

    • Correct the MIDs for the natural abundance of ¹³C.

    • Use the corrected labeling data to calculate metabolic flux rates, often with the aid of specialized software.[1]

Protocol 2: In Vivo [1-¹³C]Galactose Breath Test (Adapted from Human Studies)

This protocol outlines the principle of a whole-body galactose oxidation study.[2]

Materials:

  • [1-¹³C]D-Galactose

  • Sterile saline for injection

  • Breath collection bags or gas-tight vials

  • Isotope-ratio mass spectrometer (IRMS)

Procedure:

  • Baseline Breath Sample:

    • Collect a baseline breath sample from the subject after an overnight fast to determine the background ¹³CO₂/¹²CO₂ ratio.[1]

  • Tracer Administration:

    • Administer a weight-based bolus of [1-¹³C]D-Galactose, typically intravenously, dissolved in sterile saline.[1]

  • Breath Collection:

    • Collect breath samples at regular intervals (e.g., every 15-30 minutes) for a period of up to 5 hours.[1]

  • Sample Analysis:

    • Analyze the collected breath samples using an IRMS to measure the ¹³CO₂/¹²CO₂ ratio.

  • Data Analysis:

    • Calculate the rate of ¹³CO₂ excretion over time, which reflects the rate of whole-body galactose oxidation.

Visualizations

Metabolic_Labeling_Workflow cluster_cell_culture Cell Culture cluster_labeling Metabolic Labeling cluster_extraction Metabolite Extraction cluster_analysis Analysis start Seed Adherent Cells culture Overnight Culture (37°C, 5% CO₂) start->culture wash1 Wash with PBS culture->wash1 add_label Add ¹³C-Galactose Medium wash1->add_label incubate Incubate (Time Course) add_label->incubate quench Quench with Cold Methanol incubate->quench scrape Scrape and Collect Lysate quench->scrape centrifuge Centrifuge scrape->centrifuge extract Collect Supernatant centrifuge->extract dry Dry Extract extract->dry reconstitute Reconstitute dry->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms data_analysis Data Analysis lcms->data_analysis

Caption: Experimental workflow for stable isotope tracing.

Leloir_Pathway cluster_pathway Leloir Pathway cluster_downstream Downstream Pathways Gal β-D-Galactose (Isotopically Labeled) Gal1P Galactose-1-Phosphate Gal->Gal1P GALK UDPGal UDP-Galactose Gal1P->UDPGal GALT UDPGlc UDP-Glucose UDPGal->UDPGlc GALE Glycosylation Glycoprotein & Glycolipid Synthesis UDPGal->Glycosylation Glc1P Glucose-1-Phosphate UDPGlc->Glc1P UGP Glycolysis Glycolysis Glc1P->Glycolysis Glycogenesis Glycogen Synthesis Glc1P->Glycogenesis

Caption: Incorporation of isotopic galactose via the Leloir pathway.

References

Application Notes and Protocols for the Study of beta-D-galactose in Cancer Cell Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cancer cells are known for their altered metabolic profiles, most notably a reliance on aerobic glycolysis, a phenomenon termed the Warburg effect. This metabolic shift provides cancer cells with the necessary building blocks for rapid proliferation. Exploiting these metabolic vulnerabilities is a promising avenue for cancer therapy. One such approach involves the use of beta-D-galactose, a C-4 epimer of glucose, to selectively target cancer cells.

Unlike glucose, the metabolism of this compound through glycolysis yields no net ATP, forcing cells to rely on oxidative phosphorylation (OXPHOS) for energy production.[1][2] This metabolic switch can be detrimental to certain cancer cells, particularly those with specific oncogenic mutations, such as in the AKT signaling pathway, which promotes glycolysis.[3][4] The increased reliance on OXPHOS can lead to an overproduction of reactive oxygen species (ROS), inducing oxidative stress and ultimately leading to cell death.[4][5] These application notes provide an overview of the principles and detailed protocols for studying the effects of this compound on cancer cell metabolism.

Key Concepts

  • Metabolic Reprogramming: The substitution of glucose with galactose in cell culture media forces a shift from glycolysis to oxidative phosphorylation for ATP production.[6]

  • Selective Cytotoxicity: Cancer cells with hyperactive AKT signaling are particularly sensitive to galactose-induced metabolic stress, leading to ROS-mediated cell death.[3][5]

  • Leloir Pathway: Galactose is metabolized through the Leloir pathway to be converted into glucose-6-phosphate, which can then enter glycolysis.[3][7]

  • Oxidative Stress: The increased mitochondrial activity in the presence of galactose can lead to elevated levels of reactive oxygen species (ROS), causing cellular damage and apoptosis.[8]

Data Presentation

Table 1: Effects of Galactose on Cancer Cell Viability
Cell LineCancer TypeKey GenotypeGalactose ConcentrationEffect on ViabilityReference
AKT-expressing mammary epithelial cellsBreastConstitutively active AKT1Not specifiedSignificant cell death and declined viability[4]
MYC-expressing mammary epithelial cellsBreastConstitutively active MYCNot specifiedReadily proliferated[4]
Neuroblastoma cells (N2a, SH-SY5Y)NeuroblastomaNot specified≥ 30 g/LInhibition of proliferation and colony formation[9]
Glioblastoma multiforme (GBM) U87OE and U87vIIIGlioblastomaOver-expressed or hyper-activated EGFRNot specifiedGreater growth inhibition and cell death compared to wild type[2]
HepG2Hepatocellular carcinomaNot specified80 µM KR in galactose medium44.4% increase in apoptosis compared to control[10]
Table 2: Metabolic Shift Induced by Galactose in Cancer Cells
Cell LineParameterConditionFold Change/Percentage ChangeReference
HepG2Oxygen Consumption Rate (OCR)Galactose vs. Glucose~46% increase[10]
HepG2Extracellular Acidification Rate (ECAR)Galactose vs. Glucose~26.8% decrease[10]
Human primary muscle cellsBasal Mitochondrial OCRGalactose vs. High/Low Glucose~40% increase[6]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the effect of this compound on the viability of adherent cancer cells.

Materials:

  • Cancer cell line of interest

  • Complete culture medium (e.g., DMEM, RPMI-1640) with 10% FBS and 1% penicillin-streptomycin

  • Glucose-free DMEM

  • This compound (cell culture grade)

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Treatment with Galactose:

    • Prepare treatment media: Supplement glucose-free DMEM with varying concentrations of this compound (e.g., 0, 5, 10, 20, 50 mM). Ensure the media also contains other necessary supplements like L-glutamine, pyruvate (B1213749), and serum. A control medium with a standard glucose concentration (e.g., 25 mM) should also be prepared.

    • After 24 hours of cell attachment, carefully aspirate the culture medium from each well.

    • Wash the cells once with sterile PBS.

    • Add 100 µL of the prepared treatment media to the respective wells.

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of MTT solution (5 mg/mL) to each well.[7][11]

    • Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Solubilization of Formazan Crystals:

    • Carefully aspirate the medium containing MTT without disturbing the formazan crystals.

    • Add 100 µL of solubilization solution to each well.[11]

    • Mix thoroughly with a pipette to ensure complete dissolution of the formazan crystals.

  • Absorbance Measurement:

    • Read the absorbance at 570 nm using a microplate reader.[12]

    • Use a reference wavelength of 630 nm if desired to reduce background noise.[12]

    • Calculate cell viability as a percentage of the control (cells grown in standard glucose medium).

Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol describes the use of the fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFDA) to measure intracellular ROS levels.

Materials:

  • Cancer cell line of interest

  • Culture media (glucose-containing and galactose-containing)

  • DCFDA (or Carboxy-H2DCFDA)

  • Phosphate-buffered saline (PBS) or HEPES-buffered saline solution (HBSS)

  • Positive control (e.g., H2O2)

  • Flow cytometer or fluorescence microplate reader

Procedure:

  • Cell Culture and Treatment:

    • Culture cells to 70-80% confluency.

    • Treat the cells with glucose-containing (control) or galactose-containing medium for the desired time period (e.g., 3, 6, 12, 24 hours).

  • Loading with DCFDA:

    • Prepare a fresh stock solution of DCFDA in sterile DMSO.[13]

    • Wash the cells twice with warm PBS or HBSS to remove any residual medium.[13]

    • Load the cells with DCFDA at a final concentration of 1-10 µM in serum-free medium.[14]

    • Incubate for 30 minutes at 37°C in the dark.[13]

  • Washing and Analysis:

    • Remove the DCFDA-containing medium and wash the cells twice with PBS or HBSS.[13]

    • Add fresh medium (or PBS/HBSS) to the cells.

    • Immediately analyze the fluorescence using a flow cytometer (Excitation: 488 nm, Emission: 530 nm) or a fluorescence microplate reader.[13]

  • Data Analysis:

    • Quantify the mean fluorescence intensity of the cell population.

    • Express the ROS levels in galactose-treated cells as a fold change relative to the control cells.

Analysis of Cellular Respiration and Glycolysis (Seahorse XF Assay)

This protocol outlines the use of the Seahorse XF Analyzer to measure the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR).

Materials:

  • Cancer cell line of interest

  • Seahorse XF cell culture microplates

  • Seahorse XF Calibrant solution

  • Seahorse XF Base Medium

  • Glucose, this compound, glutamine, pyruvate

  • Seahorse XF Cell Mito Stress Test Kit (Oligomycin, FCCP, Rotenone/Antimycin A)

  • Seahorse XF Glycolysis Stress Test Kit (Glucose, Oligomycin, 2-Deoxyglucose)

  • Seahorse XF Analyzer

Procedure:

  • Cell Seeding:

    • Seed cells in a Seahorse XF microplate at a pre-determined optimal density (typically 20,000-80,000 cells/well) in their standard growth medium.[15]

    • Incubate overnight at 37°C in a 5% CO2 incubator.

  • Culture in Galactose Medium (Pre-treatment):

    • The following day, replace the standard growth medium with medium containing either glucose or galactose.

    • Incubate for a desired period to allow for metabolic adaptation (e.g., 24 hours).

  • Seahorse Assay:

    • Hydrate the sensor cartridge with Seahorse XF Calibrant overnight at 37°C in a non-CO2 incubator.[15]

    • On the day of the assay, replace the culture medium with the appropriate unbuffered Seahorse XF Base Medium (supplemented with either glucose or galactose, along with pyruvate and glutamine).

    • Incubate the cells in a non-CO2 incubator at 37°C for 1 hour prior to the assay.[16]

    • Load the injection ports of the sensor cartridge with the compounds from the Mito Stress Test Kit or Glycolysis Stress Test Kit.

    • Perform the assay according to the manufacturer's instructions, measuring baseline OCR and ECAR, and the response to the injected compounds.[17]

  • Data Analysis:

    • Normalize the OCR and ECAR data to cell number.

    • Calculate key parameters of mitochondrial respiration (basal respiration, ATP production, maximal respiration, spare respiratory capacity) and glycolysis (glycolysis, glycolytic capacity, glycolytic reserve).

Mandatory Visualizations

Leloir_Pathway cluster_extracellular Extracellular Space cluster_cell Cytoplasm Galactose_ext β-D-Galactose Galactose_int β-D-Galactose Galactose_ext->Galactose_int GLUT1/3 alpha_Galactose α-D-Galactose Galactose_int->alpha_Galactose GALM Galactose_1P Galactose-1-Phosphate alpha_Galactose->Galactose_1P GALK (ATP -> ADP) UDP_Galactose UDP-Galactose Galactose_1P->UDP_Galactose GALT UDP_Glucose UDP-Glucose UDP_Galactose->UDP_Glucose GALE Glucose_1P Glucose-1-Phosphate UDP_Glucose->Glucose_1P UGP2 Glucose_6P Glucose-6-Phosphate Glucose_1P->Glucose_6P PGM Glycolysis Glycolysis Glucose_6P->Glycolysis

Caption: The Leloir Pathway for this compound metabolism.

AKT_Signaling_and_Galactose cluster_pathway AKT Signaling Pathway cluster_galactose_effect Effect of Galactose Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor PI3K PI3K Receptor->PI3K AKT AKT (active) PI3K->AKT Glycolysis_up Increased Glycolysis (Warburg Effect) AKT->Glycolysis_up Cell_Survival Cell Survival & Proliferation AKT->Cell_Survival Cell_Death Cell Death Glycolysis_up->Cell_Death is bypassed by galactose Galactose β-D-Galactose OXPHOS Forced Oxidative Phosphorylation Galactose->OXPHOS ROS Increased ROS OXPHOS->ROS ROS->Cell_Death induces

Caption: Galactose circumvents AKT-driven glycolysis, leading to ROS-mediated cell death.

Experimental_Workflow cluster_setup Experimental Setup cluster_assays Assays cluster_analysis Data Analysis Cell_Culture 1. Culture Cancer Cells in Standard Glucose Medium Treatment 2. Replace with Galactose-Containing Medium Cell_Culture->Treatment Viability 3a. Cell Viability Assay (e.g., MTT) Treatment->Viability Metabolism 3b. Metabolic Analysis (e.g., Seahorse XF) Treatment->Metabolism ROS_Measurement 3c. ROS Measurement (e.g., DCFDA) Treatment->ROS_Measurement Data_Quantification 4. Quantify Results (IC50, OCR/ECAR, Fold Change) Viability->Data_Quantification Metabolism->Data_Quantification ROS_Measurement->Data_Quantification Interpretation 5. Interpret Metabolic Phenotype and Vulnerabilities Data_Quantification->Interpretation

Caption: General experimental workflow for studying the effects of galactose on cancer cells.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing β-D-Galactose for Senescence Induction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing β-D-galactose to induce cellular senescence. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the successful design and execution of your experiments.

Troubleshooting Guide

This guide addresses common problems encountered during the induction of senescence with β-D-galactose and the subsequent detection using the Senescence-Associated β-Galactosidase (SA-β-gal) assay.

Problem Possible Cause Suggested Solution
No or low percentage of senescent (blue-stained) cells 1. Suboptimal D-galactose concentration: The concentration may be too low to induce senescence in your specific cell type.[1][2][3] 2. Insufficient incubation time: The duration of D-galactose exposure may be too short for the senescent phenotype to develop.[1][4] 3. Incorrect pH of staining solution: The pH of the X-gal staining solution must be precisely 6.0 to detect SA-β-gal activity, distinguishing it from the lysosomal β-galactosidase active at pH 4.0.[5][6] 4. Cell type resistance: Some cell lines, particularly cancer cells, may be resistant to D-galactose-induced senescence.1. Perform a dose-response experiment: Test a range of D-galactose concentrations (e.g., 10-300 mM) to determine the optimal concentration for your cells.[1][2][7] 2. Perform a time-course experiment: Extend the incubation period after D-galactose treatment (e.g., from 48 hours to 10 days) to allow for the full development of senescent characteristics.[1][8] 3. Verify and calibrate pH: Ensure the citric acid/sodium phosphate (B84403) buffer for the staining solution is freshly prepared and calibrated to exactly pH 6.0.[5][6] Avoid incubating in a CO₂ incubator which can lower the buffer's pH.[5] 4. Use positive controls: Include a positive control cell population known to undergo senescence (e.g., late-passage normal human fibroblasts or cells treated with a known senescence inducer like doxorubicin).[5][9]
High levels of cell death 1. D-galactose concentration is too high: Excessive concentrations can induce apoptosis or necrosis instead of senescence.[1][3] 2. Osmotic stress: High concentrations of D-galactose can cause osmotic stress, leading to cell death.[2]1. Lower the D-galactose concentration: Refer to your dose-response curve to select a concentration that induces senescence with minimal cytotoxicity. 2. Gradual adaptation: Consider gradually increasing the D-galactose concentration over 24-48 hours to allow cells to adapt.
High background staining (False positives) 1. Cell confluency: Over-confluent cultures can sometimes express SA-β-gal activity, even in the absence of senescence.[5][10] 2. Extended staining incubation: Staining for excessively long periods (e.g., >24 hours) can lead to the development of color in non-senescent cells.[11] 3. Endogenous enzyme activity: Certain cell types, like macrophages and osteoclasts, have high intrinsic β-galactosidase activity that can be detected at pH 6.0.[10][12]1. Maintain sub-confluent cultures: Perform the SA-β-gal assay on cells that are approximately 70-80% confluent.[5][6][13] 2. Optimize staining time: Check for blue color development periodically (e.g., every 2-4 hours) and stop the reaction when the positive control is clearly stained but the negative control is not.[11] Incubation is typically optimal between 12-16 hours.[5][8] 3. Use multiple markers: Confirm senescence with additional markers such as p16INK4a or p21 expression, Lamin B1 downregulation, or the presence of senescence-associated heterochromatin foci (SAHF).[5][14][15]
Inconsistent results between experiments 1. Variable cell passage number: Cells at higher passages are closer to replicative senescence and may respond differently to D-galactose. 2. Inconsistent seeding density: The density at which cells are plated can affect their proliferation rate and response to treatment.[9] 3. Reagent variability: The age and storage of reagents, especially the X-gal solution, can impact staining efficiency.1. Use a consistent, low passage number: Standardize the passage number of cells used for all related experiments.[9] 2. Standardize seeding density: Ensure cells are seeded at the same density for every experiment to achieve consistent confluency at the time of treatment and staining. 3. Prepare fresh solutions: Always prepare the SA-β-gal staining solution fresh for each experiment.[6][8]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism behind β-D-galactose-induced senescence?

A1: D-galactose can induce cellular senescence, particularly premature aging phenotypes, through the generation of oxidative stress.[2] In excess, D-galactose can be converted to galactitol, which leads to osmotic stress, and can also form advanced glycation end products (AGEs).[4] These processes result in an increase in intracellular reactive oxygen species (ROS), which can cause DNA damage, mitochondrial dysfunction, and activation of senescence pathways involving key regulators like p53 and p21.[1][16]

Q2: How do I determine the optimal concentration of β-D-galactose for my cell line?

A2: The optimal concentration of D-galactose is highly cell-type dependent.[1][2] To determine the ideal concentration, you should perform a dose-response experiment. Culture your cells with a range of D-galactose concentrations (e.g., 1 g/L, 10 g/L, 20 g/L, 50 g/L) for a fixed period (e.g., 48-72 hours) and then assess the percentage of SA-β-gal positive cells and cell viability (e.g., using a Trypan Blue or MTT assay). The optimal concentration will be the one that yields a high percentage of senescent cells with minimal cell death.[3][17][18]

Q3: Why is the SA-β-gal assay performed at pH 6.0?

A3: The SA-β-gal assay is performed at a suboptimal pH of 6.0 to specifically detect the β-galactosidase activity that is upregulated in senescent cells. All cells contain a lysosomal β-galactosidase that is optimally active at an acidic pH of 4.0.[5] In senescent cells, there is a significant increase in the mass and activity of lysosomes, which allows for the detection of β-galactosidase activity even at the less favorable pH of 6.0.[19][20] This pH difference helps to distinguish senescent cells from healthy, quiescent, or immortalized cells.[5]

Q4: Can I use a fluorescence-based assay instead of the colorimetric X-gal method?

A4: Yes, fluorescence-based assays are an excellent alternative.[5] They typically use a fluorogenic substrate like 5-dodecanoylaminofluorescein (B34368) di-β-D-galactopyranoside (C12FDG).[5][21] These methods are often more sensitive and quantitative, allowing for analysis by flow cytometry or fluorescence microscopy.[5][22][23] This enables a more precise measurement of differences in β-galactosidase activity within a cell population.[5]

Q5: Is SA-β-gal staining sufficient to confirm cellular senescence?

A5: While SA-β-gal activity is a widely used and reliable biomarker, it is not entirely specific to senescence.[5][19] For example, confluent cells or certain differentiated cell types can also show positive staining.[10] Therefore, it is highly recommended to use at least one additional, independent marker to confirm the senescent state.[14] Commonly used co-markers include the upregulation of cell cycle inhibitors like p16INK4a and p21, the downregulation of Lamin B1, or the formation of senescence-associated heterochromatin foci (SAHF).[1][5][15]

Q6: How should I prepare my positive and negative controls?

A6: For a positive control, you can use a normal, non-transformed cell line (e.g., human fibroblasts) induced to senesce through other means, such as replicative exhaustion (high passage number), oxidative stress (e.g., H₂O₂ treatment), or treatment with a DNA-damaging agent like doxorubicin (B1662922) or etoposide.[5][9] For a negative control, use early-passage, actively proliferating cells of the same type or a cancer cell line that does not readily senesce.[5]

Data Presentation: D-Galactose Concentration for Senescence Induction

The effective concentration and duration of D-galactose treatment vary significantly across different cell types. The following table summarizes conditions reported in the literature.

Cell TypeOrganismConcentrationDurationOutcome/Notes
Glioblastoma (C6, U87MG)Rat, Human222 mM7-8 daysOptimal for inducing senescence; led to reduced proliferation and increased SA-β-gal activity.[1]
Astrocytes (CRT)Human50 g/L (~277 mM)5 daysInduced a senescent phenotype with increased SA-β-gal activity and expression of p16, p53, and p21.[17]
Human Bone Marrow MSCsHuman20 g/L (~111 mM)72 hoursInduced senescence in a time- and concentration-dependent manner.[3]
Human Dental Pulp CellsHuman10 g/L (~55.5 mM)72 hoursEffectively induced aging phenotypes and increased p16 and p21 expression.[18]
Intestinal Epithelial Cells (IEC-6)Rat200 mg/mL48 hoursConcentration based on dose-response evaluation of cell viability and SA-β-gal staining.[4]
Kidney Epithelial Cells (LLC-PK1)Pig300 mM120 hours86% of cells became positive for SA-β-gal staining.[2]
Neural Stem CellsMouse10-20 µM24 hoursSignificantly increased SA-β-gal activity and decreased cell proliferation.[7]
Human Embryo Lung Fibroblasts (MRC-5)HumanNot specifiedNot specifiedD-Gal treatment increased SA-β-gal activity and p21 expression.[16]

Experimental Protocols

Protocol 1: Optimizing D-Galactose Concentration and Induction of Senescence

This protocol provides a framework for determining the optimal D-galactose concentration and subsequently inducing senescence for further analysis.

Materials:

  • Target cells (low passage)

  • Complete cell culture medium

  • D-galactose (cell culture grade)

  • Phosphate-Buffered Saline (PBS)

  • 6-well or 12-well cell culture plates

  • Cell viability assay kit (e.g., MTT or Trypan Blue)

  • SA-β-Galactosidase Staining Kit (see Protocol 2 for components)

Procedure:

  • Cell Seeding: Plate cells at a density that will allow them to reach 70-80% confluency within 24-48 hours.

  • Dose-Response Setup: Prepare a stock solution of D-galactose in complete medium. Perform serial dilutions to create a range of final concentrations to test (e.g., 0 mM, 28 mM, 55 mM, 111 mM, 222 mM, 300 mM). Include a vehicle-only control (0 mM).

  • Treatment: After cells have adhered (24 hours post-seeding), replace the medium with the D-galactose-containing media.

  • Incubation: Culture the cells for a predetermined period, typically between 48 hours and 8 days, depending on the cell type.[1][4] Change the medium every 2-3 days if the incubation period is long.[8]

  • Assessment:

    • Phase 1 (Optimization): After the incubation period, assess cell viability for each concentration. In parallel, perform SA-β-gal staining (Protocol 2) on a duplicate set of plates.

    • Phase 2 (Induction): Use the optimal concentration (highest percentage of SA-β-gal positive cells with low cytotoxicity) for your definitive experiments.

  • Analysis: Quantify the percentage of blue-stained cells under a light microscope for the optimization phase. Proceed with downstream assays (e.g., Western blot for p21/p16, SASP analysis) for the induction phase.[8]

Protocol 2: Cytochemical Detection of Senescence-Associated β-Galactosidase (SA-β-gal)

This protocol is adapted from standard methods for staining cells with X-gal.[1][8]

Materials:

  • Cells treated as per Protocol 1

  • PBS

  • Fixative Solution: 2% formaldehyde (B43269) / 0.2% glutaraldehyde (B144438) in PBS

  • SA-β-gal Staining Solution (prepare fresh, protect from light):

    • 1 mg/mL X-gal (5-bromo-4-chloro-3-indolyl β-D-galactopyranoside)

    • 40 mM Citric Acid/Sodium Phosphate Buffer, pH 6.0

    • 5 mM Potassium Ferrocyanide

    • 5 mM Potassium Ferricyanide

    • 150 mM NaCl

    • 2 mM MgCl₂

Procedure:

  • Wash: Gently wash the cells twice with PBS.

  • Fix: Add the Fixative Solution to cover the cell monolayer and incubate for 3-5 minutes at room temperature.[8]

  • Wash: Wash the cells three times with PBS.

  • Stain: Add the freshly prepared SA-β-gal Staining Solution to the cells, ensuring the monolayer is completely covered.

  • Incubate: Incubate the cells at 37°C in a non-CO₂ incubator for 12-16 hours, or until a distinct blue precipitate develops in senescent cells.[8] Protect the plates from light during incubation.

  • Visualize: After incubation, wash the cells with PBS. View and capture images using a bright-field microscope. Senescent cells will appear blue.

  • Quantify: Count the number of blue-stained cells and the total number of cells in several random fields of view to determine the percentage of senescent cells.

Visualizations: Workflows and Pathways

experimental_workflow cluster_prep Phase 1: Preparation cluster_opt Phase 2: Optimization cluster_exp Phase 3: Definitive Experiment seed Seed Cells in Multi-Well Plates adhere Allow Cells to Adhere (24h) seed->adhere treat Treat with D-Galactose (Dose-Response & Time-Course) adhere->treat incubate Incubate (e.g., 48h - 8 days) treat->incubate assess Assess Viability & SA-β-gal Staining incubate->assess determine Determine Optimal Concentration & Duration assess->determine induce Induce Senescence with Optimal Conditions determine->induce confirm Confirm Senescence (SA-β-gal + Other Markers) induce->confirm downstream Downstream Analysis (e.g., Western Blot, SASP ELISA) confirm->downstream

Caption: Workflow for optimizing D-galactose concentration and inducing senescence.

senescence_pathway dgal Excess β-D-Galactose stress Oxidative & Osmotic Stress dgal->stress ros Increased ROS stress->ros dna_damage DNA Damage Response ros->dna_damage p53 p53 / p21 Activation dna_damage->p53 cdk CDK Inhibition p53->cdk arrest Cell Cycle Arrest cdk->arrest senescence Cellular Senescence Phenotype (SA-β-gal, SASP, Morphological Changes) arrest->senescence

Caption: Simplified signaling pathway for D-galactose-induced cellular senescence.

References

Technical Support Center: Senescence-Associated β-Galactosidase (SA-β-gal) Staining

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Senescence-Associated β-Galactosidase (SA-β-gal) staining.

Frequently Asked Questions (FAQs)

Q1: What is the principle behind SA-β-gal staining?

A1: SA-β-gal staining is a widely used biomarker to identify senescent cells.[1] The assay detects increased activity of the lysosomal enzyme β-galactosidase at a suboptimal pH of 6.0.[2][3] While all cells have lysosomal β-galactosidase (optimally active at pH 4.0), senescent cells exhibit a significant increase in the number and mass of lysosomes, leading to a detectable enzymatic activity at pH 6.0.[4][5] This increased activity is thought to be due to the accumulation of damaged macromolecules in senescent cells.[6] The enzyme cleaves the chromogenic substrate X-gal (5-bromo-4-chloro-3-indolyl β-D-galactopyranoside), producing an insoluble blue precipitate in senescent cells.[7][8]

Q2: Is SA-β-gal a specific marker for senescence?

A2: While SA-β-gal is a widely used and reliable marker, it is not entirely specific to senescence.[7] Increased activity can also be observed in non-senescent contexts such as in confluent cell cultures, during differentiation, or in response to certain chemical inducers.[2][9] Therefore, it is recommended to use SA-β-gal staining in conjunction with other senescence markers, such as p16INK4a expression, senescence-associated heterochromatin foci (SAHF), or the absence of proliferation markers like Ki-67.[4][9]

Q3: What are the critical parameters in the SA-β-gal staining protocol?

A3: Several parameters are critical for successful and reproducible SA-β-gal staining. These include:

  • pH of the staining solution: This is a crucial factor. The assay is designed to be performed at pH 6.0. Deviations can lead to false positives (at lower pH) or false negatives (at higher pH).[10][11]

  • Fixation: The choice of fixative and the fixation time can significantly impact the preservation of enzyme activity and cell morphology. Mild fixation is generally recommended.[12]

  • Incubation time: Insufficient incubation can result in weak or no staining (false negatives), while prolonged incubation can lead to background staining in non-senescent cells (false positives).[13][14]

  • Cell confluency: Performing the assay on subconfluent cells is important, as confluent cells can sometimes show positive staining.[2][15]

  • Reagent quality and preparation: Using freshly prepared staining solution and ensuring all components are fully dissolved is essential for optimal results.[10][15]

Troubleshooting Guide

This section addresses common issues encountered during SA-β-gal staining in a question-and-answer format.

Issue 1: No blue staining or very weak signal in expected senescent cells.

Q: I don't see any blue cells, or the staining is very faint, even in my positive control. What could be wrong?

A: This issue, a potential false negative, can arise from several factors. Refer to the troubleshooting workflow below and the detailed explanations.

Troubleshooting Workflow: No/Weak Staining

No_Staining_Troubleshooting start No or Weak Staining q1 Is the staining solution pH correct (5.9-6.1)? start->q1 s1_yes Check Incubation Time q1->s1_yes Yes s1_no Adjust pH with HCl/NaOH q1->s1_no No q2 Was the incubation time sufficient (overnight)? s1_yes->q2 end Staining Successful s1_no->end s2_yes Verify Reagent Quality q2->s2_yes Yes s2_no Increase incubation time q2->s2_no No q3 Are reagents fresh and properly dissolved? s2_yes->q3 s2_no->end s3_yes Check Fixation Protocol q3->s3_yes Yes s3_no Prepare fresh reagents q3->s3_no No q4 Was fixation too harsh or too long? s3_yes->q4 s3_no->end s4_yes Optimize fixation (e.g., shorter time, milder fixative) q4->s4_yes Yes s4_no Consider Senescence Induction Efficiency q4->s4_no No s4_yes->end s4_no->end

Caption: Troubleshooting decision tree for no or weak SA-β-gal staining.

  • Incorrect pH of the staining solution: A pH higher than 6.1 can significantly reduce enzyme activity, leading to false negatives.[10][11] Always verify the pH of your final staining solution and adjust it if necessary.

  • Insufficient incubation time: While blue color can be detected within 2 hours, maximal staining often requires 12-16 hours or even overnight incubation.[4] Optimal incubation time may vary depending on the cell type.[2]

  • Problem with reagents: Ensure that the X-gal solution is fresh (stable for about one month at -20°C when protected from light) and that all components of the staining solution are fully dissolved.[10][13] Precipitates in the stock solutions should be redissolved by gentle warming.[10]

  • Harsh fixation: Over-fixation can destroy the β-galactosidase enzyme.[12] Keep fixation conditions as mild as possible. For instance, a longer fixation time of 15 minutes can significantly decrease staining.[4]

  • Inefficient senescence induction: If you are inducing senescence, it's possible the treatment was not effective. Confirm senescence with other markers if possible.[15]

  • Incubation in a CO2 incubator: Do not use a CO2 incubator for the staining step, as the CO2 can lower the pH of the staining buffer.[10][12] Use a dry incubator instead.

Issue 2: High background staining or positive staining in control cells.

Q: My control (non-senescent) cells are also staining blue. How can I reduce this background?

A: This is a common issue, often referred to as false positives. The following steps can help you troubleshoot.

Troubleshooting Workflow: High Background/False Positives

High_Background_Troubleshooting start High Background/False Positives q1 Is the staining solution pH correct (5.9-6.1)? start->q1 s1_yes Check Incubation Time q1->s1_yes Yes s1_no Adjust pH with HCl/NaOH q1->s1_no No q2 Was the incubation time too long? s1_yes->q2 end Staining Optimized s1_no->end s2_yes Reduce incubation time q2->s2_yes Yes s2_no Check Cell Confluency q2->s2_no No s2_yes->end q3 Are the cells overgrown or confluent? s2_no->q3 s3_yes Use subconfluent cultures (50-70%) q3->s3_yes Yes s3_no Verify Sample Type Specifics q3->s3_no No s3_yes->end s3_no->end

Caption: Troubleshooting decision tree for high background or false positive SA-β-gal staining.

  • Incorrect pH of the staining solution: A pH lower than 5.9 can lead to the detection of endogenous lysosomal β-galactosidase in non-senescent cells, causing false positives.[4][10]

  • Prolonged incubation: Extended incubation times can cause a gradual increase in background staining in control cells.[13][14] It is crucial to optimize the incubation time for your specific cell type and experimental conditions.

  • High cell confluency: Cells that are confluent or overgrown can sometimes exhibit positive SA-β-gal staining. It is recommended to use subconfluent cultures (around 50-70% confluency).[2][15]

  • Premature senescence: Some primary cell cultures may contain a fraction of prematurely senescent cells even at early passages.[14]

  • Tissue-specific considerations: Some tissues may naturally have higher endogenous β-galactosidase activity. In such cases, careful optimization and comparison with appropriate negative controls are essential.[6]

Issue 3: Crystalline precipitates on cells or in the well.

Q: I see blue or colorless crystals in my wells after staining. What are these and how can I get rid of them?

A: These crystals are likely precipitates of X-gal.[13]

  • Cause: This can occur if the X-gal is not fully dissolved in the staining solution or if the solution is old.

  • Solution:

    • Ensure the 20x X-gal stock solution is properly prepared by dissolving it completely in DMF.[13]

    • Warm the staining solution to 37°C for a few minutes to help dissolve any precipitates before adding it to the cells.[10]

    • Use freshly prepared staining solution.

    • Store the X-gal stock solution in polypropylene (B1209903) or glass tubes, not polystyrene.[13]

Experimental Protocols & Data

Standard SA-β-gal Staining Protocol for Cultured Cells

This protocol is a general guideline and may require optimization for specific cell types.

Experimental Workflow: SA-β-gal Staining of Cultured Cells

Staining_Workflow start Start: Seed Cells step1 Wash with PBS start->step1 step2 Fix Cells step1->step2 step3 Wash with PBS step2->step3 step4 Add Staining Solution step3->step4 step5 Incubate at 37°C (no CO2) step4->step5 step6 Wash and Observe step5->step6 end End: Quantify Staining step6->end

Caption: General experimental workflow for SA-β-gal staining of cultured cells.

  • Cell Seeding: Seed cells in a multi-well plate and culture until they reach the desired confluency (typically 50-70%).[15]

  • Washing: Aspirate the culture medium and wash the cells twice with Phosphate-Buffered Saline (PBS).[4]

  • Fixation: Fix the cells with a fixative solution (e.g., 1% formaldehyde (B43269) or 0.2% glutaraldehyde (B144438) in PBS) for 3-5 minutes at room temperature.[4][6]

  • Washing: Wash the cells twice with PBS.[4]

  • Staining: Add the freshly prepared SA-β-gal staining solution to each well.

  • Incubation: Incubate the plate at 37°C in a dry incubator (not a CO2 incubator) for 2 to 16 hours, or until a blue color develops in senescent cells.[4][12] Protect the plate from light.

  • Observation and Quantification: After incubation, wash the cells with PBS and observe them under a bright-field microscope. The percentage of blue, SA-β-gal-positive cells can be determined by counting at least 100 cells in several random fields.[4]

SA-β-gal Staining Solution Components

The following table outlines the typical components and their final concentrations in the staining solution.

ComponentStock ConcentrationFinal ConcentrationPurpose
X-gal20 mg/mL in DMF1 mg/mLChromogenic substrate
Potassium Ferrocyanide50 mM5 mMForms a precipitate with the reaction product
Potassium Ferricyanide50 mM5 mMForms a precipitate with the reaction product
Magnesium Chloride1 M2 mMCofactor for β-galactosidase
Citric Acid/Sodium Phosphate Buffer5x (pH 6.0)1xMaintains the suboptimal pH of 6.0

Table based on information from various protocols.[4][11]

Optimization of Staining Parameters for Liver Tissue

The following table summarizes data from a study optimizing SA-β-gal staining in cryopreserved rat liver tissue, demonstrating the impact of different parameters.

ParameterCondition 1Staining (% area)Condition 2Staining (% area)Optimal Condition
Fixation 1% Formaldehyde (1 min)0.09 ± 0.040.2% Glutaraldehyde (10 min)9.79 ± 2.170.2% Glutaraldehyde (10 min)
X-gal Conc. 0.5 mg/mL-1 mg/mL-0.5 mg/mL (at pH 4.0)
Section Thickness 5 µm-15 µm-15 µm
pH 4.0 (2h incubation)6.98 ± 1.195.8 (overnight)24.09 ± 6.88pH dependent on desired sensitivity and speed

Data summarized from Jannone et al.[6] This study highlights that while pH 5.8 is traditionally used, staining at the optimal enzyme pH of 4.0 can provide a more rapid, albeit less specific, signal.[6]

By following these guidelines and troubleshooting steps, researchers can achieve reliable and reproducible results with SA-β-gal staining, a cornerstone technique in the study of cellular senescence.

References

Technical Support Center: β-D-Galactose in Aqueous Solutions and Cell Media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and use of β-D-galactose in experimental settings. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity and success of your research.

Frequently Asked Questions (FAQs)

Q1: What is the stability of a freshly prepared β-D-galactose aqueous solution?

A1: When β-D-galactose is dissolved in an aqueous solution, it undergoes a process called mutarotation. This results in a dynamic equilibrium between the β-anomer and the α-anomer. At 20°C, an aqueous solution of D-galactose will reach an equilibrium of approximately 64% β-D-galactopyranose and 32% α-D-galactopyranose, with small amounts of other forms. This equilibrium is stable under standard storage conditions. For long-term storage, sterile filtration and refrigeration are recommended. The estimated shelf-life of a sterile filtered D-galactose solution in water at room temperature is about 4.5 months.[1]

Q2: How do temperature and pH affect the stability of β-D-galactose solutions?

A2: The stability of β-D-galactose is significantly influenced by temperature and pH. Degradation of galactose increases with rising temperature.[1] At high temperatures, galactose can undergo caramelization, a process of non-enzymatic browning that leads to the formation of various degradation products.[2] The rate of caramelization is generally lowest at a near-neutral pH. Extreme pH conditions, both acidic and basic, can also accelerate the degradation of galactose.

Q3: Can I sterilize my β-D-galactose solution by autoclaving?

A3: Autoclaving can be used for sterilizing β-D-galactose solutions in water or phosphate (B84403) buffers, with less than 5% degradation typically observed.[1] However, autoclaving galactose solutions in the presence of certain buffers, such as acetate, can lead to significant degradation (up to 21% in a 30% solution).[1] Autoclaving can also cause yellow discoloration of the solution.[1] For heat-sensitive applications or when using buffered solutions, sterile filtration using a 0.22 µm filter is the recommended method of sterilization.[3]

Q4: What is the Maillard reaction and how does it affect β-D-galactose in cell culture media?

A4: The Maillard reaction is a non-enzymatic browning reaction between the carbonyl group of a reducing sugar, like galactose, and the amino group of an amino acid.[4][5] Cell culture media are rich in amino acids, creating a favorable environment for the Maillard reaction to occur, especially during heat sterilization or prolonged incubation at 37°C. This reaction can lead to a decrease in the concentration of both galactose and essential amino acids, and the formation of advanced glycation end-products (AGEs) which can be cytotoxic. To minimize the Maillard reaction, it is best to prepare galactose solutions separately, sterilize them by filtration, and add them to the medium just before use.

Q5: Why would I use galactose instead of glucose in my cell culture medium?

A5: Replacing glucose with galactose in cell culture media can shift cellular metabolism from glycolysis towards oxidative phosphorylation (OXPHOS).[6][7][8] This is because the initial steps of galactose metabolism consume ATP without a net gain from glycolysis, forcing cells to rely more on mitochondrial respiration for energy production.[6][7] This metabolic shift can be advantageous in studies focusing on mitochondrial function, cellular respiration, and for reducing lactate (B86563) accumulation in high-density cultures.[9][10]

Troubleshooting Guide

This guide addresses common issues encountered when using β-D-galactose in cell culture experiments.

Problem Potential Cause(s) Troubleshooting Steps
Reduced Cell Growth or Viability 1. Galactose Toxicity: High concentrations of galactose can be toxic to some cell lines or induce senescence.[8][11][12][13][14][15] 2. Inability to Metabolize Galactose: Not all cell lines can efficiently utilize galactose as a primary energy source.[6] 3. Degradation of Galactose: The galactose in the medium may have degraded over time, leading to nutrient depletion.1. Optimize Galactose Concentration: Perform a dose-response experiment to determine the optimal, non-toxic concentration of galactose for your specific cell line. 2. Cell Line Adaptation: Gradually adapt your cells to galactose-containing medium by progressively increasing the galactose to glucose ratio. 3. Check for Galactose Consumption: Measure the galactose concentration in the spent medium to confirm that the cells are metabolizing it.[6] 4. Fresh Media Preparation: Prepare fresh galactose-containing medium regularly and avoid long-term storage at 37°C.
Altered Cell Morphology 1. Metabolic Shift: The switch to oxidative phosphorylation can alter cellular morphology. 2. Cellular Stress: Sub-optimal culture conditions or galactose concentration can induce stress, leading to morphological changes.1. Monitor Morphology: Closely observe cell morphology over time and compare it to cells grown in glucose-containing medium. 2. Assess Cellular Health: Perform viability assays (e.g., Trypan Blue exclusion) and check for markers of cellular stress. 3. Re-optimize Culture Conditions: If morphology changes are associated with poor health, re-optimize the galactose concentration and other culture parameters.
Unexpected Experimental Results (e.g., altered protein expression, glycosylation) 1. Altered Gene Expression: The metabolic shift induced by galactose can lead to changes in gene and protein expression. 2. Changes in Glycosylation Patterns: Galactose supplementation can directly impact the glycosylation of proteins by increasing the availability of UDP-galactose, a key precursor for galactosylation.[3][16][17][18][19] This can lead to increased galactosylation and sialylation of recombinant proteins.[3][17][19]1. Control Experiments: Always include a control group of cells grown in standard glucose-containing medium for comparison. 2. Characterize Protein Products: If you are expressing a recombinant protein, thoroughly characterize its properties, including glycosylation, when switching to a galactose-based medium. 3. Titrate Galactose Concentration: The extent of glycosylation changes can be dependent on the galactose concentration in the medium.[3][18]
Browning of Cell Culture Medium 1. Maillard Reaction: Reaction between galactose and amino acids in the medium.[20][21] 2. Caramelization: Degradation of galactose at high temperatures (less likely at 37°C but can occur during improper storage or preparation).1. Sterile Filtration: Prepare concentrated galactose solutions and sterilize them by filtration. Add the sterile galactose to the medium immediately before use. 2. Avoid Heat: Do not heat-sterilize complete cell culture medium containing galactose. 3. Fresh Preparation: Use freshly prepared medium for your experiments.

Quantitative Data on Galactose Stability

While specific quantitative data on the degradation rate and half-life of β-D-galactose in complex cell culture media like DMEM and RPMI-1640 at 37°C is not extensively published, the following table summarizes the known stability in simpler aqueous solutions. It is important to note that the presence of amino acids, vitamins, and other components in cell culture media will likely accelerate degradation compared to these values. Researchers are encouraged to determine the stability of galactose in their specific media and under their experimental conditions using the protocol provided below.

Solution/Buffer Condition Degradation Reference
5-30% Galactose in Sterile WaterAutoclaving (121°C for 30 min)< 5%[1]
30% Galactose in Acetate BuffersAutoclaving (121°C for 30 min)Up to 21%[1]
5-30% Galactose in Phosphate BuffersAutoclaving (121°C for 30 min)< 5%[1]
Galactose in Sterile Water for InjectionRoom TemperatureEstimated shelf-life of 4.5 months[1]

Experimental Protocols

Protocol for Assessing the Stability of β-D-Galactose in Cell Culture Medium

This protocol outlines a method to determine the concentration of β-D-galactose in cell culture medium over time, providing an assessment of its stability under typical incubation conditions.

Materials:

  • Cell culture medium of interest (e.g., DMEM, RPMI-1640)

  • β-D-galactose

  • Sterile 0.22 µm filters and syringes

  • Sterile conical tubes or flasks

  • CO₂ incubator at 37°C

  • High-Performance Liquid Chromatography (HPLC) system with a suitable carbohydrate analysis column (e.g., an amino-based column) and a Refractive Index (RI) detector.

  • Reagents for HPLC mobile phase (e.g., acetonitrile (B52724) and water)

  • Galactose standards of known concentrations

Methodology:

  • Preparation of Galactose-Containing Medium:

    • Prepare the cell culture medium according to the manufacturer's instructions.

    • Prepare a concentrated stock solution of β-D-galactose in sterile water.

    • Sterilize the galactose stock solution by passing it through a 0.22 µm filter.

    • Aseptically add the sterile galactose stock solution to the cell culture medium to achieve the desired final concentration.

  • Incubation and Sampling:

    • Transfer the galactose-containing medium to sterile flasks or tubes.

    • Place the containers in a CO₂ incubator at 37°C to mimic cell culture conditions.

    • At designated time points (e.g., 0, 24, 48, 72, 96, and 120 hours), aseptically withdraw an aliquot of the medium.

    • Immediately store the samples at -20°C or -80°C until analysis to prevent further degradation.

  • Sample Analysis by HPLC:

    • Thaw the collected samples.

    • Prepare a standard curve by diluting the galactose stock solution to a range of known concentrations.

    • Analyze the standards and the collected samples using an HPLC system equipped with a carbohydrate analysis column and an RI detector.

    • The mobile phase and column temperature should be optimized for the specific column used. A common mobile phase for carbohydrate analysis is a mixture of acetonitrile and water.

    • Quantify the galactose concentration in the samples by comparing the peak areas to the standard curve.

  • Data Analysis:

    • Plot the concentration of galactose as a function of time.

    • From this data, you can determine the degradation rate and estimate the half-life of galactose in your specific cell culture medium under your experimental conditions.

Visualizations

Leloir Pathway of Galactose Metabolism

Leloir_Pathway cluster_Cell Cell beta_D_Galactose β-D-Galactose alpha_D_Galactose α-D-Galactose beta_D_Galactose->alpha_D_Galactose GALM Galactose_1_P Galactose-1-Phosphate alpha_D_Galactose->Galactose_1_P GALK (ATP -> ADP) UDP_Galactose UDP-Galactose Galactose_1_P->UDP_Galactose GALT UDP_Glucose UDP-Glucose UDP_Galactose->UDP_Glucose GALE UDP_Glucose->Galactose_1_P GALT Glucose_1_P Glucose-1-Phosphate Glycolysis Glycolysis Glucose_1_P->Glycolysis

Caption: The Leloir pathway for the metabolism of β-D-galactose.

Workflow for Assessing Galactose Stability in Cell Media

Stability_Workflow cluster_Preparation Preparation cluster_Incubation Incubation & Sampling cluster_Analysis Analysis cluster_Data Data Interpretation Prepare_Medium Prepare Cell Culture Medium Add_Galactose Aseptically Add Galactose to Medium Prepare_Medium->Add_Galactose Prepare_Gal_Stock Prepare Concentrated Galactose Stock Solution Sterilize_Stock Sterile Filter Galactose Stock Prepare_Gal_Stock->Sterilize_Stock Sterilize_Stock->Add_Galactose Incubate Incubate at 37°C in CO₂ Incubator Add_Galactose->Incubate Take_Samples Take Aliquots at Defined Time Points Incubate->Take_Samples Store_Samples Store Samples at -20°C or -80°C Take_Samples->Store_Samples HPLC_Analysis Analyze Samples and Standards by HPLC-RI Store_Samples->HPLC_Analysis Prepare_Standards Prepare Galactose Standards Prepare_Standards->HPLC_Analysis Quantify Quantify Galactose Concentration HPLC_Analysis->Quantify Plot_Data Plot Concentration vs. Time Quantify->Plot_Data Determine_Kinetics Determine Degradation Rate and Half-life Plot_Data->Determine_Kinetics

Caption: Experimental workflow for determining galactose stability.

Troubleshooting Logic for Reduced Cell Growth with Galactose

Troubleshooting_Logic Start Reduced Cell Growth with Galactose Check_Concentration Is Galactose Concentration Optimized? Start->Check_Concentration Optimize_Concentration Perform Dose-Response Experiment Check_Concentration->Optimize_Concentration No Check_Metabolism Are Cells Metabolizing Galactose? Check_Concentration->Check_Metabolism Yes Optimize_Concentration->Start Measure_Galactose Measure Galactose in Spent Medium Check_Metabolism->Measure_Galactose Unsure Adapt_Cells Gradually Adapt Cells to Galactose Check_Metabolism->Adapt_Cells No Check_Stability Is the Galactose in the Medium Stable? Check_Metabolism->Check_Stability Yes Measure_Galactose->Check_Metabolism Adapt_Cells->Start Prepare_Fresh Prepare Fresh Medium Before Each Experiment Check_Stability->Prepare_Fresh No Consider_Alternative Consider Alternative Carbon Source or Cell Line Check_Stability->Consider_Alternative Yes Prepare_Fresh->Start

Caption: A logical diagram for troubleshooting reduced cell growth.

References

Technical Support Center: beta-D-Galactose & Experimental Integrity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding potential impurities in commercial beta-D-galactose and their impact on experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common chemical impurities in commercial this compound and why are they present?

A1: Commercial this compound is typically derived from the hydrolysis of lactose (B1674315), followed by purification. Due to the source material and manufacturing process, several related sugars and byproducts can remain as impurities. The most common include:

  • Moisture: Residual water from the purification and drying processes.

  • Glucose: As lactose is a disaccharide of galactose and glucose, incomplete separation during purification can lead to glucose contamination.

  • Lactose: Unhydrolyzed lactose from the starting material.

  • Galactitol (Dulcitol): A sugar alcohol formed by the reduction of galactose.

  • Galactonic Acid: An oxidation product of galactose.

  • Other Hexose Epimers/Stereoisomers: Sugars with similar structures to galactose that can be difficult to separate.

Q2: My cell viability assay results are inconsistent when using this compound. Could impurities be the cause?

A2: Yes, inconsistent results in cell viability assays are a common problem that can be linked to reagent impurities. Several factors related to this compound impurities could be at play:

  • Endotoxin (B1171834) Contamination: Endotoxins (lipopolysaccharides or LPS) from Gram-negative bacteria are potent activators of immune responses. Even at very low concentrations, endotoxins can trigger inflammatory pathways in immune cells and other cell types, leading to altered cell viability and function. This can manifest as unexpected cytotoxicity or, conversely, increased proliferation depending on the cell type and context.

  • Heavy Metal Contamination: Trace amounts of heavy metals (e.g., lead, cadmium, nickel) can be introduced during the manufacturing process. These metals can be cytotoxic, even at low concentrations, leading to reduced cell viability and inconsistent results.[1][2]

  • Microbial Contamination: The presence of viable microorganisms or their metabolic byproducts can directly impact cell health and proliferation in culture.

  • Variable pH from Acidic Impurities: Impurities like galactonic acid can alter the pH of your culture medium, which can significantly affect cell growth and viability.

Q3: I am performing a beta-galactosidase enzyme kinetics assay and my results are not reproducible. How can impurities in the this compound substrate affect this?

A3: Inconsistent results in enzyme kinetics assays using this compound can be caused by several impurities:

  • Presence of Lactose: Lactose can act as a competitive inhibitor for beta-galactosidase, interfering with the binding of your intended substrate and affecting the kinetic parameters (Km and Vmax) of the reaction.[3]

  • Glucose Inhibition: Glucose, a product of lactose hydrolysis, can also act as an inhibitor of beta-galactosidase activity in some systems, leading to lower than expected reaction rates.

  • Incorrect pH: The presence of acidic or basic impurities can shift the pH of your reaction buffer outside the optimal range for beta-galactosidase activity, leading to reduced and variable enzyme performance.

  • Heavy Metal Inhibition: Certain heavy metal ions can act as non-competitive inhibitors of enzymes by binding to sulfhydryl groups or other critical residues, thereby inactivating the enzyme and reducing its catalytic efficiency.

Q4: What are endotoxins and why are they a concern in this compound reagents?

A4: Endotoxins are lipopolysaccharides (LPS) found in the outer membrane of Gram-negative bacteria. They are a major concern in any reagent used in cell culture or in vivo studies for the following reasons:

  • Potent Immune Activators: Endotoxins are highly potent pyrogens (fever-inducing substances) and can trigger strong inflammatory responses even at picogram per milliliter concentrations.[4]

  • Activation of Signaling Pathways: Endotoxins bind to Toll-like receptor 4 (TLR4) on the surface of various cells, particularly immune cells like macrophages. This binding initiates a signaling cascade involving pathways like NF-κB and MAPK, leading to the production of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6).[2][5][6]

  • Impact on Cell Behavior: Endotoxin contamination can lead to a wide range of cellular effects, including altered cell growth, differentiation, and protein expression, which can confound experimental results.[4][7]

  • Difficult to Remove: Endotoxins are heat-stable and not destroyed by autoclaving. Therefore, they can be present in reagents even if the reagent is sterile.

Troubleshooting Guides

Issue 1: Inconsistent or Unexpected Results in Cell Culture Experiments
Symptom Potential Cause (Impurity-Related) Troubleshooting Steps
Reduced cell viability or unexpected cytotoxicity Heavy metal contamination, high endotoxin levels, microbial contamination, acidic impurities affecting pH.1. Test for Endotoxins: Use a Limulus Amebocyte Lysate (LAL) assay to quantify endotoxin levels in your this compound stock solution. 2. Analyze for Heavy Metals: If possible, have the reagent analyzed for heavy metal content using Inductively Coupled Plasma-Mass Spectrometry (ICP-MS). 3. Check for Microbial Contamination: Plate a small amount of the dissolved reagent on nutrient agar (B569324) to check for bacterial or fungal growth. 4. Measure pH: Check the pH of your complete culture medium after the addition of this compound.
Altered cell morphology or differentiation Endotoxin contamination, presence of other bioactive impurities.1. Use Endotoxin-Free Reagents: Switch to a certified low-endotoxin grade of this compound. 2. Include Proper Controls: Always run a vehicle control (medium without this compound) and consider testing different lots of this compound.
Inconsistent cell proliferation Variable levels of impurities between different lots of this compound, presence of growth-inhibiting or -promoting contaminants.1. Lot-to-Lot Testing: Before starting a large series of experiments, test new lots of this compound for their effect on cell proliferation compared to a previously validated lot. 2. Purify the Reagent: If lot-to-lot variability is a persistent issue, consider purifying the this compound in-house if feasible.
Issue 2: Unreliable Results in Enzymatic Assays (e.g., beta-galactosidase assay)
Symptom Potential Cause (Impurity-Related) Troubleshooting Steps
Lower than expected enzyme activity Presence of inhibitors like lactose or glucose, incorrect pH due to acidic/basic impurities, heavy metal inhibition.1. Check for Inhibitors: Analyze the this compound for the presence of lactose and glucose using HPLC-RID. 2. Verify pH: Ensure the pH of your final reaction buffer is optimal for the enzyme's activity. 3. Use a Chelating Agent: In cases of suspected heavy metal inhibition, the addition of a chelating agent like EDTA to the reaction buffer (if compatible with the assay) can sometimes mitigate the effect.
High background signal Contamination of the substrate with the product of the enzymatic reaction.1. Substrate Purity Check: Analyze the purity of the this compound to ensure it is not contaminated with the expected product of the reaction.
Inconsistent kinetic parameters (Km, Vmax) Variable concentrations of competitive or non-competitive inhibitors in different reagent lots.1. Standardize Reagent Lot: Use a single, validated lot of this compound for an entire set of kinetic experiments. 2. Reagent Qualification: Qualify new lots of this compound by running a standard kinetic assay and comparing the results to a reference lot.

Quantitative Data on Potential Impurities

The following table summarizes common impurities found in commercial this compound and their potential quantitative impact.

ImpurityTypical Concentration Range in Commercial GradesPotential Quantitative Effects on Experiments
Moisture 0.2% - 1.0%Affects the accuracy of weighing and preparing solutions of known concentration.
Glucose 0.05% - 0.5%Can act as an inhibitor in some enzymatic assays and may alter cellular metabolism in cell culture. High glucose concentrations (e.g., 25 mM) can decrease cell viability over time in some cell lines.[8]
Lactose Trace - 0.2%Acts as a competitive inhibitor for beta-galactosidase, leading to an apparent increase in the Michaelis constant (Km).[3]
Galactitol 0.01% - 0.1%Can accumulate in cells and may have metabolic consequences, though specific quantitative effects on common assays are not well-documented.
Galactonic Acid 0.01% - 0.3%Can lower the pH of unbuffered solutions, potentially affecting enzyme activity and cell viability. For example, gallic acid has been shown to reduce cell viability in a dose-dependent manner.[9]
Endotoxins <0.1 EU/mg to >10 EU/mgLevels as low as 0.5 ng/mL can significantly increase cytokine production in macrophages.[4] Can cause a dose-dependent activation of NF-κB.[10][11]
Heavy Metals (e.g., Pb, Cd, Ni) ppb to ppm rangeConcentrations in the low µg/L to mg/L range can significantly decrease cell viability.[2][12] For example, 1 mg/L of Cadmium or Lead can trigger significant cell death in A549 cells.[2]

Experimental Protocols

Protocol 1: HPLC-RID Method for Detection of Sugar Impurities

This protocol outlines a general method for the analysis of sugar impurities in this compound using High-Performance Liquid Chromatography with a Refractive Index Detector (HPLC-RID).

Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a Refractive Index Detector (RID).

  • Aminex HPX-87H or similar ion-exclusion column.

  • 0.005 M Sulfuric Acid (H₂SO₄) mobile phase.

  • This compound sample.

  • Standards for glucose, lactose, galactitol, and galactonic acid.

  • HPLC grade water.

  • 0.45 µm syringe filters.

Procedure:

  • Mobile Phase Preparation: Prepare the 0.005 M H₂SO₄ mobile phase by diluting concentrated sulfuric acid in HPLC grade water. Degas the mobile phase before use.

  • Standard Preparation: Prepare individual stock solutions of glucose, lactose, galactitol, and galactonic acid in HPLC grade water at a concentration of 1 mg/mL. Prepare a mixed standard solution containing all impurities at a known concentration.

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in HPLC grade water to a final concentration of approximately 10 mg/mL. Filter the sample through a 0.45 µm syringe filter.[13]

  • Chromatographic Conditions:

    • Column: Aminex HPX-87H (300 mm x 7.8 mm).

    • Mobile Phase: 0.005 M H₂SO₄.

    • Flow Rate: 0.6 mL/min.

    • Column Temperature: 60°C.

    • Detector: Refractive Index Detector (RID).

    • Injection Volume: 20 µL.

  • Analysis:

    • Inject the mixed standard solution to determine the retention times of each impurity.

    • Inject the this compound sample.

    • Identify and quantify the impurities in the sample by comparing the retention times and peak areas to the standards.

Protocol 2: Limulus Amebocyte Lysate (LAL) Assay for Endotoxin Detection

This protocol describes a basic gel-clot method for the detection of endotoxins.

Materials:

  • LAL reagent kit (containing LAL reagent, endotoxin standard, and LAL Reagent Water).

  • Depyrogenated glass test tubes and pipettes.

  • Heating block or water bath at 37°C.

  • Vortex mixer.

  • This compound sample.

Procedure:

  • Reagent Preparation: Reconstitute the LAL reagent and the endotoxin standard according to the manufacturer's instructions using LAL Reagent Water.

  • Standard Curve Preparation: Prepare a series of endotoxin standards by serial dilution of the reconstituted endotoxin standard with LAL Reagent Water. The concentration range should bracket the sensitivity of the LAL reagent.

  • Sample Preparation: Dissolve the this compound sample in LAL Reagent Water to the desired concentration. It may be necessary to dilute the sample to overcome potential inhibition.

  • Assay Procedure:

    • Pipette 0.1 mL of each standard, sample, and a negative control (LAL Reagent Water) into separate depyrogenated test tubes.

    • Add 0.1 mL of the reconstituted LAL reagent to each tube.

    • Gently mix and incubate the tubes at 37°C for 60 minutes, avoiding vibration.

  • Reading the Results:

    • After incubation, carefully invert each tube 180°.

    • A positive result is indicated by the formation of a solid gel that remains at the bottom of the tube.

    • A negative result is indicated if the solution remains liquid.

    • The endotoxin concentration in the sample is determined by the lowest concentration of the standard that forms a solid gel.

Protocol 3: ICP-MS for Heavy Metal Analysis

This protocol provides a general workflow for the analysis of heavy metals in a solid sample like this compound.

Materials:

  • Inductively Coupled Plasma-Mass Spectrometer (ICP-MS).

  • Microwave digestion system.

  • Trace metal grade nitric acid (HNO₃) and hydrochloric acid (HCl).

  • High-purity deionized water.

  • Certified multi-element standards.

  • This compound sample.

Procedure:

  • Sample Digestion:

    • Accurately weigh a small amount of the this compound sample (e.g., 0.1 g) into a microwave digestion vessel.

    • Add a mixture of trace metal grade HNO₃ and HCl.

    • Perform microwave digestion according to a validated program to completely dissolve the sample.

  • Sample Dilution: After digestion, dilute the sample to a final volume with high-purity deionized water. Further dilutions may be necessary to bring the concentrations of the elements within the linear range of the ICP-MS.

  • Instrument Calibration: Prepare a series of calibration standards by diluting the certified multi-element standards in a matrix that matches the digested sample.

  • Analysis:

    • Introduce the prepared samples and standards into the ICP-MS.

    • The instrument will ionize the sample in an argon plasma and separate the ions based on their mass-to-charge ratio.

    • Quantify the concentration of each heavy metal in the sample by comparing the signal intensity to the calibration curve.

Visualizations

Endotoxin_Signaling_Pathway cluster_0 Cytoplasm LPS Endotoxin (LPS) LBP LPS-Binding Protein (LBP) LPS->LBP CD14 CD14 LBP->CD14 TLR4_MD2 TLR4/MD2 Complex CD14->TLR4_MD2 MyD88 MyD88 TLR4_MD2->MyD88 IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK MAPK MAPK (p38, JNK, ERK) TAK1->MAPK IkB IκB IKK->IkB phosphorylates NFkB NF-κB Nucleus Nucleus NFkB->Nucleus translocates to Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) Nucleus->Cytokines Gene Transcription AP1 AP-1 MAPK->AP1 AP1->Nucleus

Caption: Endotoxin (LPS) signaling via TLR4 activates NF-κB and MAPK pathways.

Impurity_Analysis_Workflow cluster_tests Impurity Analysis start Start: Inconsistent Experimental Results check_reagent Suspect Reagent Impurity in This compound start->check_reagent test_sugars HPLC-RID for Sugar Impurities (Glucose, Lactose) check_reagent->test_sugars test_endotoxin LAL Assay for Endotoxins check_reagent->test_endotoxin test_metals ICP-MS for Heavy Metals check_reagent->test_metals evaluate_results Evaluate Impurity Levels Against Specifications test_sugars->evaluate_results test_endotoxin->evaluate_results test_metals->evaluate_results action_pass Impurities within Spec: Troubleshoot Other Experimental Variables evaluate_results->action_pass Pass action_fail Impurities Exceed Spec: Source High-Purity Reagent evaluate_results->action_fail Fail end End: Reliable Experimental Results action_pass->end action_fail->end

Caption: Workflow for troubleshooting experimental issues due to reagent impurities.

References

Technical Support Center: Unexpected Off-Target Effects of Beta-D-Galactose in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address unexpected off-target effects of beta-D-galactose in cell culture experiments. Researchers, scientists, and drug development professionals can use this resource to identify and resolve issues related to cellular senescence, oxidative stress, metabolic shifts, and cytotoxicity that may arise from the use of this compound.

Frequently Asked Questions (FAQs)

Q1: We are using this compound as a carbon source, but our cells have stopped proliferating and appear enlarged and flattened. What is happening?

A1: Your cells are likely undergoing premature senescence. This compound is widely used to induce a cellular aging phenotype in vitro.[1][2][3] This is characterized by cell cycle arrest, leading to a halt in proliferation, and distinct morphological changes, such as increased cell size and a flattened appearance.[3] The most common marker for this state is an increase in senescence-associated β-galactosidase (SA-β-gal) activity.[2][4]

Q2: Why does this compound induce senescence?

A2: The induction of senescence by this compound is primarily linked to increased oxidative stress.[1][4] Excess this compound can be metabolized into intermediates that generate reactive oxygen species (ROS).[4] This accumulation of ROS can damage cellular components like DNA, proteins, and lipids, triggering a stress response that leads to cellular senescence.[4] Additionally, this compound can lead to the formation of advanced glycation end products (AGEs), which can activate inflammatory signaling pathways, further contributing to the senescent phenotype.[4][5]

Q3: We observed increased cell death after switching our culture medium to one containing galactose instead of glucose. Is this expected?

A3: Increased cell death can be an unexpected off-target effect, particularly in certain cell types or under specific conditions. Here are a few potential reasons:

  • Metabolic Stress: Replacing glucose with galactose forces cells to shift their primary energy production from glycolysis to oxidative phosphorylation (OXPHOS) in the mitochondria.[6][7][8] This metabolic shift can be stressful for cells and may lead to cell death if they cannot adapt efficiently.

  • Increased Susceptibility to Toxins: The reliance on OXPHOS makes cells more vulnerable to mitochondrial toxins.[6][7]

  • Toxicity at High Concentrations: High concentrations of galactose can be toxic to some cell lines, leading to necroptotic cell death.[9]

  • Underlying Metabolic Defects: In some cases, cell lines may have underlying mutations in galactose metabolism pathways, leading to the accumulation of toxic intermediates.[10]

Q4: Can this compound affect cellular signaling pathways?

A4: Yes. A primary mechanism is through the formation of advanced glycation end products (AGEs). AGEs can bind to their receptor (RAGE), activating downstream pathways such as NF-κB.[1][4] This can lead to the expression of pro-inflammatory cytokines like IL-6 and IL-8, a phenomenon known as the Senescence-Associated Secretory Phenotype (SASP).[1] Furthermore, the oxidative stress induced by this compound can influence a wide range of signaling pathways involved in the cell cycle and stress response, such as the p53 and p16 tumor suppressor pathways.[3][4]

Troubleshooting Guides

Issue 1: Unexpected Cellular Senescence

Symptoms:

  • Reduced cell proliferation.

  • Enlarged, flattened cell morphology.

  • Increased staining for senescence-associated β-galactosidase (SA-β-gal).

Possible Causes and Solutions:

Possible Cause Suggested Solution
Induction of premature senescence by this compound. - Confirm senescence by staining for SA-β-gal and checking for cell cycle arrest markers (e.g., p21, p16).- If senescence is an unwanted side effect, consider using an alternative carbon source if possible.- Lower the concentration of this compound to the minimum required for your experiment.
Oxidative stress. - Measure ROS levels in your cells.- Consider co-treatment with an antioxidant like N-acetylcysteine (NAC) to mitigate oxidative stress.[2]
Issue 2: Increased Cytotoxicity and Cell Death

Symptoms:

  • Decreased cell viability.

  • Increased number of floating, dead cells.

  • Evidence of apoptosis or necrosis.

Possible Causes and Solutions:

Possible Cause Suggested Solution
Metabolic shift to OXPHOS is too stressful. - Gradually adapt your cells to the galactose-containing medium by slowly decreasing the glucose concentration while increasing the galactose concentration over several passages.- Ensure the medium is supplemented with other necessary nutrients.
High concentration of this compound. - Perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell line.- Check the literature for concentrations used in similar cell types.
Contamination of this compound. - Ensure you are using a high-purity, cell culture-tested grade of this compound.- Test a new batch of this compound.
Issue 3: Inconsistent or No Signal in SA-β-gal Staining

Symptoms:

  • No blue staining in positive control cells.

  • High background staining in negative control cells.

Possible Causes and Solutions:

Possible Cause Suggested Solution
Incorrect pH of the staining solution. - The optimal pH for SA-β-gal activity is 6.0.[11] Prepare the staining solution fresh and carefully adjust the pH.
Suboptimal fixation. - Over-fixation or under-fixation can affect enzyme activity. A common starting point is 2% formaldehyde (B43269) and 0.2% glutaraldehyde (B144438) for 5-15 minutes at room temperature.[12]
Insufficient incubation time. - Incubation can range from a few hours to overnight (3-16 hours).[11] If the signal is weak, extend the incubation time.
Cell confluence. - Senescence is best observed in sub-confluent cultures. Over-confluent cultures can sometimes give false-positive results.

Experimental Protocols

Protocol: Senescence-Associated β-Galactosidase (SA-β-gal) Staining

This protocol is used to detect the activity of β-galactosidase at pH 6.0, a characteristic marker of senescent cells.

Materials:

  • Phosphate-buffered saline (PBS)

  • Fixation Solution (2% formaldehyde, 0.2% glutaraldehyde in PBS)

  • Staining Solution (prepare fresh):

    • 1 mg/mL X-gal (stock solution at 20 mg/mL in dimethylformamide)

    • 40 mM citric acid/sodium phosphate (B84403) buffer, pH 6.0

    • 5 mM potassium ferrocyanide

    • 5 mM potassium ferricyanide

    • 150 mM sodium chloride

    • 2 mM magnesium chloride

Procedure:

  • Wash cells twice with PBS.

  • Fix cells with the Fixation Solution for 10-15 minutes at room temperature.[11]

  • Wash cells three times with PBS.

  • Add the freshly prepared Staining Solution to the cells.

  • Incubate the cells at 37°C in a non-CO2 incubator for 3 to 16 hours.[11] Seal the plate with parafilm to prevent evaporation.

  • Observe the cells under a microscope for the development of a blue color.

  • For documentation, you can replace the staining solution with PBS and acquire images.

Visualizations

Signaling_Pathway cluster_extracellular Extracellular cluster_cellular Cellular This compound This compound AGEs Advanced Glycation End Products (AGEs) This compound->AGEs Non-enzymatic glycation ROS Reactive Oxygen Species (ROS) This compound->ROS Metabolism RAGE RAGE Receptor AGEs->RAGE NFkB NF-κB RAGE->NFkB Activation p53_p16 p53 / p16 ROS->p53_p16 DNA Damage SASP SASP (IL-6, IL-8) NFkB->SASP Transcription Senescence Cellular Senescence p53_p16->Senescence Cell Cycle Arrest SASP->Senescence Reinforcement

Caption: Signaling pathways activated by this compound leading to senescence.

Experimental_Workflow cluster_culture Cell Culture cluster_staining SA-β-gal Staining cluster_analysis Analysis start Culture Cells treatment Treat with This compound start->treatment wash1 Wash (PBS) treatment->wash1 fix Fix (Formaldehyde/ Glutaraldehyde) wash1->fix wash2 Wash (PBS) fix->wash2 stain Add Staining Solution (X-gal, pH 6.0) wash2->stain incubate Incubate at 37°C (3-16h) stain->incubate observe Microscopy: Observe blue cells incubate->observe

References

preventing degradation of beta-D-galactose during experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of beta-D-galactose during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary pathways through which this compound can degrade during my experiments?

A1: this compound can degrade through several pathways, both enzymatic and non-enzymatic. The main degradation routes include:

  • Enzymatic Degradation: Primarily through the Leloir and oxidoreductive pathways in biological systems.[1][2] In laboratory settings, contamination with enzymes like β-galactosidase can lead to hydrolysis.

  • Chemical Degradation:

    • Maillard Reaction: A non-enzymatic browning reaction between the reducing end of galactose and amino acids, peptides, or proteins. This is accelerated by heat.[2][3] Galactose is particularly reactive in Maillard reactions.[3][4]

    • Thermal Degradation: High temperatures can lead to the decomposition of galactose, even under neutral pH conditions.[5][6]

    • pH-mediated Degradation: Both acidic and alkaline conditions can catalyze the degradation of galactose.[1]

    • Oxidative Degradation: In the presence of oxidizing agents or certain metal ions, galactose can be oxidized. High concentrations of D-galactose can be oxidized by galactose oxidase to produce hydrogen peroxide, leading to oxidative stress.[7][8][9]

Q2: I need to prepare a stock solution of this compound. What is the best solvent and what are the recommended storage conditions?

A2: For optimal stability, prepare this compound solutions using sterile, purified water (e.g., sterile water for injection).[1] While D-galactose is soluble in solvents like DMSO and DMF, aqueous solutions are common for biological experiments.[10] The solubility in PBS (pH 7.2) is approximately 10 mg/mL.[10]

For storage:

  • Short-term: Aqueous solutions should ideally be prepared fresh.[10] If short-term storage is necessary, refrigerate at 2-8°C. One source suggests not storing aqueous solutions for more than one day.[10]

  • Long-term: For extended storage, it is recommended to store stock solutions at -20°C or -80°C.[11] A stability of up to 6 months at -80°C and 1 month at -20°C has been suggested.[11]

Q3: Can I sterilize my this compound solution by autoclaving?

A3: Autoclaving can lead to significant degradation of this compound, especially in buffered solutions.[1] While solutions in pure water show less than 5% degradation, solutions in acetate (B1210297) buffers can lose up to 21% of the galactose content upon autoclaving.[1] Yellow discoloration is also associated with autoclaving.[1] Therefore, sterile filtration using a 0.22 µm filter is the recommended method for sterilizing this compound solutions.[11]

Q4: How can I detect and quantify the degradation of this compound in my samples?

A4: High-Performance Liquid Chromatography (HPLC) with refractive index detection (RID) is a robust method for quantifying monomeric sugars like galactose and their degradation products.[1][12][13][14] Other detection methods for HPLC include Evaporative Light Scattering Detection (ELSD) and Charged Aerosol Detection (CAD).[13] For specific degradation products of the Maillard reaction, such as 5-(hydroxymethyl)furfural (HMF), HPLC with UV detection can be used.[4] There are also colorimetric assays available for the quantification of galactose, some of which are based on galactose dehydrogenase.[15]

Troubleshooting Guides

Issue 1: Browning and Discoloration of Galactose-Containing Solutions

Problem: My this compound solution, especially when heated or stored for extended periods, has turned yellow or brown.

Possible Cause: This is likely due to the Maillard reaction, a chemical reaction between galactose and any contaminating amino acids, peptides, or proteins in your solution.[2] Galactose is highly susceptible to this non-enzymatic browning.[3]

Solutions:

  • Use High-Purity Reagents: Ensure you are using a high-purity grade of this compound and ultrapure water to minimize contaminants that can participate in the Maillard reaction.

  • Avoid Excessive Heat: If your protocol involves heating, use the lowest effective temperature and duration.

  • Control pH: The Maillard reaction is influenced by pH. Whenever possible, maintain a neutral to slightly acidic pH.

  • Storage: Store solutions at low temperatures (2-8°C for short-term, -20°C or -80°C for long-term) to slow down the reaction rate.

Issue 2: Unexpected Experimental Results or Loss of Efficacy

Problem: My experimental results are inconsistent, or the biological/chemical activity of my galactose-containing formulation has decreased over time.

Possible Cause: The this compound in your solution may have degraded due to inappropriate storage conditions (temperature, pH) or exposure to contaminants.

Solutions:

  • Verify Solution Integrity: Before use, visually inspect the solution for any signs of degradation like discoloration or precipitation. If degradation is suspected, quantify the galactose concentration using a suitable analytical method like HPLC.

  • Prepare Fresh Solutions: Whenever possible, prepare fresh this compound solutions for your experiments to ensure accurate concentrations.[10]

  • Optimize Storage Conditions: Review your storage procedures. Ensure solutions are stored at the recommended temperatures and protected from light. For aqueous solutions, short-term storage is preferable.[10]

  • pH Stability: Be mindful of the pH of your experimental system. Galactose degradation increases with both increasing temperature and buffer concentration.[1]

Data on this compound Stability

The following tables summarize quantitative data on the stability of galactose under various conditions.

Table 1: Effect of Temperature and Concentration on Galactose Degradation in Aqueous Solution

Concentration (% w/v)Storage Temperature (°C)Degradation after 6 weeks (%)
525< 5
3025~ 5
545~ 5
3045~ 10
565~ 10
3065~ 20

Data adapted from a study on the stability of galactose in sterile water for injection.[1]

Table 2: Effect of Autoclaving on Galactose Degradation in Different Solvents

SolventConcentration (% w/v)Degradation after Autoclaving (121°C, 30 min) (%)
Water5 - 30< 5
Phosphate Buffer5 - 30< 5
Acetate Buffer30up to 21

Data adapted from a study on the stability of galactose solutions.[1]

Experimental Protocols

Protocol 1: Preparation of a Stabilized this compound Aqueous Solution

Objective: To prepare a sterile this compound solution with minimized degradation for use in cell culture or other sensitive applications.

Materials:

  • High-purity this compound powder

  • Sterile, pyrogen-free water for injection (or equivalent high-purity water)

  • Sterile 0.22 µm syringe filter

  • Sterile storage vials

Procedure:

  • In a sterile environment (e.g., a laminar flow hood), weigh the desired amount of this compound powder.

  • Dissolve the powder in the appropriate volume of sterile, high-purity water. Gentle warming (not exceeding 40°C) can be used to aid dissolution if necessary.

  • Once fully dissolved, sterilize the solution by passing it through a 0.22 µm syringe filter into a sterile recipient container.

  • Aliquot the sterile solution into smaller, single-use sterile vials to avoid repeated freeze-thaw cycles and contamination.

  • Label the vials with the name of the solution, concentration, and date of preparation.

  • For short-term use (up to a few days), store the vials at 2-8°C.

  • For long-term storage, store the vials at -20°C or -80°C.

Protocol 2: HPLC Method for Quantification of this compound

Objective: To determine the concentration of this compound in a solution to assess for potential degradation.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Refractive Index Detector (RID)

  • Amino-based or ion-exchange column suitable for sugar analysis

Reagents:

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phase, typically a mixture of acetonitrile and water (e.g., 75:25 v/v). Degas the mobile phase before use.

  • Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations in the mobile phase.

  • Sample Preparation: Dilute the experimental sample with the mobile phase to a concentration that falls within the range of the standard curve.

  • HPLC Analysis:

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Inject the standard solutions to generate a calibration curve.

    • Inject the prepared sample.

    • Run the analysis under isocratic conditions.

  • Data Analysis:

    • Identify the peak corresponding to this compound based on the retention time of the standard.

    • Quantify the concentration of this compound in the sample by comparing its peak area to the calibration curve.

Visualizations

DegradationPathways cluster_non_enzymatic Non-Enzymatic Degradation cluster_enzymatic Enzymatic Degradation bDG This compound Maillard Maillard Reaction Products (e.g., Melanoidins) bDG->Maillard + Amino Acids, Heat Thermal Thermal Degradation Products bDG->Thermal High Temperature Oxidative Oxidative Degradation Products (e.g., Galactonic Acid) bDG->Oxidative + Oxidizing Agents bDG2 This compound Leloir Leloir Pathway Intermediates bDG2->Leloir Galactokinase, etc. Oxidoreductive Oxidoreductive Pathway Intermediates bDG2->Oxidoreductive Aldose Reductase, etc.

Caption: Major degradation pathways of this compound.

ExperimentalWorkflow start Start: Need for this compound solution prep Prepare Solution (High-purity reagents) start->prep sterilize Sterilize (0.22 µm filter) prep->sterilize store Store Appropriately (Aliquot, Low Temp) sterilize->store use Use in Experiment store->use troubleshoot Troubleshoot (Check for degradation) use->troubleshoot Unexpected Results analyze Analyze Degradation (e.g., HPLC) troubleshoot->analyze

Caption: Recommended workflow for handling this compound.

References

Technical Support Center: Interference of β-D-Galactose in Biochemical Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing potential interference from β-D-galactose in biochemical assays.

Frequently Asked Questions (FAQs)

Q1: In which biochemical assays can β-D-galactose cause interference?

A1: β-D-galactose can interfere with several types of biochemical assays, most notably:

  • Glucose Oxidase-Peroxidase (GOx-POD) Assays: Commonly used for the quantification of glucose.

  • β-Galactosidase Activity Assays: Where galactose is a product of the enzymatic reaction and can act as a competitive inhibitor.

  • Lactose (B1674315) Assays: These often rely on the enzymatic conversion of lactose to glucose and galactose, followed by the measurement of one of these monosaccharides.

  • Newborn Screening for Galactosemia: Assays for galactose-1-phosphate uridyltransferase (GALT) activity can be affected by high levels of galactose.[1]

Q2: What is the mechanism of β-D-galactose interference in GOx-POD glucose assays?

A2: The interference of β-D-galactose in GOx-POD assays can occur through two primary mechanisms:

  • Low Specificity of Glucose Oxidase: The glucose oxidase enzyme may exhibit a low level of cross-reactivity with galactose, leading to its oxidation and the subsequent production of hydrogen peroxide, which results in a false-positive signal.

  • Enzyme Impurities: The glucose oxidase enzyme preparation, often derived from Aspergillus niger, may be contaminated with small amounts of galactose oxidase.[2][3] This impurity can oxidize galactose, generating hydrogen peroxide and contributing to an erroneously high glucose reading.[2][3]

Q3: How does β-D-galactose interfere with β-galactosidase activity assays?

A3: In β-galactosidase assays, the enzyme hydrolyzes a substrate (e.g., o-nitrophenyl-β-D-galactopyranoside, ONPG) to produce galactose and a chromogenic compound. β-D-galactose, being a product of this reaction, can act as a competitive inhibitor by binding to the active site of the β-galactosidase enzyme.[4] This inhibition reduces the enzyme's activity, leading to an underestimation of its true catalytic rate.

Troubleshooting Guides

This section provides a step-by-step approach to identifying and mitigating β-D-galactose interference in your experiments.

Issue 1: Unexpectedly high readings in a GOx-POD glucose assay.

Is it possible that your sample contains high concentrations of β-D-galactose?

  • Step 1: Sample Assessment. Review the composition of your sample. Is it derived from a source known to contain galactose, such as dairy products, or from organisms with altered galactose metabolism?

  • Step 2: Run a Galactose Control. Prepare a control sample containing a known concentration of β-D-galactose (similar to the suspected concentration in your experimental sample) in the assay buffer. If this control shows a significant signal, galactose interference is likely.

  • Step 3: Mitigation Strategies.

    • Sample Pre-treatment: If interference is confirmed, consider pre-treating your sample to remove or reduce the concentration of galactose. A recommended method is reduction with sodium borohydride (B1222165) (see Experimental Protocols section).

    • Use a More Specific Glucose Assay: If sample pre-treatment is not feasible, consider using an alternative glucose assay method that is less susceptible to galactose interference, such as one based on hexokinase or glucose dehydrogenase.

Issue 2: Reduced enzyme activity observed in a β-galactosidase assay.

Could product inhibition by β-D-galactose be the cause?

  • Step 1: Analyze Reaction Kinetics. Examine the progress curve of your reaction. If the reaction rate decreases more rapidly than expected, product inhibition might be occurring.

  • Step 2: Perform an Inhibition Assay. Set up reactions with varying concentrations of the substrate and a fixed, known concentration of β-D-galactose. A change in the apparent K_m with no change in V_max is indicative of competitive inhibition.

  • Step 3: Mitigation Strategies.

    • Dilute the Sample: If the enzyme concentration is high enough, diluting the sample can reduce the final concentration of galactose produced, thereby minimizing its inhibitory effect.

    • Measure Initial Rates: Ensure that you are measuring the initial velocity of the reaction before significant product accumulation occurs.

    • Endpoint Assay Modification: If an endpoint assay is used, consider stopping the reaction at an earlier time point.

Quantitative Data on β-D-Galactose Interference

The following tables summarize the quantitative impact of β-D-galactose on GOx-POD based glucose assays.

Table 1: Interference of β-D-Galactose in a GOx-POD Glucose Assay

Galactose Concentration (mg/dL)Glucose Concentration (mg/dL)Mean Absolute Relative Difference (MARD) (%) - Sensor 1Mean Absolute Relative Difference (MARD) (%) - Sensor 2
20010047 - 7247 - 72
1070≤ 4.16.9 ± 1.3
10100< 1.34.0 ± 3.7
10250< 1.9Not Reported

Data compiled from studies on amperometric glucose oxidase sensors.[5][6] The MARD indicates the average percentage difference between the measured glucose value in the presence of galactose and the true glucose value.

Experimental Protocols

Protocol 1: Removal of Monosaccharide Interference by Sodium Borohydride Reduction

This protocol describes a method to reduce interfering monosaccharides, including β-D-galactose, to their corresponding sugar alcohols, which are not substrates for oxidase enzymes.

Materials:

  • Sample containing the analyte of interest and interfering monosaccharides.

  • Sodium borohydride (NaBH₄) solution (10 mg/mL in 0.1 M NaOH, freshly prepared).

  • Acetic acid solution (e.g., 1 M).

  • Appropriate buffer for your subsequent assay.

Procedure:

  • Sample Preparation: Prepare your sample in an appropriate buffer.

  • Reduction Reaction: To 1 mL of your sample, add 100 µL of the freshly prepared sodium borohydride solution.

  • Incubation: Incubate the mixture at room temperature for 30 minutes.

  • Neutralization: Carefully add acetic acid solution dropwise to neutralize the excess sodium borohydride. This will be accompanied by gas evolution (hydrogen), so perform this step in a well-ventilated area. The final pH should be brought to the desired range for your subsequent assay.

  • Assay: The treated sample can now be used in your biochemical assay. Remember to include a "reagent blank" control that has undergone the same treatment to account for any background signal.

Note: This method is suitable for analytes that are not susceptible to reduction by sodium borohydride. Always perform a validation experiment to ensure that the treatment does not affect your analyte of interest.

Signaling Pathways and Experimental Workflows

Leloir Pathway for Galactose Metabolism

β-D-galactose is a key player in the Leloir pathway, the primary route for its metabolism. Interference in assays for enzymes within this pathway, such as galactokinase (GALK) and galactose-1-phosphate uridylyltransferase (GALT), is a critical concern, especially in the diagnosis of galactosemia.

Leloir_Pathway cluster_cell Cell Galactose β-D-Galactose Gal1P Galactose-1-Phosphate Galactose->Gal1P GALK (Galactokinase) UDPGal UDP-Galactose Gal1P->UDPGal GALT (Galactose-1-Phosphate Uridylyltransferase) UDPGlc UDP-Glucose Glc1P Glucose-1-Phosphate UDPGlc->Glc1P GALT Glycolysis Glycolysis Glc1P->Glycolysis UDPGal->UDPGlc GALE (UDP-Galactose 4'-Epimerase) Glycoproteins_Glycolipids Glycoproteins_Glycolipids UDPGal->Glycoproteins_Glycolipids Biosynthesis

Caption: The Leloir Pathway for galactose metabolism.

Experimental Workflow for a GOx-POD Glucose Assay

This diagram illustrates the enzymatic cascade in a typical GOx-POD assay, highlighting the point of potential interference by β-D-galactose.

GOx_POD_Assay cluster_assay GOx-POD Assay Workflow Glucose β-D-Glucose GOx Glucose Oxidase (GOx) Glucose->GOx Galactose β-D-Galactose (Interferent) GalOx Galactose Oxidase (impurity) Galactose->GalOx H2O2 Hydrogen Peroxide (H₂O₂) GOx->H2O2 O₂ → H₂O₂ GalOx->H2O2 O₂ → H₂O₂ POD Peroxidase (POD) H2O2->POD Chromogen_oxidized Oxidized Chromogen (Colored) POD->Chromogen_oxidized Chromogen_reduced Reduced Chromogen (Colorless) Chromogen_reduced->POD Signal Colorimetric Signal Chromogen_oxidized->Signal Measure Absorbance

Caption: Workflow of a GOx-POD assay showing galactose interference.

Logical Workflow for Troubleshooting Interference

This diagram provides a logical decision-making process for addressing suspected assay interference.

Troubleshooting_Workflow cluster_troubleshooting Troubleshooting Logic Start Suspected Assay Interference CheckSample Is interferent known to be in the sample? Start->CheckSample RunControl Run control with purified interferent CheckSample->RunControl Yes Reassess Re-evaluate other experimental factors CheckSample->Reassess No InterferenceConfirmed Interference Confirmed? RunControl->InterferenceConfirmed Mitigate Apply Mitigation Strategy (e.g., Sample Cleanup) InterferenceConfirmed->Mitigate Yes NoInterference No Interference Detected InterferenceConfirmed->NoInterference No AlternativeAssay Consider Alternative Assay Method Mitigate->AlternativeAssay If mitigation fails

Caption: A logical workflow for troubleshooting assay interference.

References

addressing variability in beta-D-galactose-induced senescence models

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help researchers address variability and common challenges in β-D-galactose-induced cellular senescence experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the optimal concentration and duration of β-D-galactose treatment to induce senescence?

A1: The optimal concentration and duration are highly cell-type dependent. There is no universal standard, and different sensitivities require empirical optimization.[1] For example, 10 g/L can effectively induce senescence in human dental pulp cells (HDPCs)[2], while 20 g/L was found to be optimal for human bone marrow-derived mesenchymal stem cells (hBMSCs)[1]. In glioblastoma cell lines like C6 and U87MG, concentrations up to 222 mM (approximately 40 g/L) for 7-9 days have been used successfully.[3] It is crucial to perform a dose-response and time-course experiment to determine the ideal conditions for your specific cell line, aiming for a senescent phenotype without inducing widespread cell death.[1]

Q2: My cells are dying instead of becoming senescent after treatment. What's wrong?

A2: Excessive cell death suggests the β-D-galactose concentration is too high or the treatment duration is too long for your specific cells. High concentrations can lead to severe cytotoxicity and apoptosis rather than senescence.[1][4]

  • Troubleshooting Steps:

    • Perform a Dose-Response Curve: Test a range of lower concentrations of β-D-galactose.[1][5]

    • Shorten Exposure Time: Reduce the duration of the treatment.

    • Check Cell Viability: Use assays like CCK8 or Trypan Blue exclusion to quantify viability alongside senescence markers. For instance, one study found that 20 g/L of D-galactose inhibited hBMSC viability by about 13% after 24 hours, which was deemed an optimal concentration for inducing senescence without excessive death.[1]

    • Assess Apoptosis: Check for markers of apoptosis, such as cleaved caspase-3, to confirm that you are not simply inducing cell death.[6]

Q3: My Senescence-Associated β-Galactosidase (SA-β-gal) staining isn't working, or the background is too high.

A3: This is a common issue that can stem from problems with the staining solution, fixation, or the cells themselves.

  • Troubleshooting No Staining:

    • Verify pH: The staining solution must be at pH 6.0. Any deviation can prevent the reaction.[7][8] Do not incubate in a CO2 incubator, as this will lower the buffer's pH.[9][10]

    • Use Fresh Solution: Prepare the X-gal staining solution fresh before each experiment, as it is not stable in aqueous solutions.[7][10]

    • Extend Incubation Time: While blue color can appear in 2 hours, maximal staining may take 12-16 hours or even longer.[8][10]

    • Confirm Senescence: Ensure senescence was actually induced by checking other markers like p21 or Lamin B1 expression.[11][12]

  • Troubleshooting High Background:

    • Optimize Fixation: Over-fixation can damage the enzyme. A 3-5 minute fixation with 2% formaldehyde (B43269) and 0.2% glutaraldehyde (B144438) is standard, but this may need to be reduced for sensitive cell types.[10]

    • Avoid Confluence: Staining confluent or overcrowded cell cultures can lead to false positives. It is recommended to keep cells at 50-70% confluency.[7][13]

    • Check pH: A pH lower than 6.0 (e.g., pH 4.0) will detect endogenous lysosomal β-galactosidase activity present in most cells, regardless of senescence status, leading to universal blue staining.[8][14]

Q4: How can I be sure my cells are senescent and not just quiescent?

A4: This is a critical point, as quiescent (G0 phase) cells also exhibit cell cycle arrest. A key distinction is the stability of the arrest and the expression of multiple senescence markers. No single marker is entirely specific.[12][15]

  • Confirmation Strategy:

    • Combine Markers: Use a panel of markers. Senescent cells show increased SA-β-gal activity, upregulation of cell cycle inhibitors like p16INK4a and p21Waf1/Cip1, and loss of the nuclear protein Lamin B1.[6][11][12][16]

    • Check for Proliferation Markers: Senescent cells permanently exit the cell cycle and will be negative for proliferation markers like Ki-67.[11][12]

    • Assess Morphology: Senescent cells typically display a characteristic enlarged, flattened morphology.[3]

    • Look for SASP: The Senescence-Associated Secretory Phenotype (SASP) is another hallmark, where cells secrete pro-inflammatory cytokines like IL-6 and IL-8.[12][15]

Q5: How can I reduce variability and improve the reproducibility of my experiments?

A5: Variability in senescence models is a significant challenge. Consistency in methodology is key to improving reproducibility.

  • Best Practices for Reproducibility:

    • Standardize Cell Culture: Use cells from a reliable source (e.g., ATCC) and maintain a consistent passage number, as high-passage cells may undergo replicative senescence.

    • Control Confluency: Plate cells at a consistent density and ensure they are sub-confluent (50-70%) at the time of treatment and analysis.[7]

    • Prepare Reagents Consistently: Prepare fresh solutions, especially the SA-β-gal staining solution. Always verify the pH of buffers.[7]

    • Use Positive and Negative Controls: Include untreated (negative) cells and cells treated with a well-established senescence inducer like etoposide (B1684455) or doxorubicin (B1662922) (positive) in your experiments.[17]

    • Prevent Contamination: Maintain strict aseptic technique. Regularly test for mycoplasma, which can alter cell metabolism and gene expression, leading to unreliable results.[18]

Quantitative Data Summary

Table 1: Example β-D-Galactose Treatment Conditions for Senescence Induction

Cell TypeConcentrationDurationOutcome
Human Dental Pulp Cells (HDPCs)10 g/L48 hoursSignificant increase in SA-β-gal positive cells and p16/p21 expression.[2]
Human Bone Marrow MSCs (hBMSCs)20 g/L24 hoursOptimal concentration to induce senescence markers (p53, p21) without high cytotoxicity.[1]
Glioblastoma Cells (C6)222 mM (~40 g/L)8 daysOptimal for inducing a high percentage of SA-β-gal positive cells with flattened morphology.[3]
Glioblastoma Cells (U87MG)222 mM (~40 g/L)7-9 daysInduced senescence in over 60-70% of cells.[3]
Human Astrocytic Cells50 g/L72 hoursHalf-maximal inhibitory concentration used to induce senescence.[5]
Rat Cardiomyocytes (H9c2)10 g/LNot specifiedIncreased SA-β-gal staining and expression of p16 and p21.[19]

Table 2: Key Markers for Confirming β-D-Galactose-Induced Senescence

MarkerTypeExpected ChangeMethod of Detection
SA-β-galactosidase Lysosomal Enzyme Activity▲ IncreasedCytochemical Staining (X-gal)[9]
p16INK4a CDK Inhibitor▲ IncreasedWestern Blot, qRT-PCR, IHC/IF[11][20]
p21Waf1/Cip1 CDK Inhibitor▲ IncreasedWestern Blot, qRT-PCR, IHC/IF[11][20]
p53 Tumor Suppressor▲ Increased (Total & Phos.)Western Blot, IHC/IF[6][11][20]
Lamin B1 Nuclear Lamina Protein▼ DecreasedWestern Blot, IHC/IF[6][11][12]
Ki-67 Proliferation Marker▼ DecreasedIHC/IF[11][12]
γ-H2AX DNA Damage Marker▲ IncreasedIHC/IF, Western Blot[16][21]
SASP Factors (e.g., IL-6, IL-8) Secreted Proteins▲ Increased SecretionELISA, Cytokine Array, qRT-PCR[12][13]

Experimental Protocols & Workflows

Protocol 1: Induction of Cellular Senescence with β-D-Galactose
  • Cell Plating: Seed cells onto the appropriate culture plates (e.g., 6-well plates for staining or larger plates for protein/RNA extraction). Allow cells to adhere and reach 50-70% confluency.

  • Preparation of Treatment Medium: Prepare a stock solution of β-D-galactose in serum-free culture medium and sterilize it through a 0.22 µm filter. Dilute this stock into complete culture medium to achieve the desired final concentration (determined from your optimization experiments, see Table 1).

  • Treatment: Remove the existing medium from the cells and replace it with the β-D-galactose-containing medium.

  • Incubation: Culture the cells for the predetermined duration (e.g., 48 hours to 8 days).[3][22] Remember to change the medium every 2-3 days for longer incubation periods.

  • Verification: After incubation, proceed with assays to confirm the senescent phenotype (e.g., SA-β-gal staining, Western blot).

Protocol 2: Senescence-Associated β-Galactosidase (SA-β-gal) Staining

This protocol is adapted from standard methods.[3][10][22]

  • Wash: Gently wash the cells twice with 1X Phosphate-Buffered Saline (PBS).

  • Fixation: Add the fixative solution (e.g., 2% formaldehyde, 0.2% glutaraldehyde in PBS) to cover the cells. Incubate for 3-5 minutes at room temperature.[10] CRITICAL: Do not over-fix, as this can destroy enzyme activity.

  • Wash: Discard the fixative and wash the cells three times with 1X PBS for 5 minutes each.

  • Staining: Prepare the SA-β-gal staining solution fresh. Add it to the cells, ensuring the cell monolayer is completely covered.

    • Staining Solution (pH 6.0):

      • 1 mg/mL X-gal (stock at 20 mg/mL in dimethylformamide)

      • 40 mM Citric acid/Sodium phosphate (B84403) buffer, pH 6.0

      • 5 mM Potassium ferrocyanide

      • 5 mM Potassium ferricyanide

      • 150 mM Sodium chloride

      • 2 mM Magnesium chloride

  • Incubation: Incubate the plates at 37°C overnight (12-16 hours) in a dry incubator (NO CO2).[7][8] Seal the plates with parafilm to prevent evaporation.

  • Visualization: Observe the cells under a microscope for the development of a blue color in the cytoplasm of senescent cells. For quantification, count the number of blue cells versus the total number of cells in several random fields of view.

Protocol 3: Western Blotting for Senescence Markers
  • Protein Extraction: After treatment, wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel. Run the gel to separate proteins by size.

  • Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane for 1 hour at room temperature with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against senescence markers (e.g., anti-p21, anti-p16, anti-Lamin B1) and a loading control (e.g., anti-β-actin) overnight at 4°C, diluted in blocking buffer according to the manufacturer's recommendations.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager or X-ray film.[23]

Visualizations: Workflows and Pathways

experimental_workflow cluster_assays Senescence Confirmation Assays start Seed Cells (Target Cell Line) ~50-70% Confluency treatment Treat with β-D-Galactose (Optimized Concentration & Duration) start->treatment incubation Incubate (e.g., 2-8 days) Change medium as needed treatment->incubation harvest Harvest or Fix Cells for Analysis incubation->harvest sa_beta_gal SA-β-gal Staining (Morphology & Blue Color) harvest->sa_beta_gal Fixation western Western Blot (p21, p16, Lamin B1) harvest->western Lysis qpcr qRT-PCR (CDKN1A, CDKN2A, SASP genes) harvest->qpcr Lysis if_stain Immunofluorescence (Ki-67, γ-H2AX) harvest->if_stain Fixation

Caption: Workflow for β-D-galactose-induced senescence experiments.

signaling_pathways gal β-D-Galactose (Excess) stress Oxidative Stress (↑ ROS) gal->stress ages Advanced Glycation End Products (AGEs) gal->ages ddr Persistent DNA Damage Response (DDR) stress->ddr ages->ddr p53_path ↑ p53 Activation ddr->p53_path p16_path ↑ p16INK4a Expression ddr->p16_path p21 ↑ p21 Expression p53_path->p21 arrest G1 Cell Cycle Arrest p21->arrest rb pRb Hypophosphorylation p16_path->rb rb->arrest senescence Cellular Senescence (SA-β-gal, SASP, ↓Lamin B1) arrest->senescence

Caption: Core signaling pathways in β-D-galactose-induced senescence.

troubleshooting_workflow start SA-β-gal Staining Issue no_stain Problem: No/Weak Blue Staining start->no_stain high_bg Problem: High Background/ False Positives start->high_bg check_ph Action: Verify Staining Solution is at pH 6.0 no_stain->check_ph Is solution correct? check_time Action: Extend Incubation Time (16-24h) no_stain->check_time Is incubation long enough? check_sen Action: Confirm Senescence (Western for p21/Lamin B1) no_stain->check_sen Were cells senescent? check_confluency Action: Ensure Cells are Sub-confluent (50-70%) high_bg->check_confluency Are cells overcrowded? check_fix Action: Reduce Fixation Time (e.g., 2-3 min) high_bg->check_fix Is fixation too harsh? check_ph_bg Action: Confirm pH is not below 6.0 high_bg->check_ph_bg Is pH too low?

Caption: Troubleshooting decision tree for SA-β-gal staining.

References

issues with beta-D-galactose solubility and preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with beta-D-galactose.

Frequently Asked Questions (FAQs)

Q1: What is the solubility of this compound in water?

A1: this compound is generally considered freely soluble or soluble in water.[1] Its solubility is temperature-dependent, increasing as the temperature rises.[2] At 20°C, the solubility is approximately 650 g/L.[3] Another source indicates a solubility of 32.09 g per 100 g of solution (which corresponds to 47.25 g per 100 g of water) at 25°C.[4]

Q2: In which other solvents is this compound soluble?

A2: this compound is very slightly soluble in ethanol (B145695).[1] Its solubility in ethanol-water mixtures decreases as the concentration of ethanol increases.[5][6] It is also soluble in organic solvents like DMSO and dimethylformamide (DMF), with a solubility of approximately 20 mg/mL in both.[7] In ethanol, its solubility is lower, around 1 mg/mL.[7]

Q3: How should I prepare an aqueous solution of this compound?

A3: To prepare an aqueous solution, you can directly dissolve the crystalline solid in your desired aqueous buffer, such as PBS (pH 7.2).[7] If you encounter difficulty in dissolving the powder, gentle heating and/or sonication can be used to aid dissolution.[8] For applications requiring sterility, filtration through a 0.22 or 0.45-micron filter is recommended.[9]

Q4: How stable are this compound solutions?

A4: The stability of this compound solutions is influenced by several factors. Degradation increases with higher concentrations, elevated temperatures, and the presence of certain buffers.[9] Solutions in sterile water or phosphate (B84403) buffer show less than 5% degradation after autoclaving. However, solutions in acetate (B1210297) buffers can experience significant degradation (up to 21% for a 30% solution) upon autoclaving.[9] A solution in sterile water for injection, sterilized by membrane filtration, is estimated to have a shelf-life of about four and a half months at room temperature.[9] It is generally not recommended to store aqueous solutions for more than one day.[7]

Q5: Can I sterilize my this compound solution by autoclaving?

A5: Yes, autoclaving at 121°C for 30 minutes can be used to sterilize this compound solutions in water or phosphate buffers, with minimal degradation.[9] However, it is strongly advised not to autoclave solutions containing pH buffers, especially acetate buffers, as this can lead to significant degradation of the galactose.[9] Yellow discoloration may also occur with autoclaving.[9]

Troubleshooting Guides

Issue 1: Incomplete Dissolution of this compound
Possible Cause Troubleshooting Step
Low Temperature Gently warm the solution while stirring. The solubility of this compound increases with temperature.[2]
Supersaturated Solution Ensure you are not exceeding the solubility limit at the given temperature. Refer to the solubility data tables.
Insufficient Mixing Use a magnetic stirrer or vortex to ensure thorough mixing. Sonication can also help break up clumps and facilitate dissolution.[8]
Purity of Reagent Impurities in the this compound powder can affect solubility. Ensure you are using a high-purity grade reagent.
Issue 2: Yellow Discoloration of the Solution
Possible Cause Troubleshooting Step
Autoclaving This is a known side effect of autoclaving, especially at high concentrations or in certain buffers.[9] If color is a concern for your experiment, consider sterile filtration instead.
Prolonged Exposure to Heat Avoid prolonged heating when dissolving the powder.[9] Use the lowest effective temperature for the shortest time necessary.
Degradation Discoloration can be a sign of degradation. This is more likely to occur with prolonged storage, especially at room temperature or in non-optimal buffer conditions.[9] Prepare fresh solutions when possible.
Issue 3: Inconsistent Experimental Results
Possible Cause Troubleshooting Step
Solution Degradation As this compound solutions can degrade over time, it is best to use freshly prepared solutions for your experiments.[7][9]
Incorrect pH of Solution The stability of galactose can be pH-dependent.[9] Ensure the pH of your final solution is appropriate for your experiment and for the stability of the sugar.
Interference in Assays In enzymatic assays, other substances in your sample might interfere with the reaction. To check for this, you can add a known amount of D-galactose to a completed reaction; a significant increase in absorbance would confirm the enzyme is active and the initial lack of signal was not due to inhibition.[10]
Enzyme Inactivation (for staining) In beta-galactosidase staining protocols, over-fixation of cells (e.g., with paraformaldehyde or glutaraldehyde) can inactivate the enzyme, leading to no or weak staining. Optimize fixation time.[11][12]

Quantitative Data Summary

Table 1: Solubility of this compound in Various Solvents

SolventTemperatureSolubility
Water20 °C~650 g/L[3]
Water25 °C47.25 g / 100 g of water[4]
PBS (pH 7.2)Not Specified~10 mg/mL[7]
EthanolNot Specified~1 mg/mL[7]
DMSONot Specified~20 mg/mL[7]
DMFNot Specified~20 mg/mL[7]

Table 2: Effect of Ethanol Concentration on D-Galactose Solubility at 20°C

Ethanol Concentration (wt%)Molar Solubility (mol/kg-solvent)
200.093[5]
800.003[5]

Experimental Protocols

Protocol 1: Preparation of a Sterile Aqueous this compound Solution
  • Weighing: Accurately weigh the desired amount of high-purity this compound powder.

  • Dissolution: Add the powder to a sterile container with the required volume of sterile, purified water or a suitable buffer (e.g., phosphate buffer).

  • Mixing: Place a sterile magnetic stir bar in the container and stir on a magnetic stir plate until the powder is completely dissolved.

  • Aiding Dissolution (if necessary): If dissolution is slow, gently warm the solution (e.g., in a 37-50°C water bath) while stirring.[13] Avoid excessive heat.

  • Sterilization:

    • Recommended Method (Sterile Filtration): Draw the solution into a sterile syringe, attach a sterile 0.22 µm syringe filter, and dispense it into a final sterile container. This method avoids heat-related degradation.[9]

    • Alternative Method (Autoclaving - for water/phosphate buffer only): If sterile filtration is not possible and the solution is in water or phosphate buffer, autoclave at 121°C for 30 minutes. Be aware of the potential for slight degradation and discoloration.[9] Do not autoclave solutions containing other buffers like acetate. [9]

  • Storage: Store the solution at 4°C for short-term use. For longer-term storage, aliquoting and freezing at -20°C may be considered, though stability under these conditions should be validated for the specific application. It is often recommended to prepare fresh solutions.[7]

Protocol 2: General Procedure for a Beta-Galactosidase Activity Assay using a Chromogenic Substrate (e.g., ONPG)

This protocol is a generalized workflow based on common beta-galactosidase assays.

  • Cell Lysis:

    • Wash cultured cells with PBS.

    • Lyse the cells using a suitable lysis buffer to release the enzyme.[14]

    • Centrifuge to pellet cell debris and collect the supernatant containing the cell lysate.[14]

  • Reaction Setup:

    • In a microplate well or cuvette, add a specific volume of the cell lysate.

    • Add the assay buffer (e.g., a phosphate or citrate (B86180) buffer at a specific pH, often containing MgCl2 and a reducing agent like β-mercaptoethanol).[14][15]

  • Pre-incubation: Incubate the lysate and buffer mixture for a short period (e.g., 5 minutes) at the optimal reaction temperature (e.g., 28°C or 37°C).[14][15]

  • Initiate Reaction: Add the substrate solution (e.g., o-nitrophenyl-β-D-galactopyranoside - ONPG) to start the reaction.[14][15] Record the start time.

  • Incubation: Incubate the reaction at the optimal temperature. The beta-galactosidase will cleave the ONPG, releasing the yellow-colored o-nitrophenol.[15]

  • Stop Reaction: After a set time, or when a sufficient yellow color has developed, stop the reaction by adding a stop solution (e.g., a high pH solution like 1 M sodium carbonate).[14]

  • Measurement: Measure the absorbance of the solution at 420 nm using a spectrophotometer. The intensity of the yellow color is proportional to the enzyme activity.[15]

Visualizations

experimental_workflow_solution_preparation start Start weigh Weigh this compound start->weigh dissolve Dissolve in Solvent (Water or Buffer) weigh->dissolve mix Mix Thoroughly (Stir/Vortex) dissolve->mix aid Aid Dissolution? (Heat/Sonicate) mix->aid aid->mix Yes sterile Sterilize Solution aid->sterile No filter Sterile Filter (0.22 µm) sterile->filter Recommended autoclave Autoclave (Water/Phosphate Only) sterile->autoclave Alternative store Store Appropriately (e.g., 4°C) filter->store autoclave->store end_node End store->end_node

Caption: Workflow for preparing a sterile this compound solution.

troubleshooting_logic_incomplete_dissolution start Issue: Incomplete Dissolution check_temp Is solution at room temp or below? start->check_temp warm Action: Gently warm and stir check_temp->warm Yes check_conc Is concentration below solubility limit? check_temp->check_conc No resolved Issue Resolved warm->resolved dilute Action: Dilute or restart with less solute check_conc->dilute No check_mixing Is mixing adequate? check_conc->check_mixing Yes dilute->resolved mix_more Action: Increase mixing, vortex, or sonicate check_mixing->mix_more No check_purity Consider reagent purity check_mixing->check_purity Yes mix_more->resolved check_purity->resolved

Caption: Troubleshooting logic for incomplete this compound dissolution.

References

Validation & Comparative

A Comparative Guide: D-Galactose as a Senescence Inducer and the Unexplored Potential of Beta-D-Galactose

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the tools to induce cellular senescence is critical for modeling age-related diseases and developing novel therapeutics. D-galactose has been widely adopted as a reliable agent to trigger premature senescence in a variety of cell types and in vivo models. This guide provides a comprehensive overview of the experimental data supporting the use of D-galactose, details on experimental protocols, and explores the current scientific landscape regarding its anomer, beta-D-galactose, in the context of senescence induction.

While D-galactose is a well-documented inducer of cellular senescence, there is a notable absence of scientific literature directly comparing its efficacy with this compound for this purpose. The vast majority of research has focused exclusively on the D-galactose form. This guide, therefore, presents a detailed analysis of D-galactose-induced senescence and highlights the knowledge gap concerning this compound.

D-Galactose: A Proven Tool for Inducing Cellular Senescence

D-galactose, a naturally occurring monosaccharide, has been extensively used to induce an aging-like phenotype in various experimental models.[1][2] At elevated concentrations, D-galactose leads to the accumulation of reactive oxygen species (ROS), mitochondrial dysfunction, and the expression of key senescence markers.[3]

Quantitative Effects of D-Galactose on Senescence Markers

The following table summarizes the quantitative data from various studies on the effects of D-galactose on cellular senescence markers.

Cell Line/ModelD-Galactose ConcentrationTreatment DurationKey Senescence MarkersQuantitative ObservationsReference
Glioblastoma (C6 and U87MG cells)222 mM7-9 daysSA-β-gal positive cells, p16, p53, NF-κB, Lamin B1Significant increase in SA-β-gal positive cells (60-70%). Upregulation of p16, p53, and NF-κB. Downregulation of Lamin B1.[2]
Human Dental Pulp Cells (HDPCs)10 g/L48 hoursSA-β-gal positive cells, p16, p21Significant increase in SA-β-gal positive cells and upregulation of p16 and p21 gene expression.[4]
Adult Mouse Neural Stem Cells (NSCs)10, 20, or 30 µM24 hoursSA-β-gal positive cells, Cell ViabilitySignificant increase in SA-β-gal positive cells. Significant decrease in cell survival at 20 and 30 µM.[5]
Human Embryo Lung Fibroblast (MRC-5)Not specifiedNot specifiedSA-β-gal activity, p21, ROSIncreased SA-β-galactosidase activity, upregulation of p21, and increased ROS levels.[3]
Astrocytic CRT cells and rat primary astrocytes50 g/l5 daysSA-β-gal positive cellsSignificant increase in the percentage of SA-β-galactosidase positive cells.
Experimental Protocol: Induction of Senescence with D-Galactose in Glioblastoma Cell Lines

This protocol is based on a study by Li et al. (2020).[2]

Objective: To induce cellular senescence in C6 and U87MG glioblastoma cell lines using D-galactose.

Materials:

  • C6 or U87MG glioblastoma cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • D-galactose (Sigma-Aldrich)

  • Senescence-Associated β-Galactosidase (SA-β-gal) Staining Kit (Cell Signaling Technology)

  • Phosphate Buffered Saline (PBS)

Procedure:

  • Cell Culture: Culture C6 or U87MG cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • D-galactose Treatment: Prepare a stock solution of D-galactose in sterile PBS. When cells reach 70-80% confluency, replace the culture medium with fresh medium containing the desired concentration of D-galactose (e.g., 222 mM).

  • Incubation: Incubate the cells for 7 to 9 days. Change the medium with fresh D-galactose every 2-3 days.

  • Senescence Assessment (SA-β-gal Staining):

    • Wash the cells twice with PBS.

    • Fix the cells with 1X Fixative Solution for 10-15 minutes at room temperature.

    • Wash the cells twice with PBS.

    • Stain the cells with the β-galactosidase Staining Solution overnight at 37°C in a dry incubator (do not use a CO2 incubator).

    • Observe the cells under a microscope for the development of a blue color, indicative of SA-β-gal activity.

Signaling Pathway of D-Galactose-Induced Senescence in Glioblastoma

D-galactose has been shown to inactivate the YAP-CDK6 signaling pathway in glioblastoma cells, leading to the onset of senescence.[2]

D_Galactose_Pathway D-galactose D-galactose YAP-CDK6_Pathway YAP-CDK6 Pathway D-galactose->YAP-CDK6_Pathway inactivates Senescence Senescence YAP-CDK6_Pathway->Senescence induces Cell_Proliferation Cell Proliferation Senescence->Cell_Proliferation reduces SA_beta_gal Increased SA-β-gal activity Senescence->SA_beta_gal p16_p53_NFkB Upregulation of p16, p53, NF-κB Senescence->p16_p53_NFkB Lamin_B1 Downregulation of Lamin B1 Senescence->Lamin_B1

Caption: D-galactose induces senescence by inactivating the YAP-CDK6 pathway.

This compound: An Uncharted Territory in Senescence Induction

In stark contrast to D-galactose, there is a significant lack of published research on the use of this compound to induce cellular senescence. A thorough search of scientific databases reveals no direct studies or established protocols for using this compound as a primary inducer of a senescent phenotype.

The term "beta-galactosidase" is central to the detection of senescent cells through the widely used SA-β-gal assay. This lysosomal enzyme is responsible for hydrolyzing beta-galactosides.[6] The substrate used in this assay, X-gal (5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside), is a beta-galactoside. The increased activity of this enzyme at a suboptimal pH of 6.0 is a hallmark of senescent cells.[6]

While the substrate for the SA-β-gal assay is a beta-galactoside, this does not imply that this compound itself is an inducer of senescence. The mechanism of D-galactose-induced senescence is primarily attributed to the generation of oxidative stress and subsequent cellular damage, rather than a direct interaction with the beta-galactosidase enzyme.

Experimental Workflow: D-Galactose-Induced Senescence Model

The following diagram illustrates a typical experimental workflow for studying D-galactose-induced senescence.

Experimental_Workflow Cell_Culture Cell Culture (e.g., Glioblastoma cells) D_Galactose_Treatment D-Galactose Treatment Cell_Culture->D_Galactose_Treatment Incubation Incubation (e.g., 7-9 days) D_Galactose_Treatment->Incubation Senescence_Analysis Analysis of Senescence Markers Incubation->Senescence_Analysis SA_beta_gal SA-β-gal Staining Senescence_Analysis->SA_beta_gal Western_Blot Western Blot (p16, p53, Lamin B1) Senescence_Analysis->Western_Blot qRT_PCR qRT-PCR (p16, p21) Senescence_Analysis->qRT_PCR Data_Analysis Data Analysis and Interpretation SA_beta_gal->Data_Analysis Western_Blot->Data_Analysis qRT_PCR->Data_Analysis

Caption: A typical workflow for inducing and analyzing cellular senescence using D-galactose.

Conclusion and Future Directions

D-galactose stands as a well-validated and widely used tool for inducing cellular senescence in vitro and in vivo. The mechanisms underlying its effects, particularly the induction of oxidative stress and modulation of specific signaling pathways, are increasingly understood. This guide provides a summary of the quantitative data and a foundational experimental protocol to aid researchers in utilizing this model.

The role of this compound in senescence induction remains an open and intriguing question. While it is the substrate for the key senescence marker SA-β-gal, there is currently no evidence to suggest it can independently trigger the complex cellular program of senescence. Future research is warranted to investigate the potential of this compound as a senescence inducer, which would require direct comparative studies against its well-established anomer, D-galactose. Such studies would need to meticulously evaluate a range of senescence markers and elucidate the underlying molecular mechanisms to determine if this compound holds any promise as a novel tool in aging research.

References

A Comparative Guide: β-D-Galactose vs. Lactose for Gene Expression Induction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The induction of gene expression is a cornerstone of molecular biology, enabling the controlled production of recombinant proteins for research, therapeutic, and industrial applications. The lac operon of Escherichia coli is a classic and widely utilized inducible system. While lactose (B1674315) is the natural inducer, other molecules, such as β-D-galactose, can also modulate its activity. This guide provides a comprehensive comparison of β-D-galactose and lactose as inducers of gene expression, supported by established molecular principles and a detailed experimental protocol for their quantitative evaluation.

Mechanism of Induction: A Tale of Two Sugars

The induction of the lac operon is a well-understood process involving the removal of a repressor protein from the operator region, thereby allowing transcription of the structural genes, including lacZ, which encodes the enzyme β-galactosidase.

Lactose: Contrary to a common misconception, lactose itself is not the direct inducer of the lac operon. Upon transport into the E. coli cell, lactose is converted to its isomer, allolactose (B1665239) , by a basal level of β-galactosidase.[1] It is allolactose that binds to the lac repressor protein, causing a conformational change that prevents the repressor from binding to the operator DNA.[1] This derepression allows RNA polymerase to transcribe the operon, leading to a significant increase in the synthesis of β-galactosidase and other enzymes required for lactose metabolism.

β-D-Galactose: β-D-galactose, a monosaccharide component of lactose, can also act as an inducer of the lac operon, albeit generally considered a weaker one.[2][3] In wild-type E. coli, galactose is rapidly metabolized, which can limit its effectiveness as an inducer. However, in mutant strains that are unable to metabolize galactose (e.g., gal mutants), it can function as a "gratuitous" inducer, meaning it can induce the operon without being consumed by the cell.[4] The direct interaction of galactose with the lac repressor is less efficient than that of allolactose, leading to a lower level of gene expression.

Quantitative Comparison of Induction Efficiency

Direct, side-by-side quantitative data comparing the induction efficiency of β-D-galactose and lactose across a range of concentrations is not extensively available in the published literature. However, based on the known mechanisms, a hypothetical comparative experiment would be expected to yield results demonstrating the superior induction capacity of lactose (via allolactose) over β-D-galactose. The following tables represent illustrative data that one might expect from such an experiment, measuring β-galactosidase activity in Miller units.

Table 1: β-Galactosidase Activity at a Fixed Inducer Concentration (1 mM) Over Time

Time (minutes)β-Galactosidase Activity (Miller Units) - Lactoseβ-Galactosidase Activity (Miller Units) - β-D-Galactose
01.21.1
30150.525.8
60480.375.2
90850.7130.4
1201100.1185.6

Table 2: β-Galactosidase Activity After 90 Minutes of Induction with Varying Inducer Concentrations

Inducer Concentration (mM)β-Galactosidase Activity (Miller Units) - Lactoseβ-Galactosidase Activity (Miller Units) - β-D-Galactose
0.0150.28.5
0.1450.665.7
1.0850.7130.4
10.01200.3250.1
100.01250.8300.5

Signaling Pathways and Experimental Workflow

To visualize the molecular interactions and the experimental process, the following diagrams are provided.

lac_operon_induction cluster_lactose Lactose Induction cluster_galactose β-D-Galactose Induction cluster_operon Lac Operon Regulation Lactose_ext Extracellular Lactose Lactose_int Intracellular Lactose Lactose_ext->Lactose_int Permease Allolactose Allolactose Lactose_int->Allolactose β-galactosidase (basal level) Lac_Repressor Lac Repressor (Active) Allolactose->Lac_Repressor Allolactose->Lac_Repressor Inactivates Operator Operator Lac_Repressor->Operator Binds & Represses Galactose_ext Extracellular β-D-Galactose Galactose_int Intracellular β-D-Galactose Galactose_ext->Galactose_int Permease Galactose_int->Lac_Repressor Galactose_int->Lac_Repressor Weakly Inactivates Promoter Promoter lacZYA lacZ, lacY, lacA Promoter->lacZYA mRNA mRNA lacZYA->mRNA Transcription RNA_Polymerase RNA Polymerase RNA_Polymerase->Promoter Blocked Proteins β-galactosidase, Permease, Transacetylase mRNA->Proteins Translation

Diagram 1: Signaling pathways for lac operon induction.

experimental_workflow Start Start: E. coli Culture (e.g., K12 strain) Induction Induce parallel cultures with: - No Inducer (Control) - Lactose (various conc.) - β-D-Galactose (various conc.) Start->Induction Incubation Incubate at 37°C with shaking Induction->Incubation Sampling Collect samples at different time points Incubation->Sampling Lysis Cell Lysis (e.g., with chloroform (B151607) and SDS) Sampling->Lysis Assay β-Galactosidase Assay: Add ONPG substrate Lysis->Assay Measurement Measure absorbance at 420 nm Assay->Measurement Calculation Calculate β-galactosidase activity (Miller Units) Measurement->Calculation Analysis Data Analysis and Comparison Calculation->Analysis

Diagram 2: Experimental workflow for comparing inducers.

Experimental Protocols

This section provides a detailed methodology for a key experiment to quantitatively compare the induction of β-galactosidase by lactose and β-D-galactose.

Protocol: Comparative Induction and β-Galactosidase Assay (Miller Assay)

1. Materials and Reagents:

  • E. coli strain with a functional lac operon (e.g., K12 strain).

  • Luria-Bertani (LB) broth.

  • Lactose solution (sterile, various concentrations).

  • β-D-galactose solution (sterile, various concentrations).

  • Z-Buffer (pH 7.0): Na₂HPO₄·7H₂O, NaH₂PO₄·H₂O, KCl, MgSO₄·7H₂O, β-mercaptoethanol.

  • o-Nitrophenyl-β-D-galactopyranoside (ONPG) solution (4 mg/mL in Z-Buffer).

  • Sodium Dodecyl Sulfate (SDS) solution (0.1%).

  • Chloroform.

  • Sodium Carbonate (Na₂CO₃) solution (1 M).

  • Spectrophotometer.

2. Experimental Procedure:

  • Culture Preparation: Inoculate E. coli into LB broth and grow overnight at 37°C with shaking. The next day, subculture the overnight culture into fresh LB broth to an optical density at 600 nm (OD₆₀₀) of approximately 0.1. Grow the culture to mid-log phase (OD₆₀₀ ≈ 0.4-0.6).

  • Induction: Divide the mid-log phase culture into several sterile flasks. To these flasks, add the inducers to the desired final concentrations (e.g., 0.01, 0.1, 1, 10, 100 mM of lactose or β-D-galactose). Include a no-inducer control.

  • Incubation and Sampling: Incubate the cultures at 37°C with shaking. At various time points (e.g., 0, 30, 60, 90, 120 minutes), withdraw an aliquot from each culture for the β-galactosidase assay. Measure the OD₆₀₀ of each aliquot.

  • Cell Lysis:

    • Transfer a defined volume (e.g., 1 mL) of the cell culture to a microfuge tube.

    • Add a drop of chloroform and a smaller drop of 0.1% SDS.

    • Vortex vigorously for 10 seconds to lyse the cells.

  • Enzyme Assay:

    • Equilibrate the lysed cell suspension to 28°C.

    • Add a defined volume (e.g., 0.2 mL) of ONPG solution to start the reaction and record the time.

    • Incubate at 28°C until a yellow color develops.

    • Stop the reaction by adding a defined volume (e.g., 0.5 mL) of 1 M Na₂CO₃ and record the time.

    • Centrifuge the tubes to pellet cell debris.

  • Measurement: Transfer the supernatant to a cuvette and measure the absorbance at 420 nm (A₄₂₀) and 550 nm (A₅₅₀). The A₅₅₀ reading is to correct for light scattering by cell debris.

  • Calculation of Miller Units: Calculate the β-galactosidase activity using the following formula: Miller Units = 1000 × [A₄₂₀ - (1.75 × A₅₅₀)] / (Time × Volume × OD₆₀₀)

    • Time = reaction time in minutes.

    • Volume = volume of culture used in the assay in mL.

    • OD₆₀₀ = optical density of the culture at the time of sampling.

Conclusion

Both β-D-galactose and lactose can induce gene expression via the lac operon. However, their mechanisms and efficiencies differ significantly. Lactose, through its conversion to allolactose, is a potent and natural inducer. β-D-galactose, while capable of induction, is generally less effective, particularly in wild-type strains where it is subject to metabolic degradation. For applications requiring robust and high-level gene expression, lactose or its non-metabolizable analog IPTG are superior choices. However, in specific experimental contexts, such as those involving galactose-metabolism-deficient strains, β-D-galactose can serve as a useful gratuitous inducer. The provided experimental protocol offers a reliable method for researchers to quantitatively assess and compare the induction dynamics of these and other potential inducers for their specific applications.

References

A Comparative Guide to the D-Galactose-Induced Aging Model in Rodents

Author: BenchChem Technical Support Team. Date: December 2025

The D-galactose-induced aging model is a well-established and widely used preclinical tool to simulate the natural aging process in rodents. This guide provides a comprehensive comparison of this model with other alternatives, supported by experimental data, detailed protocols, and visual representations of key biological pathways and workflows. It is designed to assist researchers, scientists, and drug development professionals in making informed decisions for their geriatric studies.

Model Overview and Comparison

Chronic administration of D-galactose in rodents induces a phenotype that mimics several aspects of natural aging, including cognitive decline, oxidative stress, inflammation, and cellular senescence.[1][2] This makes it a valuable model for studying age-related pathologies and for screening potential anti-aging interventions.[3][4]

Comparison with Natural Aging

While the D-galactose model recapitulates many features of natural aging, there are notable differences. The chemically induced model is characterized by a more rapid onset of age-related changes, offering a time- and cost-effective alternative to long-term studies on naturally aged animals.[2][3] However, some studies suggest that the immunological and behavioral changes in D-galactose-treated mice may differ from those observed in naturally aging animals, indicating that it may not perfectly replicate all physiological and biochemical alterations of the natural aging process.[5]

Table 1: Key Biomarker Comparison between D-Galactose-Induced and Natural Aging Models

Biomarker CategoryBiomarkerD-Galactose ModelNatural Aging ModelKey Findings
Oxidative Stress Malondialdehyde (MDA)Significantly Increased[6][7]IncreasedBoth models show elevated lipid peroxidation.
Superoxide Dismutase (SOD)Significantly Decreased[5][6][7]DecreasedBoth models exhibit compromised antioxidant defense.
Glutathione Peroxidase (GSH-Px)Decreased[7]DecreasedReduced capacity to neutralize harmful free radicals is a common feature.
Glycation Advanced Glycation End Products (AGEs)Significantly Increased[1][3][8]IncreasedAccumulation of AGEs is a hallmark of both induced and natural aging.
Inflammation NF-κB ActivationIncreased[1][8]IncreasedChronic low-grade inflammation is evident in both models.
Pro-inflammatory Cytokines (e.g., TNF-α, IL-6)Increased[1][9]IncreasedElevated levels of inflammatory mediators are observed.
Cellular Senescence Senescence-Associated β-galactosidase (SA-β-gal)Increased Staining[8][10]Increased StainingBoth models show an accumulation of senescent cells.
p53, p21, p16Upregulated Expression[8][9][11]Upregulated ExpressionKey cell cycle inhibitors involved in senescence are activated.
Cognitive Function Learning and MemoryImpaired[6][7]ImpairedBoth models demonstrate deficits in cognitive performance.

Experimental Protocols

Detailed and standardized protocols are crucial for the reproducibility of the D-galactose-induced aging model. Below are methodologies for model induction and key validation assays.

D-Galactose-Induced Aging Model Induction
  • Animal Selection: Select healthy adult rodents (e.g., Wistar rats, C57BL/6J mice) of a specific age (e.g., 8 weeks old).[12]

  • Acclimatization: Allow animals to acclimatize to the laboratory environment for at least one week with free access to food and water.[9]

  • D-galactose Preparation: Dissolve D-(+)-galactose in sterile 0.9% saline to the desired concentration.

  • Administration: Administer D-galactose daily via subcutaneous or intraperitoneal injection. Common dosages range from 50 to 500 mg/kg of body weight.[3][9] The duration of administration typically ranges from 6 to 10 weeks.[3][9]

  • Control Group: Administer an equivalent volume of sterile 0.9% saline to the control group.

  • Monitoring: Monitor the body weight and general health of the animals regularly throughout the experimental period.[9]

Behavioral Assessment: Rota-Rod Test for Motor Coordination
  • Apparatus: Use an accelerating Rota-Rod apparatus.

  • Acclimatization to Apparatus: Prior to the test, train the mice on the rotating rod at a constant low speed for a set duration (e.g., 5 minutes).

  • Testing: Place the mouse on the rod and gradually increase the speed (e.g., from 4 to 40 rpm over 5 minutes).

  • Data Collection: Record the latency to fall from the rod.

  • Repetitions: Perform multiple trials for each animal with an inter-trial interval to minimize fatigue.

It is important to note that some studies have found that D-galactose treatment at certain doses may not significantly impair motor coordination as measured by the Rota-Rod test.[12]

Biochemical Assay: Measurement of Superoxide Dismutase (SOD) Activity
  • Tissue Preparation: Homogenize brain or liver tissue in an appropriate buffer on ice.

  • Centrifugation: Centrifuge the homogenate at a specified speed and temperature (e.g., 10,000 x g for 15 minutes at 4°C) to obtain the supernatant.

  • Assay: Use a commercial SOD assay kit according to the manufacturer's instructions. The principle often involves the inhibition of a chromogenic reaction by SOD present in the sample.

  • Quantification: Measure the absorbance at a specific wavelength using a spectrophotometer and calculate the SOD activity based on a standard curve.

Signaling Pathways and Experimental Workflow

Visualizing the complex biological processes and experimental procedures can aid in understanding the D-galactose model.

Signaling Pathways in D-Galactose-Induced Aging

The mechanisms underlying D-galactose-induced aging are multifactorial, primarily involving the induction of oxidative stress and the formation of advanced glycation end products (AGEs).[3][13] These initial events trigger a cascade of downstream signaling pathways that contribute to cellular damage and senescence.[1][8]

D_Galactose_Pathway D_gal D-galactose Metabolism Metabolic Pathways D_gal->Metabolism AGEs AGEs D_gal->AGEs Non-enzymatic glycation Galactitol Galactitol Metabolism->Galactitol Aldose Reductase ROS ROS Metabolism->ROS Galactose Oxidase Oxidative_Stress Oxidative Stress Galactitol->Oxidative_Stress Osmotic Stress RAGE RAGE AGEs->RAGE ROS->Oxidative_Stress RAGE->Oxidative_Stress Inflammation Inflammation (NF-κB activation) RAGE->Inflammation Apoptosis Apoptosis Oxidative_Stress->Apoptosis Cell_Senescence Cellular Senescence (p53, p21, p16) Oxidative_Stress->Cell_Senescence Aging_Phenotype Aging Phenotype Inflammation->Aging_Phenotype Apoptosis->Aging_Phenotype Cell_Senescence->Aging_Phenotype Experimental_Workflow start Animal Acclimatization grouping Random Grouping (Control, D-gal, D-gal + Treatment) start->grouping induction Model Induction (D-galactose Injection) grouping->induction treatment Therapeutic Intervention induction->treatment behavioral Behavioral Tests (e.g., Rota-Rod, Morris Water Maze) induction->behavioral During/After Induction treatment->behavioral During/After Treatment sampling Sample Collection (Blood, Tissues) behavioral->sampling biochemical Biochemical Assays (MDA, SOD, etc.) sampling->biochemical histology Histopathological Analysis sampling->histology data_analysis Data Analysis and Interpretation biochemical->data_analysis histology->data_analysis

References

Comparative Analysis of Anti-Glycan Antibody Cross-Reactivity with β-D-Galactose

Author: BenchChem Technical Support Team. Date: December 2025

A guide for researchers, scientists, and drug development professionals on the specificity and cross-reactivity of anti-glycan antibodies with β-D-galactose and related glycan structures. This document provides a comparative overview of antibody performance, supported by experimental data and detailed methodologies.

Introduction

Anti-glycan antibodies are critical tools in glycobiology research and have significant potential in diagnostics and therapeutics. Their specificity is paramount for their function, and understanding their cross-reactivity with structurally similar epitopes, such as β-D-galactose, is essential for accurate data interpretation and the development of targeted therapies. This guide provides a comparative analysis of anti-glycan antibodies with known or potential cross-reactivity to β-D-galactose, presenting quantitative binding data and the experimental protocols used to generate this information.

Quantitative Comparison of Binding Affinities

The binding affinity of an antibody to its target glycan and potential cross-reactive structures is a key performance indicator. This data is typically generated using techniques such as Surface Plasmon Resonance (SPR) or glycan microarrays. Below are tables summarizing the binding affinities (dissociation constant, KD) of various anti-glycan antibodies to β-D-galactose and structurally related glycans.

Table 1: Hypothetical Binding Affinity (KD, M) of Selected Monoclonal Antibodies to β-D-Galactose and Related Glycans as Determined by Surface Plasmon Resonance (SPR)

Glycan EpitopeAntibody A (Anti-Blood Group B)Antibody B (Anti-Lactose)Antibody C (Anti-β-D-galactose specific)
β-D-Galactose 5.2 x 10-51.5 x 10-68.9 x 10-8
Lactose (Galβ1-4Glc) 8.7 x 10-62.1 x 10-89.5 x 10-8
N-Acetyllactosamine (Galβ1-4GlcNAc) 1.2 x 10-55.5 x 10-71.1 x 10-7
Galβ1-3GlcNAc 3.5 x 10-59.8 x 10-72.3 x 10-7
Blood Group B Antigen (Galα1-3(Fucα1-2)Galβ1-4GlcNAc) 2.5 x 10-8> 10-4> 10-4

Note: Data presented is hypothetical and for illustrative purposes. Actual values may vary based on experimental conditions.

Table 2: Relative Binding of Anti-α-Gal Antibodies to α-Gal and Blood Group B Epitopes Determined by SPR

AntibodyLigandKD (nM)
Purified anti-α-Gal antibodiesα-Gal epitope144 ± 20
α-Gal disaccharide191 ± 18

This data indicates that purified anti-α-Gal antibodies bind to both the α-Gal trisaccharide and disaccharide with high affinity.[1]

Experimental Protocols

Accurate and reproducible assessment of antibody-glycan interactions relies on well-defined experimental protocols. The following sections detail the methodologies for the key experiments cited in this guide.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cross-Reactivity Screening

ELISA is a widely used method for screening antibody binding to immobilized antigens.

Protocol:

  • Antigen Coating: Microtiter plates are coated with a solution of the glycan-conjugate (e.g., β-D-galactose-BSA) at a concentration of 1-10 µg/mL in a suitable coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6) and incubated overnight at 4°C.

  • Washing: The plates are washed three times with a wash buffer (e.g., PBS with 0.05% Tween 20) to remove unbound antigen.

  • Blocking: Non-specific binding sites are blocked by incubating the wells with a blocking buffer (e.g., 5% non-fat dry milk or BSA in wash buffer) for 1-2 hours at room temperature.

  • Primary Antibody Incubation: The wells are incubated with serial dilutions of the anti-glycan antibody for 1-2 hours at room temperature.

  • Washing: The plates are washed as described in step 2.

  • Secondary Antibody Incubation: An enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-mouse IgG) is added to the wells and incubated for 1 hour at room temperature.

  • Washing: The plates are washed as described in step 2.

  • Substrate Addition: A suitable chromogenic substrate (e.g., TMB) is added to the wells, and the color is allowed to develop.

  • Stopping the Reaction: The enzymatic reaction is stopped by adding a stop solution (e.g., 2N H2SO4).

  • Data Acquisition: The absorbance is measured at the appropriate wavelength (e.g., 450 nm) using a microplate reader. The degree of cross-reactivity is determined by comparing the antibody's binding to different glycans.

Surface Plasmon Resonance (SPR) for Kinetic Analysis

SPR provides real-time, label-free analysis of biomolecular interactions, allowing for the determination of association (ka) and dissociation (kd) rates, and the equilibrium dissociation constant (KD).

Protocol:

  • Sensor Chip Immobilization: The ligand (glycan-conjugate) is immobilized onto the sensor chip surface. This can be achieved through various chemistries, such as amine coupling to a CM5 sensor chip.

  • System Priming: The SPR system is primed with running buffer (e.g., HBS-EP).

  • Analyte Injection: A series of concentrations of the analyte (anti-glycan antibody) are injected over the sensor surface at a constant flow rate.

  • Association and Dissociation Monitoring: The binding (association) and subsequent release (dissociation) of the antibody are monitored in real-time by detecting changes in the refractive index at the sensor surface, generating a sensorgram.

  • Regeneration: The sensor surface is regenerated between analyte injections using a suitable regeneration solution (e.g., low pH glycine) to remove the bound antibody.

  • Data Analysis: The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding model) to calculate the kinetic parameters (ka, kd, and KD).

Glycan Microarray for High-Throughput Specificity Profiling

Glycan microarrays enable the simultaneous screening of antibody binding against a large library of immobilized glycans.

Protocol:

  • Array Fabrication: A library of structurally defined glycans is covalently printed onto a chemically modified glass slide.

  • Blocking: The array is blocked to prevent non-specific binding.

  • Antibody Incubation: The array is incubated with the anti-glycan antibody at an optimized concentration.

  • Washing: The array is washed to remove unbound antibody.

  • Secondary Antibody Incubation: A fluorescently labeled secondary antibody is added and incubated in the dark.

  • Washing and Drying: The array is washed again and dried by centrifugation.

  • Scanning and Data Analysis: The array is scanned using a fluorescence microarray scanner, and the fluorescence intensity of each spot is quantified to determine the antibody's binding profile.

Signaling Pathways and Experimental Workflows

The binding of an anti-glycan antibody to a cell surface glycan can initiate downstream signaling pathways, leading to various cellular responses. The specific pathway activated depends on the antibody isotype and the cell type.

B-Cell Receptor (BCR) Signaling

Antigen binding to the B-cell receptor (BCR) is a critical step in the activation of B cells and the subsequent antibody response. The binding of a glycan antigen can lead to the clustering of BCRs, initiating a signaling cascade.

BCR_Signaling Antigen Glycan Antigen BCR B-Cell Receptor (BCR) Antigen->BCR Binding Clustering BCR Clustering BCR->Clustering Src_Kinases Src Family Kinases (Lyn, Fyn, Blk) Clustering->Src_Kinases Activation ITAM_P ITAM Phosphorylation Src_Kinases->ITAM_P Syk Syk Kinase ITAM_P->Syk Recruitment & Activation Downstream Downstream Signaling (e.g., PLCγ2, PI3K) Syk->Downstream Response Cellular Response (Activation, Proliferation, Antibody Production) Downstream->Response

Caption: Simplified B-Cell Receptor (BCR) signaling pathway.

Fc Receptor (FcR) Signaling

The Fc region of an antibody, upon binding to a cell surface antigen, can interact with Fc receptors on immune cells, triggering effector functions such as antibody-dependent cell-mediated cytotoxicity (ADCC).

FcR_Signaling cluster_0 Immune Complex Formation cluster_1 Effector Cell Activation Antibody Anti-Glycan Antibody TargetCell Target Cell (with Glycan Antigen) Antibody->TargetCell Binds FcR Fc Receptor (FcγR) Antibody->FcR Fc region binds EffectorCell Effector Cell (e.g., NK Cell) ITAM_P ITAM Phosphorylation FcR->ITAM_P Signaling Signaling Cascade ITAM_P->Signaling Response Effector Function (e.g., ADCC, Cytokine Release) Signaling->Response

Caption: Simplified Fc Receptor (FcR) signaling pathway.

Experimental Workflow for Cross-Reactivity Analysis

A typical workflow for assessing the cross-reactivity of an anti-glycan antibody involves a combination of the techniques described above.

Cross_Reactivity_Workflow Start Start: Anti-Glycan Antibody of Interest ELISA Initial Screening: ELISA with a panel of structurally related glycans Start->ELISA SPR Kinetic Analysis: Surface Plasmon Resonance (SPR) to determine Ka, Kd, and KD ELISA->SPR For promising candidates GlycanArray High-Throughput Profiling: Glycan Microarray to assess binding to a large glycan library ELISA->GlycanArray For broad profiling DataAnalysis Data Analysis and Comparison: - Generate comparison tables - Assess specificity and cross-reactivity SPR->DataAnalysis GlycanArray->DataAnalysis Conclusion Conclusion: Characterized Antibody Profile DataAnalysis->Conclusion

Caption: Experimental workflow for cross-reactivity analysis.

Conclusion

The specificity and cross-reactivity of anti-glycan antibodies are critical parameters that dictate their utility in research and clinical applications. This guide has provided a framework for comparing these antibodies, highlighting the importance of quantitative binding data and detailed experimental protocols. By employing a systematic approach that combines techniques like ELISA, SPR, and glycan microarrays, researchers can gain a comprehensive understanding of an antibody's binding profile, enabling more accurate and reliable outcomes in their studies.

References

A Comparative Guide to the Metabolic Fate of Beta-D-Galactose in Diverse Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The metabolic landscape of cancer is a burgeoning field of research, offering novel therapeutic avenues. While the "Warburg effect"—the reliance of cancer cells on glycolysis even in the presence of oxygen—is a well-established hallmark, the metabolic flexibility of tumors, including their ability to utilize alternative sugars like galactose, is gaining increasing attention. Understanding the differential metabolic fate of beta-D-galactose across various cancer types can unveil vulnerabilities and inform the development of targeted therapies. This guide provides a comparative analysis of galactose metabolism in three distinct human cancer cell lines: glioblastoma (U-87 MG), breast adenocarcinoma (MCF-7), and hepatocellular carcinoma (HepG2), supported by experimental data and detailed protocols.

Key Findings at a Glance

Our analysis reveals significant heterogeneity in the capacity of cancer cells to metabolize this compound, primarily dictated by the expression and activity of the Leloir pathway enzymes and relevant sugar transporters. Glioblastoma cells exhibit a robust ability to utilize galactose, potentially as an alternative energy source in the nutrient-deprived tumor microenvironment. In contrast, certain breast cancer cell lines with activated AKT signaling pathways demonstrate impaired galactose metabolism, leading to reduced cell viability. Hepatocellular carcinoma cells, represented here by the HepG2 line, show a remarkable metabolic plasticity, adapting to galactose as a primary fuel source, which in turn remodels their energy metabolism towards oxidative phosphorylation.

Quantitative Comparison of Galactose Metabolism

The following table summarizes the key metabolic parameters for this compound in the selected cell lines. It is important to note that direct comparative studies measuring all parameters under identical conditions are scarce. The data presented is a synthesis of findings from multiple sources.

Metabolic ParameterGlioblastoma (U-87 MG)Breast Adenocarcinoma (MCF-7)Hepatocellular Carcinoma (HepG2)
Galactose Uptake Capacity HighLow to ModerateAdaptable; increases with exposure
- Vmax (Galactose Transport)Not explicitly quantified, but high expression of GLUT3 suggests high capacity.Not explicitly quantified, but lower than glucose uptake.Adapts to increase uptake upon chronic galactose exposure.
- Km (Galactose Transport)Not explicitly quantified.Not explicitly quantified.Not explicitly quantified.
Leloir Pathway Enzyme Activity
- Galactokinase (GALK)Elevated expression and activity.[1]Basal expression, does not significantly increase with galactose.[2]Activity is initially present and increases with prolonged galactose exposure.[3][4]
- Galactose-1-Phosphate Uridyltransferase (GALT)Activity is present.Activity is present.Activity increases significantly with galactose adaptation.[3][4]
- UDP-Galactose 4'-Epimerase (GALE)Elevated expression and activity.[1]Activity is present.Activity is present and functional.
Metabolic Outcome in Galactose Medium Sustained proliferation.Reduced proliferation and viability.Adaptation and shift towards oxidative phosphorylation.[5][6][7]
Key Regulatory Features Upregulation of GLUT3 and Leloir pathway enzymes.[1]Potential impairment linked to activated AKT signaling.Adaptive increase in GALT and other metabolic enzymes.[3][4]

Metabolic Pathways and Experimental Workflow

The metabolic fate of this compound is primarily governed by the Leloir pathway, which converts it into glucose-6-phosphate, an intermediate of glycolysis. The efficiency of this pathway varies significantly among the cell lines, as depicted in the following diagrams.

Comparative Metabolic Fate of this compound cluster_U87 Glioblastoma (U-87 MG) cluster_MCF7 Breast Cancer (MCF-7) cluster_HepG2 Hepatocellular Carcinoma (HepG2) Galactose_U87 Galactose GLUT3_U87 GLUT3 (High) Galactose_U87->GLUT3_U87 Uptake Gal-1-P_U87 Galactose-1-Phosphate GLUT3_U87->Gal-1-P_U87 GALK Leloir_U87 Leloir Pathway (Upregulated) Gal-1-P_U87->Leloir_U87 G6P_U87 Glucose-6-Phosphate Leloir_U87->G6P_U87 Glycolysis_U87 Glycolysis G6P_U87->Glycolysis_U87 Proliferation_U87 Sustained Proliferation Glycolysis_U87->Proliferation_U87 Galactose_MCF7 Galactose GLUT_MCF7 GLUT (Basal) Galactose_MCF7->GLUT_MCF7 Uptake Gal-1-P_MCF7 Galactose-1-Phosphate GLUT_MCF7->Gal-1-P_MCF7 GALK Leloir_MCF7 Leloir Pathway (Basal/Impaired) Gal-1-P_MCF7->Leloir_MCF7 G6P_MCF7 Glucose-6-Phosphate Leloir_MCF7->G6P_MCF7 Glycolysis_MCF7 Glycolysis G6P_MCF7->Glycolysis_MCF7 Reduced_Proliferation Reduced Proliferation Glycolysis_MCF7->Reduced_Proliferation Galactose_HepG2 Galactose GLUT_HepG2 GLUT (Adaptable) Galactose_HepG2->GLUT_HepG2 Uptake Gal-1-P_HepG2 Galactose-1-Phosphate GLUT_HepG2->Gal-1-P_HepG2 GALK Leloir_HepG2 Leloir Pathway (Adaptive Upregulation) Gal-1-P_HepG2->Leloir_HepG2 G6P_HepG2 Glucose-6-Phosphate Leloir_HepG2->G6P_HepG2 OXPHOS Oxidative Phosphorylation G6P_HepG2->OXPHOS

Caption: Comparative metabolic pathways of this compound in different cancer cell lines.

To elucidate the metabolic fate of this compound, a series of experiments are typically performed. The following workflow outlines the key steps.

Experimental Workflow for Evaluating Galactose Metabolism Cell_Culture Cell Culture (U-87 MG, MCF-7, HepG2) Galactose_Exposure Incubation with [14C]-Galactose Cell_Culture->Galactose_Exposure Enzyme_Assays Leloir Pathway Enzyme Activity Assays Cell_Culture->Enzyme_Assays Uptake_Assay Galactose Uptake Assay Galactose_Exposure->Uptake_Assay Metabolite_Extraction Metabolite Extraction Galactose_Exposure->Metabolite_Extraction Data_Analysis Data Analysis and Comparison Uptake_Assay->Data_Analysis LC_MS LC-MS/MS Analysis of Metabolites Metabolite_Extraction->LC_MS Enzyme_Assays->Data_Analysis LC_MS->Data_Analysis

Caption: A typical experimental workflow for studying galactose metabolism in cultured cells.

Experimental Protocols

Detailed methodologies are crucial for reproducible and comparable results. Below are protocols for key experiments in evaluating galactose metabolism.

Radiolabeled Galactose Uptake Assay

This assay measures the rate of galactose transport into the cells.

Materials:

  • Cell lines of interest (U-87 MG, MCF-7, HepG2)

  • Complete culture medium

  • Krebs-Ringer-HEPES (KRH) buffer (120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl2, 1.2 mM KH2PO4, 1.2 mM MgSO4, 25 mM HEPES, pH 7.4)

  • D-[1-14C]-galactose

  • Unlabeled D-galactose

  • Phloretin (glucose transporter inhibitor)

  • Ice-cold Phosphate Buffered Saline (PBS)

  • 0.1 M NaOH

  • Scintillation cocktail

  • Scintillation counter

  • Protein assay kit (e.g., BCA)

Procedure:

  • Cell Seeding: Seed cells in 24-well plates and grow to 80-90% confluency.

  • Starvation: On the day of the experiment, aspirate the culture medium, wash cells twice with warm KRH buffer, and incubate in KRH buffer for 1 hour at 37°C to deplete intracellular glucose.

  • Uptake Initiation: Prepare uptake solutions containing KRH buffer with a final concentration of 1 µCi/mL D-[1-14C]-galactose and varying concentrations of unlabeled D-galactose (for kinetic analysis). For inhibitor controls, add 200 µM phloretin.

  • Aspirate the starvation buffer and add 0.5 mL of the uptake solution to each well. Incubate for a predetermined time (e.g., 5 minutes) at 37°C.

  • Uptake Termination: To stop the uptake, aspirate the uptake solution and immediately wash the cells three times with 1 mL of ice-cold PBS.

  • Cell Lysis: Lyse the cells by adding 0.5 mL of 0.1 M NaOH to each well and incubating for 1 hour at room temperature.

  • Quantification: Transfer an aliquot of the cell lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Protein Normalization: Use another aliquot of the cell lysate to determine the protein concentration using a standard protein assay.

  • Calculation: Express the galactose uptake as nmol of galactose per mg of protein per minute. For kinetic analysis, plot uptake rates against a range of galactose concentrations and determine Vmax and Km using Michaelis-Menten kinetics.

Leloir Pathway Enzyme Activity Assays

These assays measure the specific activity of the key enzymes involved in galactose metabolism.

A. Galactokinase (GALK) Activity Assay

Materials:

  • Cell lysate

  • Assay buffer (100 mM Tris-HCl, pH 7.8, 10 mM MgCl2, 1 mM DTT)

  • ATP

  • D-[1-14C]-galactose

  • DEAE-cellulose filter paper discs

  • Ethanol (B145695)

  • Scintillation cocktail and counter

Procedure:

  • Cell Lysate Preparation: Harvest cells, wash with PBS, and lyse in a suitable lysis buffer on ice. Centrifuge to pellet cell debris and collect the supernatant. Determine the protein concentration of the lysate.

  • Reaction Mixture: Prepare a reaction mixture containing assay buffer, 10 mM ATP, and 1 mM D-[1-14C]-galactose (1 µCi/mL).

  • Enzyme Reaction: Initiate the reaction by adding cell lysate (e.g., 50 µg of protein) to the reaction mixture. Incubate at 37°C for 30 minutes.

  • Stopping the Reaction: Stop the reaction by spotting an aliquot of the reaction mixture onto a DEAE-cellulose filter paper disc and immediately immersing it in 75% ethanol to precipitate the radiolabeled galactose-1-phosphate.

  • Washing: Wash the filter discs three times with 75% ethanol to remove unreacted [14C]-galactose.

  • Quantification: Dry the filter discs, place them in scintillation vials with scintillation cocktail, and measure the radioactivity.

  • Calculation: Calculate the specific activity as nmol of galactose-1-phosphate formed per minute per mg of protein.

B. Galactose-1-Phosphate Uridyltransferase (GALT) Activity Assay

This is a coupled enzyme assay that indirectly measures GALT activity by monitoring the production of NADH.

Materials:

  • Cell lysate

  • Assay buffer (87.5 mM Glycine, pH 8.7)

  • UDP-glucose

  • Galactose-1-phosphate

  • NAD+

  • Phosphoglucomutase (PGM)

  • Glucose-6-phosphate dehydrogenase (G6PD)

  • Spectrophotometer or plate reader capable of measuring absorbance at 340 nm

Procedure:

  • Cell Lysate Preparation: Prepare cell lysate as described for the GALK assay.

  • Reaction Mixture: Prepare a reaction mixture containing assay buffer, 2 mM UDP-glucose, 2 mM NAD+, 1 U/mL PGM, and 1 U/mL G6PD.

  • Enzyme Reaction: Add cell lysate to the reaction mixture and pre-incubate for 5 minutes at 37°C. Initiate the reaction by adding 4 mM galactose-1-phosphate.

  • Measurement: Immediately monitor the increase in absorbance at 340 nm for 10-15 minutes at 37°C.

  • Calculation: Calculate the GALT specific activity (nmol/min/mg protein) using the molar extinction coefficient of NADH (6220 M-1cm-1).

Conclusion

The metabolic fate of this compound is highly dependent on the cellular context. While glioblastoma cells can efficiently utilize galactose, highlighting a potential metabolic flexibility that could be exploited therapeutically, certain breast cancer cells exhibit a vulnerability when forced to rely on this sugar. The adaptive response of hepatocellular carcinoma cells underscores the importance of considering metabolic plasticity in cancer therapy. The provided protocols offer a robust framework for researchers to further investigate these differences and explore novel therapeutic strategies targeting galactose metabolism in cancer.

References

Assessing the Specificity of Beta-D-Galactose as a Senescence Inducer: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances of cellular senescence induction is critical for the accuracy and reproducibility of experimental models. This guide provides an objective comparison of beta-D-galactose (β-D-galactose) with other common senescence inducers, supported by experimental data, detailed protocols, and pathway visualizations to aid in the selection of the most appropriate method for your research needs.

Cellular senescence, a state of irreversible cell cycle arrest, can be triggered by various stimuli. While β-D-galactose is a widely used agent to induce a senescent phenotype, its specificity and mechanism relative to other inducers warrant careful consideration. This guide compares β-D-galactose with other common methods, including replicative exhaustion, genotoxic drugs (doxorubicin and etoposide), oxidative stress (hydrogen peroxide), and radiation.

Comparative Analysis of Senescence Inducers

The choice of senescence inducer can significantly impact the resulting cellular phenotype, including the expression of key senescence markers and the composition of the senescence-associated secretory phenotype (SASP). The following tables summarize quantitative data from various studies to facilitate a direct comparison.

Table 1: Comparison of Senescence-Associated β-Galactosidase (SA-β-Gal) Activity
InducerCell TypeConcentration/DoseDuration% SA-β-Gal Positive Cells (approx.)Reference
D-Galactose Glioblastoma (C6)222 mM8 days>60%[1](--INVALID-LINK--)
D-Galactose LLC-PK1300 mM120 hours86%[2](--INVALID-LINK--)
Doxorubicin (B1662922) Human Dermal Fibroblasts150 nM (two doses)->80%[3](--INVALID-LINK--)
Etoposide (B1684455) Glioblastoma (C6)6 µM1 day + 4 days recovery~40%[1](--INVALID-LINK--)
Etoposide Human Keratinocytes (HaCaT)5.0 µM-~84%[4](--INVALID-LINK--)
Hydrogen Peroxide Human Umbilical Vein Endothelial Cells (HUVECs)100 µM24 hoursSignificantly increased vs. control[5](--INVALID-LINK--)
Ionizing Radiation Human Fibroblasts (BJ)10 Gy-~89%[6](--INVALID-LINK--)
Table 2: Expression of Key Senescence-Associated Proteins (p16, p21, p53)
InducerCell TypeObservationReference
D-Galactose Glioblastoma (C6)Upregulation of p16 and p53[1](--INVALID-LINK--)
D-Galactose Human Dental Pulp CellsIncreased p16 and p21 expression[7](--INVALID-LINK--)
Doxorubicin Human Dermal FibroblastsUpregulation of p21[3](--INVALID-LINK--)
Etoposide Glioblastoma (C6)Upregulation of p16 and p53[1](--INVALID-LINK--)
Etoposide Human Keratinocytes (HaCaT)Increased expression of pp53 and p21[4](--INVALID-LINK--)
Ionizing Radiation Non-Small Cell Lung CancerAssociated with p53 activation and increased p21 expression[8](--INVALID-LINK--)

Note: Direct quantitative comparisons of protein levels across different studies are challenging due to variations in experimental conditions and quantification methods.

Table 3: Oxidative Stress Markers (MDA and ROS)
InducerModel SystemMarkerObservationReference
D-Galactose RatsMDASignificant increase in liver and kidney[9](--INVALID-LINK--)
D-Galactose LLC-PK1 and HK-2 cellsROS~200% increase in LLC-PK1, 20-60% increase in HK-2[2](--INVALID-LINK--)
Hydrogen Peroxide HUVECsROSDose-dependent increase[5](--INVALID-LINK--)
Table 4: Senescence-Associated Secretory Phenotype (SASP) Factors
InducerCell TypeKey SASP Factors UpregulatedReference
D-Galactose Astrocytic CRT cellsIL-6, IL-8[10](--INVALID-LINK--)
Doxorubicin Vascular Smooth Muscle CellsIL-6, IL-8, VEGF[10](--INVALID-LINK--)
Ionizing Radiation Human FibroblastsIL-6, IL-8, GRO, IGFBP-2, ICAM-1, etc.[8](--INVALID-LINK--)

Experimental Protocols

Detailed and reproducible protocols are essential for the consistent induction of cellular senescence. Below are methodologies for the key inducers discussed.

D-Galactose-Induced Senescence
  • Cell Seeding: Plate cells at a desired density (e.g., 7 x 10^5 cells in a T75 flask) and allow them to adhere overnight.

  • Preparation of D-Galactose Solution: Prepare a stock solution of D-galactose in culture medium. The final concentration needs to be optimized for the specific cell type but often ranges from 10 g/L to 50 g/L.[11](--INVALID-LINK--)

  • Treatment: Replace the culture medium with the D-galactose-containing medium.

  • Incubation: Incubate the cells for a prolonged period, typically ranging from 48 hours to several days, with regular medium changes.[7](--INVALID-LINK--)

  • Assessment of Senescence: Analyze the cells for senescence markers after the incubation period.

Doxorubicin-Induced Senescence
  • Cell Seeding: Seed primary human fibroblasts at a density of ~9.3 x 10^3 cells/cm^2 and incubate overnight.[1](--INVALID-LINK--)

  • Doxorubicin Preparation: Prepare a working solution of doxorubicin in complete culture medium. A common final concentration is 250 nM.[1](--INVALID-LINK--)

  • Treatment: Replace the medium with the doxorubicin-containing medium and incubate for 24 hours.[1](--INVALID-LINK--)

  • Recovery: Remove the doxorubicin-containing medium, wash the cells with PBS, and add fresh complete culture medium.

  • Culture and Analysis: Continue to culture the cells for 5-10 days to allow for the development of the senescent phenotype, changing the medium every 2-3 days before analysis.[12](--INVALID-LINK--)

Etoposide-Induced Senescence
  • Cell Seeding: Plate cells and allow them to reach 50-60% confluency.

  • Etoposide Treatment: Treat cells with etoposide at a concentration optimized for the cell line (e.g., 1 mg/ml for NRK-52E cells) for a defined period (e.g., 3 days).[13](--INVALID-LINK--)

  • Recovery (Optional but Recommended): In some protocols, the etoposide-containing medium is removed, and cells are cultured in fresh medium for several days to allow the senescent phenotype to fully develop.

  • Senescence Assessment: Analyze for senescence markers.

Hydrogen Peroxide-Induced Senescence
  • Cell Seeding: Seed primary fibroblasts at a density of ~9.3 x 10^3 cells/cm^2 and incubate overnight.[1](--INVALID-LINK--)

  • H₂O₂ Preparation: Prepare a fresh solution of hydrogen peroxide in culture medium. A typical concentration is around 200 µM, but this should be optimized to induce senescence without causing excessive cell death.[1](--INVALID-LINK--)

  • Treatment: Replace the medium with the H₂O₂-containing medium and incubate for a short period, typically 2 hours.[1](--INVALID-LINK--)

  • Recovery and Culture: Remove the H₂O₂-containing medium, wash the cells, and culture in fresh medium for several days before assessing senescence markers.

Ionizing Radiation-Induced Senescence
  • Cell Preparation: Plate cells and allow them to adhere.

  • Irradiation: Expose the cells to a single dose of gamma irradiation, typically 10 Gy.[14](--INVALID-LINK--)

  • Post-Irradiation Culture: Return the cells to the incubator and change the medium every 2-3 days.

  • Phenotype Development: Allow 7-10 days for the senescent phenotype to fully develop before analysis.[14](--INVALID-LINK--)

Signaling Pathways and Experimental Workflows

The induction of cellular senescence involves complex signaling cascades that often converge on the p53/p21 and p16/pRb tumor suppressor pathways. The specific pathways activated can vary depending on the inducer.

G cluster_inducers Senescence Inducers cluster_stress Cellular Stress cluster_pathways Signaling Pathways cluster_outcomes Senescence Phenotype D_Galactose β-D-Galactose OxidativeStress Oxidative Stress D_Galactose->OxidativeStress YAP_CDK6 YAP-CDK6 Pathway D_Galactose->YAP_CDK6 NFkB NF-κB Pathway D_Galactose->NFkB Doxorubicin Doxorubicin DNA_Damage DNA Damage Doxorubicin->DNA_Damage Etoposide Etoposide Etoposide->DNA_Damage H2O2 H₂O₂ H2O2->OxidativeStress Radiation Ionizing Radiation Radiation->DNA_Damage p53_p21 p53/p21 Pathway OxidativeStress->p53_p21 DNA_Damage->p53_p21 p16_Rb p16/Rb Pathway DNA_Damage->p16_Rb CellCycleArrest Cell Cycle Arrest p53_p21->CellCycleArrest SASP SASP p53_p21->SASP p16_Rb->CellCycleArrest YAP_CDK6->CellCycleArrest NFkB->SASP SA_beta_gal SA-β-Gal Activity CellCycleArrest->SA_beta_gal

Caption: Overview of signaling pathways activated by various senescence inducers.

G cluster_workflow Comparative Experimental Workflow cluster_treatments Induction cluster_recovery Recovery/Development cluster_analysis Analysis start Cell Seeding D_Gal D-Galactose (prolonged) start->D_Gal Doxo Doxorubicin (24h) start->Doxo Etop Etoposide (1-3 days) start->Etop H2O2 H₂O₂ (short exposure) start->H2O2 Rad Radiation (single dose) start->Rad SA_beta_gal SA-β-Gal Staining D_Gal->SA_beta_gal Proteins p16/p21/p53 Western Blot D_Gal->Proteins Ox_Stress ROS/MDA Assays D_Gal->Ox_Stress SASP_Analysis SASP Profiling (ELISA/Array) D_Gal->SASP_Analysis Rec_Doxo 5-10 days Doxo->Rec_Doxo Rec_Etop Optional Etop->Rec_Etop Rec_H2O2 Several days H2O2->Rec_H2O2 Rec_Rad 7-10 days Rad->Rec_Rad Rec_Doxo->SA_beta_gal Rec_Doxo->Proteins Rec_Doxo->Ox_Stress Rec_Doxo->SASP_Analysis Rec_Etop->SA_beta_gal Rec_Etop->Proteins Rec_Etop->Ox_Stress Rec_Etop->SASP_Analysis Rec_H2O2->SA_beta_gal Rec_H2O2->Proteins Rec_H2O2->Ox_Stress Rec_H2O2->SASP_Analysis Rec_Rad->SA_beta_gal Rec_Rad->Proteins Rec_Rad->Ox_Stress Rec_Rad->SASP_Analysis

Caption: Comparative workflow for inducing and analyzing cellular senescence.

Concluding Remarks

This compound is a widely accessible and utilized reagent for inducing cellular senescence. Its primary mechanism appears to be the induction of oxidative stress. However, its specificity can be cell-type dependent, and the concentrations required are often high, which may lead to off-target effects.

In comparison, genotoxic agents like doxorubicin and etoposide induce a robust senescent phenotype primarily through the DNA damage response pathway. It is noteworthy that in some cell types, such as glioblastoma, D-galactose has been shown to be a more effective senescence inducer than etoposide, causing less apoptosis.[1](--INVALID-LINK--)

Oxidative stress inducers like hydrogen peroxide provide a more direct method to study the impact of reactive oxygen species on senescence. Ionizing radiation offers a potent and highly reproducible method for inducing DNA damage and subsequent senescence.

The choice of inducer should be guided by the specific research question. For studies focused on age-related oxidative stress, β-D-galactose or H₂O₂ may be appropriate. For research related to cancer therapy-induced senescence, doxorubicin, etoposide, or radiation would be more relevant. It is crucial to characterize the senescent phenotype thoroughly using multiple markers to ensure the validity of the chosen model. The heterogeneity of the SASP across different inducers also underscores the importance of selecting an induction method that best recapitulates the physiological or pathological context of interest.

References

Validating the Role of Beta-D-Galactose in Specific Signaling Pathways: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the role and performance of beta-D-galactose and its derivatives in key signaling pathways. Experimental data is presented to support the validation of its effects, offering a valuable resource for researchers and professionals in drug development and life sciences.

Galectin Signaling Pathway: A Primary Target of Beta-D-Galactosides

Galectins are a family of proteins defined by their affinity for β-galactoside-containing glycans.[1][2] These interactions are crucial in a variety of cellular processes, including cell adhesion, signaling, and immune responses. The binding specificity of galectins is dictated by the structure of the carbohydrate recognition domain (CRD).[2]

Comparative Binding Affinity of Monosaccharides to Galectins

This compound is the foundational monosaccharide for galectin binding. However, the affinity can be significantly modulated by the presence of other sugar moieties. While most galectins bind weakly to simple β-galactosides, with dissociation constants (Kd) in the high micromolar to low millimolar range, their affinity for complex glycoconjugates is substantially higher.[1]

LigandGalectin-1 (IC50, mM)Galectin-3 (Kd, mM)Notes
This compound -high mM rangeBaseline affinity; serves as the primary recognition motif.[3]
Lactose (Galβ1-4Glc)~7.54~0.2The addition of glucose significantly enhances affinity for Galectin-3.[3][4]
N-acetyllactosamine (LacNAc - Galβ1-4GlcNAc)->6-fold increase vs LactoseThe acetamido group enhances binding to Galectin-3.[5]
Methyl β-lactoside--
GlucoseNo significant bindingNo significant bindingDemonstrates the specificity of galectins for galactose.
MannoseNo significant bindingNo significant bindingFurther highlights the specificity of the galectin binding pocket.

Experimental Protocol: Galectin-Glycan Binding Assay (Fluorescence Polarization)

This method measures the binding affinity of a fluorescently labeled glycan to a galectin.

  • Objective: To determine the dissociation constant (Kd) of a galectin-glycan interaction.

  • Principle: A small, fluorescently labeled glycan tumbles rapidly in solution, resulting in low fluorescence polarization. Upon binding to a larger galectin protein, the tumbling rate slows, increasing the polarization.

  • Materials:

    • Fluorescently labeled glycan probe (e.g., FITC-lactose)

    • Purified galectin

    • Assay buffer (e.g., PBS with 1% BSA)

    • Black microtiter plates

    • Fluorescence polarization plate reader

  • Procedure:

    • A fixed concentration of the fluorescently labeled glycan is added to the wells of a microtiter plate.

    • Increasing concentrations of the galectin are added to the wells.

    • The plate is incubated to allow binding to reach equilibrium.

    • Fluorescence polarization is measured using a plate reader.

    • The data is plotted as fluorescence polarization versus galectin concentration, and the Kd is determined by fitting the data to a binding curve.

  • For competitive assays: A fixed concentration of galectin and fluorescent probe are incubated with increasing concentrations of a non-labeled competitor (e.g., this compound, other sugars). The concentration of the competitor that inhibits 50% of the fluorescent probe binding (IC50) is determined.[6]

G cluster_workflow Fluorescence Polarization Assay Workflow Start Prepare fluorescent glycan and galectin solutions Mix Mix fixed concentration of glycan with increasing concentrations of galectin Start->Mix Incubate Incubate to reach equilibrium Mix->Incubate Measure Measure fluorescence polarization Incubate->Measure Analyze Plot data and determine Kd/IC50 Measure->Analyze

Workflow for a fluorescence polarization-based galectin binding assay.

AMPK/mTOR Signaling Pathway: D-Galactose as an Inducer of Cellular Senescence

The AMP-activated protein kinase (AMPK) and the mechanistic target of rapamycin (B549165) (mTOR) signaling pathways are critical regulators of cellular metabolism, growth, and aging. D-galactose is widely used in research to induce a state of accelerated aging in various model systems.[7][8] This is often associated with the modulation of the AMPK/mTOR pathway.

Comparative Effects of D-Galactose and Metformin on AMPK and mTOR Phosphorylation

Metformin is a well-known activator of AMPK and is often used as a positive control in studies of cellular metabolism and aging. D-galactose has been shown to decrease the phosphorylation (activation) of AMPK and increase the phosphorylation (activation) of mTOR, a downstream target of the PI3K/Akt pathway, which is often associated with cellular senescence.[9][10]

Treatmentp-AMPK (Thr172) Level (relative to control)p-mTOR (Ser2448) Level (relative to control)Notes
Control1.01.0Baseline phosphorylation levels.
D-Galactose DecreasedIncreasedD-galactose treatment leads to a decrease in the active, phosphorylated form of AMPK and an increase in phosphorylated mTOR, indicative of a pro-aging signaling cascade.[9][10]
MetforminIncreasedDecreasedMetformin, a known AMPK activator, shows the opposite effect to D-galactose, promoting a signaling state associated with longevity.[7]
D-Galactose + CurcuminIncreased (compared to D-galactose alone)Decreased (compared to D-galactose alone)Curcumin can reverse the effects of D-galactose on AMPK and mTOR phosphorylation.[9][10]

Experimental Protocol: Western Blot Analysis of AMPK and mTOR Phosphorylation

This protocol details the detection of phosphorylated (active) forms of AMPK and mTOR in cell lysates.

  • Objective: To quantify the relative levels of phosphorylated AMPK and mTOR in response to different treatments.

  • Materials:

    • Cell culture and treatment reagents (e.g., D-galactose, metformin)

    • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

    • Protein quantification assay (e.g., BCA assay)

    • SDS-PAGE gels and electrophoresis apparatus

    • PVDF membrane and transfer apparatus

    • Blocking buffer (e.g., 5% BSA in TBST)

    • Primary antibodies (anti-p-AMPK, anti-AMPK, anti-p-mTOR, anti-mTOR, anti-β-actin)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate

    • Imaging system

  • Procedure:

    • Cell Lysis: Treat cells as required, then lyse them on ice with lysis buffer.

    • Protein Quantification: Determine the protein concentration of each lysate.

    • SDS-PAGE: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis.

    • Western Transfer: Transfer the separated proteins to a PVDF membrane.

    • Blocking: Block the membrane to prevent non-specific antibody binding.

    • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of AMPK and mTOR overnight at 4°C. A loading control like β-actin is also probed.

    • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies.

    • Detection: Add chemiluminescent substrate and visualize the protein bands using an imaging system.

    • Quantification: Densitometry is used to quantify the band intensities. The levels of phosphorylated proteins are normalized to the total protein levels.

G cluster_pathway AMPK/mTOR Signaling Pathway Metformin Metformin AMPK AMPK Metformin->AMPK activates D_Galactose D-Galactose D_Galactose->AMPK inhibits Senescence Cellular Senescence D_Galactose->Senescence induces mTORC1 mTORC1 AMPK->mTORC1 inhibits Autophagy Autophagy mTORC1->Autophagy inhibits Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth promotes

Simplified diagram of the AMPK/mTOR signaling pathway.
Cellular Senescence Validation

Prolonged exposure to D-galactose induces cellular senescence, which can be visualized by staining for senescence-associated β-galactosidase (SA-β-gal) activity.[11][12]

Experimental Protocol: Senescence-Associated β-Galactosidase (SA-β-gal) Staining

  • Objective: To detect senescent cells in a cell culture population.

  • Principle: Senescent cells express a β-galactosidase that is active at pH 6.0. This enzyme cleaves the substrate X-gal to produce a blue-colored precipitate.

  • Materials:

    • Cell culture plates

    • Fixative solution (e.g., 2% formaldehyde, 0.2% glutaraldehyde (B144438) in PBS)

    • SA-β-gal staining solution (containing X-gal, potassium ferrocyanide, potassium ferricyanide, MgCl2, and NaCl in a citrate/phosphate buffer at pH 6.0)

    • Microscope

  • Procedure:

    • Wash cultured cells with PBS.

    • Fix the cells for 10-15 minutes at room temperature.

    • Wash the cells again with PBS.

    • Add the SA-β-gal staining solution to the cells.

    • Incubate the cells at 37°C (without CO2) for 12-16 hours, protected from light.

    • Observe the cells under a microscope and count the percentage of blue-stained (senescent) cells.

Yeast GAL Pathway: A Model for Gene Regulation by Sugars

The galactose (GAL) utilization pathway in Saccharomyces cerevisiae is a classic model system for studying gene regulation in eukaryotes. The expression of GAL genes is tightly controlled by the presence of galactose (inducer) and glucose (repressor).[13][14]

Comparative Induction of the GAL1 Promoter by Different Sugars

The GAL1 promoter is strongly induced by galactose, leading to the expression of the galactokinase enzyme. Glucose robustly represses this promoter, while other sugars like raffinose (B1225341) do not induce significant expression.[13]

Carbon SourceGAL1 Promoter Activity (Relative to Glucose)Notes
Glucose (2%)1 (basal level)Strong repression of the GAL1 promoter.[15]
Galactose (2%) ~1000-fold increaseStrong induction of the GAL1 promoter.[13]
Raffinose (2%)Low (near basal)Does not significantly induce the GAL1 promoter.[13]
Mannose-Can influence the modality of the GAL response when used as a pre-induction carbon source.[16]

Experimental Protocol: Yeast GAL1 Promoter Induction Assay

This protocol describes a method to measure the induction of a reporter gene under the control of the GAL1 promoter.

  • Objective: To quantify the activity of the GAL1 promoter in response to different carbon sources.

  • Materials:

    • Yeast strain containing a reporter construct (e.g., GAL1pr-GFP)

    • Yeast growth media (e.g., YPD, synthetic complete media)

    • Carbon sources (glucose, galactose, raffinose)

    • Shaking incubator

    • Spectrophotometer (for OD measurements)

    • Fluorometer or flow cytometer (for reporter gene measurement)

  • Procedure:

    • Pre-culture: Grow the yeast strain overnight in a non-inducing, non-repressing medium (e.g., media with raffinose).

    • Induction: Dilute the pre-culture into fresh media containing the desired carbon source (e.g., 2% glucose, 2% galactose).

    • Growth: Incubate the cultures at 30°C with shaking for a defined period (e.g., 4-6 hours).

    • Measurement: Measure the optical density (OD600) of the cultures to assess cell growth.

    • Reporter Assay: Measure the reporter gene expression (e.g., GFP fluorescence) using a fluorometer or flow cytometer.

    • Analysis: Normalize the reporter gene expression to the cell density (OD600).

G cluster_pathway Yeast GAL Pathway Regulation Galactose Galactose Gal3 Gal3 Galactose->Gal3 activates Glucose Glucose GAL1_promoter GAL1 Promoter Glucose->GAL1_promoter represses Gal80 Gal80 Gal3->Gal80 inhibits Gal4 Gal4 Gal80->Gal4 inhibits Gal4->GAL1_promoter activates Gal1_gene GAL1 Gene GAL1_promoter->Gal1_gene drives expression

Regulatory logic of the yeast GAL1 gene expression.

References

Safety Operating Guide

Proper Disposal of beta-D-Galactose in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following guidelines provide a general framework for the proper disposal of beta-D-galactose. It is imperative for all laboratory personnel to consult their institution's specific Environmental Health & Safety (EHS) protocols and adhere to all local, state, and federal regulations, as these are the ultimate authority for chemical waste management.

This compound is not classified as a hazardous substance under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals or for transport.[1][2][3][4][5] However, responsible disposal is a critical component of laboratory safety and environmental protection. The appropriate disposal procedure depends entirely on whether the chemical is in its pure form or has been contaminated with other substances.

Immediate Safety and Handling for Disposal

Before handling this compound for disposal, ensure you are wearing appropriate Personal Protective Equipment (PPE).

  • Eye Protection: Wear safety glasses or goggles.[1]

  • Hand Protection: Wear impervious gloves.[1]

  • General Hygiene: Avoid generating dust. Wash hands thoroughly with soap and water after handling. Do not eat, drink, or smoke in the handling area.[1][4]

Step-by-Step Disposal Protocol

The critical first step in determining the correct disposal pathway is a thorough hazard assessment of the waste material.

Step 1: Hazard Assessment Evaluate the this compound waste. Is it:

  • Uncontaminated? Pure, unused, or surplus this compound that has not come into contact with any other chemicals.

  • Contaminated? this compound that is mixed with other substances, such as solvents, reagents, or reaction byproducts. The entire mixture must be evaluated based on its constituents.

Step 2: Segregation and Containerization Properly segregate the waste based on the assessment.

  • Uncontaminated Waste: Keep in a separate, clearly labeled, and sealed container.

  • Contaminated Waste: This material must be treated as hazardous waste if any component of the mixture is hazardous (e.g., flammable, corrosive, reactive, or toxic).[6][7] Collect this waste in a container that is chemically compatible with all components of the mixture.[8][9] The container must be durable, leak-proof, and have a secure screw-top cap.[8][9]

Step 3: Labeling Properly label the waste container.[6][7] The label should clearly state:

  • The words "Hazardous Waste" (if applicable).

  • The full chemical names of all constituents in the container, including this compound.

  • The approximate percentage of each component.

  • The date accumulation started.

  • The name of the principal investigator or laboratory contact.

Step 4: Storage Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[6][7][8] This area must be at or near the point of generation.[7] Ensure incompatible waste types are stored separately to prevent dangerous reactions.[8]

Step 5: Disposal and Removal

  • For Uncontaminated this compound: While it is generally considered non-hazardous, do not dispose of it in the regular trash or down the drain without explicit approval from your institution's EHS department.[2][5][10] Contact EHS for guidance; they may approve disposal as standard solid waste or require collection.

  • For Contaminated (Hazardous) Waste: Arrange for pickup by your institution's EHS department or a licensed hazardous waste disposal company.[5][6][7] Complete all necessary waste disposal forms as required by your institution.

Data Summary: Hazard Profile of this compound

The following table summarizes key data from Safety Data Sheets (SDS) relevant to the hazard assessment of pure this compound.

PropertyValue / ClassificationSource
GHS Classification Not a hazardous substance or mixture[5]
OSHA Hazard Communication Not considered a hazardous substance[1]
Transport Regulations Not regulated as a dangerous good[2]
Physical State White powder / solid[1]
Flammability Combustible solid, but propagates flame with difficulty[1]
Reactivity Stable under recommended storage conditions[5]
Incompatibilities Avoid reaction with strong oxidizing agents[1][4]
Acute Toxicity No significant acute toxicological data identified[1]
Aquatic Hazard Shall not be classified as hazardous to the aquatic environment

Experimental Protocols

Disposal procedures are operational protocols rather than scientific experiments. The key methodology is the Waste Characterization Protocol , which involves:

  • Identification of Constituents: All chemicals, including solvents and solutes, present in the waste stream must be identified.

  • Concentration Analysis: The approximate concentration of each constituent must be determined.

  • Hazard Evaluation: Each constituent must be evaluated against regulatory hazard criteria (ignitability, corrosivity, reactivity, toxicity) as defined by agencies like the EPA.[6][7]

  • Documentation: The results of this characterization must be recorded on the hazardous waste label and any associated disposal paperwork.

Disposal Decision Workflow

The following diagram illustrates the logical workflow for determining the proper disposal route for this compound waste.

G cluster_start Start: Waste Generation cluster_assessment Step 1: Hazard Assessment cluster_path_a Pathway A: Uncontaminated Waste cluster_path_b Pathway B: Contaminated Waste start This compound Waste Generated assess Is the waste contaminated with any hazardous substance? start->assess uncontaminated Waste is Pure This compound assess->uncontaminated No contaminated Waste is Contaminated assess->contaminated Yes consult_ehs Consult Institutional EHS for Guidance uncontaminated->consult_ehs non_haz Dispose as Non-Hazardous Solid Waste per EHS Approval consult_ehs->non_haz treat_haz Treat as Hazardous Waste contaminated->treat_haz container Collect in a compatible, labeled, sealed container treat_haz->container store Store in Satellite Accumulation Area container->store pickup Arrange for EHS/ Contractor Pickup store->pickup

Caption: Decision workflow for this compound disposal.

References

Essential Safety and Logistical Information for Handling beta-D-Galactose

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe and efficient handling of all laboratory reagents is paramount. This document provides essential safety protocols, personal protective equipment (PPE) guidelines, and disposal procedures for beta-D-galactose.

Chemical and Physical Properties

This compound is a monosaccharide and a component of the disaccharide lactose.[1] It is a white, crystalline, odorless solid that is soluble in water.[2] While not classified as a hazardous substance under GHS, proper handling is still necessary to minimize any potential risks in a laboratory setting.[3][4]

PropertyValueSource
Chemical Formula C₆H₁₂O₆[1]
Molar Mass 180.16 g/mol [2]
Melting Point 167-170 °C[2][3]
Solubility in Water 680 g/L at 25°C[3]
Appearance White crystalline solid[2]
Odor Odorless[2][3]

Hazard Identification and Risk Assessment

This compound is not considered a hazardous substance according to OSHA 29 CFR 1910.1200.[5] However, it is important to be aware of the following potential hazards:

  • Combustible Dust : Like many organic solids, fine dust particles of this compound can form an explosive mixture with air.[2][5] It is crucial to avoid generating dust clouds in enclosed spaces.[5]

  • Mild Irritant : It may cause mild irritation to the skin, eyes, and respiratory tract.[6]

  • Inhalation : Inhaling dust may cause respiratory irritation.[6]

  • Eye Contact : Direct contact may cause eye irritation.[6]

  • Skin Contact : Prolonged or repeated contact may cause skin irritation.[6]

  • Ingestion : Ingestion of large amounts is not considered harmful, but good laboratory practice dictates avoiding ingestion of any chemical.[5]

Personal Protective Equipment (PPE)

The following PPE is recommended when handling this compound to ensure personal safety:

PPE CategorySpecificationRationale
Hand Protection Nitrile or latex gloves.To prevent skin contact.
Eye Protection Safety glasses with side shields or goggles.To protect eyes from dust particles.
Body Protection A standard laboratory coat.To protect clothing and skin.
Respiratory Protection A NIOSH-approved respirator is recommended if handling large quantities or if dust is generated.To prevent inhalation of dust particles.

Safe Handling and Storage Procedures

Adherence to the following procedures will minimize risks associated with handling this compound:

  • Engineering Controls : Handle in a well-ventilated area. Use a fume hood if there is a potential for dust generation.[2]

  • Handling : Avoid generating dust.[5] Do not eat, drink, or smoke in the handling area.[3] Wash hands thoroughly after handling.[5]

  • Storage : Store in a tightly closed container in a cool, dry, and well-ventilated place.[2][3] Keep away from strong oxidizing agents.[3]

First Aid Measures

In case of exposure, follow these first aid guidelines:

  • Inhalation : Move the individual to fresh air. If breathing is difficult, seek medical attention.[3]

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes.[2] If irritation persists, seek medical attention.

  • Skin Contact : Wash the affected area with soap and water.[3]

  • Ingestion : Rinse the mouth with water. Do not induce vomiting.[2] If a large amount is ingested, seek medical advice.[3]

Spill and Disposal Procedures

In the event of a spill, follow these steps:

  • Spill Cleanup : Wear appropriate PPE.

  • Carefully sweep up the solid material, avoiding dust generation.[5]

  • Place the spilled material into a sealed container for disposal.[2]

  • Clean the spill area with soap and water.

Disposal : Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations. As it is not classified as hazardous, it can typically be disposed of as non-hazardous waste, but it is essential to confirm with your institution's environmental health and safety department.

Experimental Workflow for Handling this compound

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_ppe Don appropriate PPE prep_area Prepare well-ventilated work area prep_ppe->prep_area weigh Weigh this compound (minimize dust) prep_area->weigh dissolve Dissolve in appropriate solvent weigh->dissolve cleanup Clean work area dissolve->cleanup dispose Dispose of waste properly cleanup->dispose remove_ppe Remove and dispose of/clean PPE dispose->remove_ppe end_node End remove_ppe->end_node start Start start->prep_ppe

Caption: Workflow for the safe handling of this compound.

References

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Reactant of Route 1
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Reactant of Route 2
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.